Iodothiouracil
描述
属性
IUPAC Name |
5-iodo-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHSNVSHMCUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3565-15-9 (hydrochloride salt) | |
| Record name | Iodothiouracil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023156 | |
| Record name | Iodothiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-97-4 | |
| Record name | 2,3-Dihydro-5-iodo-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodothiouracil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodothiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IODOTHIOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O17612T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Iodothiouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodothiouracil, a halogenated derivative of the antithyyroid agent thiouracil, emerged from the foundational research into thiourea (B124793) compounds in the 1940s. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the historical context of its discovery, comprehensive experimental protocols for its synthesis, quantitative data on its properties, and a visual representation of its mechanism of action.
Discovery and Historical Context
The journey to the discovery of this compound began with the pioneering work of Dr. Edwin B. Astwood, who, in the early 1940s, identified the antithyroid properties of thiourea and subsequently 2-thiouracil (B1096).[1] Astwood's research laid the groundwork for the development of a new class of drugs for the treatment of hyperthyroidism.[2]
Building upon this, in 1948, Harold W. Barrett, F. X. Gassner, and Karl Dittmer reported the synthesis and antithyroid activity of 5-halogeno-2-thiouracils, including 5-iodo-2-thiouracil.[3] Their work was motivated by the prospect of creating a single compound that combined the therapeutic effects of thiouracil and iodine, which were often administered together in the preoperative treatment of hyperthyroidism. A subsequent study in 1949 further elaborated on the antithyroid action of 5-iodothiouracil.[4] These investigations in the late 1940s marked the formal discovery and initial characterization of this compound as a potential therapeutic agent.
Synthesis of 5-Iodo-2-Thiouracil
The primary method for the synthesis of 5-iodothiouracil involves the direct electrophilic iodination of 2-thiouracil. Several methods have been reported, with variations in the iodinating agent and reaction conditions.
Experimental Protocol: Iodination using Iodine and Sodium Nitrite (B80452)
This method provides an efficient and environmentally conscious approach to the synthesis of 5-iodothiouracil.[5]
Materials:
-
2-Thiouracil
-
Iodine (I₂)
-
Sodium Nitrite (NaNO₂)
-
Acetonitrile (MeCN)
-
Deionized Water
-
5% Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Silica (B1680970) gel for column chromatography
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
Procedure:
-
To a solution of 2-thiouracil (1 mmol) in acetonitrile, add iodine (1 mmol) and sodium nitrite (1 mmol).
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add cold deionized water to the reaction mixture.
-
To remove any unreacted iodine, add a 5% solution of sodium thiosulfate until the iodine color disappears.
-
Filter the resulting precipitate and wash it with deionized water.
-
Purify the crude product by column chromatography on silica gel, using a mixture of methanol and chloroform as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain 5-iodo-2-thiouracil.
Synthesis Pathway
Caption: Synthesis of 5-Iodo-2-Thiouracil from 2-Thiouracil.
Quantitative Data
The following tables summarize the key quantitative data for 5-iodothiouracil and its parent compound, 2-thiouracil.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Thiouracil | C₄H₄N₂OS | 128.15 | ~340 (decomposes)[6] |
| 5-Iodothiouracil | C₄H₃IN₂OS | 253.05 | Not explicitly found |
| 5-Iodouracil | C₄H₃IN₂O₂ | 237.98 | 266-276 (sublimes)[7] |
Table 1: Physical and Chemical Properties. Note: The melting point for 5-iodouracil, a structurally similar compound, is provided for reference.
| Synthesis Method | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Electrophilic Iodination | 2-Thiouracil | I₂, NaNO₂ | Acetonitrile | 1.5 h | High | [5] |
| Radioiodination | 2-Thiouracil | Iodo-Gen, Na¹²⁵I | Phosphate Buffer (pH 7.0) | 2-3 h | ~80 | [2][8] |
Table 2: Synthesis Parameters.
Mechanism of Antithyroid Action
The primary mechanism of action of this compound, like other thiouracil derivatives, is the inhibition of thyroid hormone synthesis.[9][10] This is achieved through the inhibition of the enzyme thyroid peroxidase (TPO), which is crucial for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[9]
Signaling Pathway of this compound Action
Caption: this compound inhibits Thyroid Peroxidase (TPO).
Conclusion
This compound stands as a significant molecule in the history of antithyroid drug development, stemming from the foundational discoveries of the thiouracil class of compounds. Its synthesis via electrophilic iodination of 2-thiouracil is a well-established process. The primary mechanism of its therapeutic effect lies in the potent inhibition of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis. This technical guide provides a comprehensive resource for professionals in the field, consolidating the historical context, synthetic protocols, quantitative data, and mechanistic understanding of this compound. Further research into its specific spectroscopic characteristics and potential modern applications could provide new avenues for thyroid-related drug discovery.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Direct electrophilic iodination of 2-thiouracil using Iodo-Gen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The antithyroid action of 5-iodothiouracil, 6-methyl-5-iodothiouracil, thiocytosine and (Ca) 4-n-propyl 6-oxypyrimidyl-2-mercaptoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heteroletters.org [heteroletters.org]
- 6. rsc.org [rsc.org]
- 7. biographicalmemoirs.org [biographicalmemoirs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Development of Iodothiouracil: A Technical and Historical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical and historical guide to the development of iodothiouracil, an antithyroid agent. It details the initial synthesis, preclinical investigations into its mechanism of action, and early clinical studies. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's journey from laboratory to initial therapeutic evaluation. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental protocols are provided where available in the historical record. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the scientific processes involved.
Introduction: The Quest for Antithyroid Agents
The mid-20th century saw a surge in research aimed at developing effective treatments for hyperthyroidism. Following the discovery of the goitrogenic properties of certain sulfonamides and thioureas, the focus shifted to synthesizing and testing related compounds for their ability to inhibit thyroid hormone production. Among these was this compound, a molecule that uniquely combines the structural features of thiouracil, a known antithyroid agent, with iodine, a key element in thyroid hormone synthesis. The rationale was to create a compound with potentially enhanced or unique therapeutic properties.
Synthesis and Discovery
The synthesis of 5-iodo-2-thiouracil was a significant step in the exploration of halogenated thiouracil derivatives as potential antithyroid drugs. One of the earliest reported syntheses was by Barrett and Dittmer in 1948. Their work provided a foundational method for producing the compound for further investigation.
Experimental Protocol: Synthesis of 5-Iodo-2-Thiouracil
-
Starting Material: 2-thiouracil (B1096) is dissolved in a suitable solvent, such as glacial acetic acid.
-
Iodinating Agent: A source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent, is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature for a specific duration to allow for the electrophilic substitution at the 5-position of the pyrimidine (B1678525) ring.
-
Isolation and Purification: The product, 5-iodo-2-thiouracil, is then isolated from the reaction mixture, typically by precipitation and filtration. Further purification can be achieved through recrystallization from an appropriate solvent to yield the final product.
Mechanism of Action: Inhibiting Thyroid Hormone Synthesis
The primary mechanism of action of this compound, like other thioureylene antithyroid drugs, is the inhibition of thyroid peroxidase (TPO). TPO is the key enzyme responsible for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).
Studies on the antithyyroid activity of 5-iodo-2-thiouracil in rats demonstrated that it was as effective as thiouracil in suppressing the thyroidal uptake and organic binding of iodide.[1] It was concluded that this compound is an active antithyroid compound, with its effects being a combination of the action of the intact molecule and the in vivo release of iodide.[1]
Preclinical and Early Clinical Investigations
Early investigations into the antithyroid properties of this compound were conducted in the late 1940s. A study published in 1949 by Williams et al. explored the antithyroid action of 5-iodothiouracil and related compounds.[2]
Animal Studies
Preclinical studies in rats were crucial in establishing the initial efficacy of this compound. These studies compared its effects to the then-standard antithyroid drug, thiouracil.
Table 1: Comparative Antithyroid Activity in Rats
| Compound | Effect on Thyroid Iodide Uptake | Effect on Organic Binding of Iodide | Reference |
| Thiouracil | Suppressive | Suppressive | [1] |
| 5-Iodothiouracil | Equally effective as thiouracil | Equally effective as thiouracil | [1] |
Early Clinical Observations
Information on early clinical trials specifically for this compound is limited in currently accessible literature. Much of the clinical research from that era focused on propylthiouracil (B1679721) (PTU) and methimazole, which became the more widely adopted antithyroid medications. However, studies on the combined use of PTU and iodide provide some insight into the potential effects of a compound like this compound.
A clinical study on the combined administration of propylthiouracil (PTU) and a small dose of iodide in hyperthyroid patients showed a more rapid and significant decrease in thyroid hormone levels compared to PTU alone in the early phase of treatment.[3]
Table 2: Early Changes in Thyroid Function in Hyperthyroid Patients Treated with PTU and Iodide
| Treatment Group | Parameter | Before Treatment (mean ± SD) | After 1 Week of Therapy (mean ± SD) | After 4 Weeks of Therapy (mean ± SD) | Reference |
| Iodide (1 mg/day) | T4 (µ g/100 ml) | 20.9 ± 1.6 | 15.6 ± 2.2 | - | [3] |
| T3 (ng/100 ml) | >740 | 457 ± 87 | - | [3] | |
| PTU (300 mg/day) | T4 (µ g/100 ml) | 22.5 ± 0.8 | - | 11.1 ± 1.9 | [3] |
| T3 (ng/100 ml) | >592 | - | 229 ± 56 | [3] | |
| PTU + Iodide | T4, T3 | - | More rapid decrease than PTU alone | - | [3] |
Conclusion and Historical Perspective
The development of this compound represents an important chapter in the history of antithyroid drug discovery. While it showed promise in early preclinical studies, demonstrating comparable efficacy to thiouracil, it did not achieve the widespread clinical use of other thioureylenes like propylthiouracil and methimazole. The reasons for this are not entirely clear from the available historical record but may be related to factors such as manufacturing complexities, side effect profiles, or simply the greater clinical momentum behind its counterparts.
This technical guide provides a snapshot of the available scientific information on the development of this compound. Further research into historical archives and less accessible publications may yet provide a more complete picture of this intriguing antithyroid agent. The foundational work on this compound and other early antithyroid drugs paved the way for the effective management of hyperthyroidism that is possible today.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The antithyroid action of 5-iodothiouracil, 6-methyl-5-iodothiouracil, thiocytosine and (Ca) 4-n-propyl 6-oxypyrimidyl-2-mercaptoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical study on early changes in thyroid function of hyperthyroidism treated with propylthiouracil and a relatively small dose of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Iodothiouracil: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodothiouracil, a halogenated derivative of thiouracil, is a pharmacologically significant compound recognized for its antithyroid properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action. The information is curated to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key analytical procedures are provided, and intricate biological pathways are visualized using Graphviz diagrams.
Chemical Structure and Identification
This compound, systematically named 5-iodo-2-sulfanylidene-1H-pyrimidin-4-one, is characterized by a pyrimidine (B1678525) ring structure with an iodine atom at the 5th position, a thiol group at the 2nd position, and a carbonyl group at the 4th position.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-iodo-2-sulfanylidene-1H-pyrimidin-4-one |
| Synonyms | 5-iodo-2-thiouracil, Itiracil |
| CAS Number | 5984-97-4 |
| Chemical Formula | C₄H₃IN₂OS |
| Molecular Weight | 254.05 g/mol |
| InChI Key | MYUHSNVSHMCUMD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)NC(=S)N1)I |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The available data are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 290-292 °C |
| Solubility | Soluble in DMSO. Slightly soluble in water. |
| pKa | Data not available. |
| LogP | Data not available. |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct electrophilic iodination of 2-thiouracil (B1096). A common method involves the use of an oxidizing agent to generate an electrophilic iodine species that subsequently reacts with the thiouracil ring.
Experimental Protocol: Synthesis via Iodination using Iodo-Gen™
This protocol is adapted from the synthesis of radioiodinated 5-iodo-2-thiouracil and can be applied for the synthesis of the non-labeled compound.[1]
Materials:
-
2-Thiouracil
-
Iodo-Gen™ (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium iodide (or a radioiodide salt for labeling)
-
Phosphate (B84403) buffer (0.05 M, pH 7.0)
-
Reversed-phase high-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Coat a reaction vial with Iodo-Gen™ by dissolving it in dichloromethane and then evaporating the solvent under a stream of nitrogen.
-
Dissolve 2-thiouracil in 0.05 M phosphate buffer (pH 7.0).
-
Add the 2-thiouracil solution to the Iodo-Gen™ coated vial.
-
Introduce sodium iodide to the reaction mixture.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-3 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction.
-
Purify the resulting 5-iodo-2-thiouracil using a semi-preparative reversed-phase HPLC column.
-
Collect the fraction containing the product and verify its identity and purity using analytical HPLC and mass spectrometry.
Biological Activity and Mechanism of Action
This compound functions as an antithyroid agent by inhibiting the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). Its mechanism of action is primarily attributed to the inhibition of two key enzymes: thyroid peroxidase (TPO) and iodothyronine deiodinases.
Inhibition of Thyroid Peroxidase (TPO)
Thyroid peroxidase is a heme-containing enzyme responsible for the oxidation of iodide ions (I⁻) to iodine (I₂), and the subsequent iodination of tyrosine residues on the thyroglobulin protein. This process, known as iodide organification, is a critical step in thyroid hormone synthesis. Thiouracil derivatives, including this compound, act as competitive inhibitors of TPO. They are thought to compete with tyrosine residues for the oxidized iodine, thereby reducing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T4 and T3.
Inhibition of Iodothyronine Deiodinases
Iodothyronine deiodinases are a family of enzymes that catalyze the conversion of the prohormone T4 to the more biologically active T3 in peripheral tissues. Propylthiouracil, a related compound, is a known inhibitor of type 1 deiodinase (DIO1). It is plausible that this compound shares this property, further contributing to its antithyroid effects by reducing the systemic levels of active thyroid hormone.
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by this compound
The following diagram illustrates the key steps in thyroid hormone synthesis and the points of inhibition by this compound.
Experimental Protocols for Physicochemical Characterization
Precise determination of physicochemical properties is essential for drug development. The following are standard experimental protocols that can be employed to determine the pKa, logP, and aqueous solubility of this compound.
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds containing a chromophore in proximity to the ionizable group, which is the case for this compound.
Principle: The absorbance spectrum of a compound often changes with its ionization state. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
Procedure:
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small, constant volume of the this compound stock solution to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.
-
Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
-
Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Procedure:
-
Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Prepare a stock solution of this compound of known concentration in one of the phases (preferably the one in which it is more soluble).
-
Mix equal volumes of the n-octanol and water phases in a flask.
-
Add a known amount of the this compound stock solution to the biphasic system.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC with UV detection.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Determination of Aqueous Solubility
Procedure:
-
Add an excess amount of solid this compound to a known volume of water in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Filter the supernatant to remove any undissolved particles.
-
Determine the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the aqueous solubility of the compound at that temperature.
Conclusion
References
An In-depth Technical Guide on the Mechanism of Action of Iodothiouracil in the Thyroid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodothiouracil, a derivative of thiouracil, is an antithyroid agent historically used in the management of hyperthyroidism. Like other members of the thiourea (B124793) class of drugs, its primary mechanism of action is the inhibition of thyroid hormone synthesis within the thyroid gland. This technical guide provides a detailed exploration of the molecular mechanisms by which this compound exerts its therapeutic effects, with a focus on its interaction with key enzymes and pathways in thyroid hormone biosynthesis.
This document synthesizes current knowledge, drawing parallels from the extensively studied propylthiouracil (B1679721) (PTU), to elucidate the actions of this compound. It includes summaries of quantitative data for related compounds, detailed experimental protocols for assessing thyroid peroxidase inhibition, and visualizations of key pathways and workflows to support further research and drug development.
Core Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)
The cornerstone of this compound's antithyroid activity is its potent inhibition of thyroid peroxidase (TPO). TPO is a crucial enzyme located on the apical membrane of thyroid follicular cells that catalyzes several key steps in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The inhibitory actions of this compound on TPO can be dissected into the following key processes:
Competitive Inhibition of Iodide Oxidation
This compound acts as a competitive inhibitor of TPO, vying with iodide for the enzyme's active site. By binding to the oxidized heme group of TPO, this compound prevents the oxidation of iodide ions (I⁻) to iodine (I), a critical initial step in the iodination process. This competitive inhibition reduces the availability of activated iodine for the subsequent steps of hormone synthesis.
Inhibition of Thyroglobulin Iodination
By limiting the availability of oxidized iodine, this compound effectively blocks the iodination of tyrosine residues on the thyroglobulin protein. This prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T4 and T3.
Inhibition of the Coupling Reaction
This compound also inhibits the TPO-catalyzed coupling of iodotyrosine molecules to form thyroid hormones. Specifically, it impedes the coupling of two DIT molecules to form T4 and the coupling of one MIT and one DIT molecule to form T3. Studies on related thioureylene drugs like PTU have demonstrated a more significant inhibitory effect on this coupling reaction compared to the initial iodination step.[1]
Reversible and Irreversible Inactivation of TPO
The interaction of thiouracil derivatives with TPO can lead to both reversible and irreversible inactivation of the enzyme. The nature of this inactivation is dependent on the concentration of iodide. At higher iodide concentrations, the drug is oxidized by the TPO-iodide system, leading to a transient, reversible inhibition. Conversely, at lower iodide concentrations, the drug can cause irreversible inactivation of TPO.
Secondary Mechanism of Action: Inhibition of Deiodinases
In addition to its primary effects on thyroid hormone synthesis, this compound, much like its analogue PTU, is understood to inhibit the peripheral conversion of T4 to the more biologically active T3.[2][3] This action is mediated through the inhibition of iodothyronine deiodinases, particularly type 1 deiodinase (DIO1), which is prevalent in the liver, kidneys, and thyroid. By blocking this conversion, this compound further reduces the overall metabolic impact of thyroid hormones.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound involves a cascade of inhibitory effects on the thyroid hormone synthesis pathway. The following diagrams illustrate these relationships.
Thyroid Hormone Synthesis and Inhibition Pathway
Caption: this compound's dual inhibition of TPO and DIO1.
Logical Flow of this compound's Action
Caption: Logical flow of this compound's mechanism of action.
Quantitative Data
Direct quantitative data for this compound, such as IC50 values and binding affinities for TPO, are not extensively reported in the literature. However, data from closely related thiouracil derivatives provide valuable insights into the expected potency.
Table 1: In Vitro Inhibitory Potency of Thiouracil Derivatives against Thyroid Peroxidase
| Compound | IC50 (µM) | Binding Affinity (kcal/mol) | Comments | Reference |
| Propylthiouracil (PTU) | 1.2 | -15.47 (MM/GBSA) | Less potent than MMI in vitro. Binding affinity calculated via molecular dynamics simulations. | [4][5] |
| Methimazole (MMI) | 0.11 | -9.43 (MM/GBSA) | More potent than PTU in vitro. Binding affinity calculated via molecular dynamics simulations. | [4][5] |
| Benzylthiouracil | Not Reported | Not Reported | In vivo activity is reportedly ten times that of thiouracil and comparable to PTU. | [6] |
| This compound | Not Reported | Not Reported | Expected to have inhibitory activity comparable to other thiouracil derivatives. |
Table 2: In Vivo Effects of Propylthiouracil (PTU) on Thyroid Hormone Levels
| Species | Treatment | Duration | Change in Serum T4 | Change in Serum T3 | Reference |
| Human | PTU (300 mg/day) | 4 weeks | Decrease from 22.5 to 11.1 µ g/100 ml | Decrease from >592 to 229 ng/100 ml | [7] |
| Human (Athyreotic) | PTU (250 mg every 6h) on L-T4 (100 µ g/day ) | 8 days | No significant change | Decrease from 120 to 83 ng/dl | [8] |
| Rat | PTU (1 mg/100g/day) with T4 (0.8 µ g/100g/day ) | 5 days | Higher than T4 alone | Lower than T4 alone | [9] |
| Rat | PTU (dose-dependent) | 4 days | Dose-dependent decrease | Dose-dependent decrease | [4] |
Experimental Protocols
The following is a detailed methodology for a key experiment to assess the inhibitory potential of compounds like this compound on TPO. This protocol is adapted from established in vitro screening assays for TPO inhibitors.[4][6]
In Vitro Thyroid Peroxidase Inhibition Assay using Amplex® UltraRed
Objective: To determine the in vitro inhibitory potency (IC50) of this compound on thyroid peroxidase activity.
Principle: This assay measures the hydrogen peroxide-dependent oxidation of the non-fluorescent Amplex® UltraRed substrate to the highly fluorescent resorufin (B1680543), a reaction catalyzed by TPO. Inhibition of TPO results in a decreased rate of resorufin formation.
Materials:
-
Test Compound: this compound
-
Reference Inhibitors: Propylthiouracil (PTU), Methimazole (MMI)
-
TPO Source: Rat or human thyroid microsomes
-
Substrate: Amplex® UltraRed reagent
-
Co-substrate: Hydrogen peroxide (H₂O₂)
-
Buffer: 200 mM Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Equipment: 96-well black microplate, microplate reader with fluorescence detection (excitation ~545 nm, emission ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO to achieve a range of desired final assay concentrations.
-
Prepare working solutions of reference inhibitors (PTU, MMI) in a similar manner.
-
Prepare a TPO working solution by diluting the thyroid microsome stock in the potassium phosphate buffer to the desired final concentration (e.g., 12.5 µg/mL total protein).
-
Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in the potassium phosphate buffer. This should be prepared fresh daily and protected from light.
-
-
Assay Protocol:
-
Add 2 µL of the compound dilutions (this compound, reference inhibitors, and DMSO as a vehicle control) to the wells of a 96-well black microplate.
-
Add 100 µL of the TPO working solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 100 µL of the Amplex® UltraRed/H₂O₂ reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro TPO inhibition assay.
Conclusion
This compound exerts its antithyroid effects through a multi-faceted mechanism, primarily centered on the inhibition of thyroid peroxidase. By competitively inhibiting iodide oxidation, thyroglobulin iodination, and the coupling of iodotyrosines, it effectively reduces the synthesis of thyroid hormones. A secondary mechanism involves the inhibition of the peripheral conversion of T4 to the more potent T3. While specific quantitative data for this compound remains to be extensively documented, the well-established methodologies for TPO inhibition assays and the data from structurally similar compounds provide a robust framework for its continued investigation and for the development of novel antithyroid therapeutics. Further research is warranted to precisely quantify the inhibitory potency and binding kinetics of this compound to advance our understanding of its therapeutic profile.
References
- 1. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amboss.com [amboss.com]
- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. Clinical study on early changes in thyroid function of hyperthyroidism treated with propylthiouracil and a relatively small dose of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propylthiouracil blocks extrathyroidal conversion of thyroxine to triiodothyronine and augments thyrotropin secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of serum triiodothyronine (T3) and thyroxine (T4) with biologic effects of thyroid hormone replacement in propylthiouracil-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanisms of Iodothiouracil and Propylthiouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanisms of action of two antithyroid thioureylene drugs: propylthiouracil (B1679721) (PTU) and iodothiouracil. Propylthiouracil is a well-characterized compound with a dual mechanism involving the inhibition of thyroid peroxidase (TPO) and the peripheral deiodination of thyroxine (T4) to the more active triiodothyronine (T3). In contrast, this compound is a significantly less studied compound, with limited available data on its specific mechanisms of action. This guide synthesizes the current understanding of PTU's molecular interactions and presents the sparse historical information available for this compound. Quantitative data, detailed experimental protocols for key assays, and visual representations of relevant pathways are provided to facilitate a deeper understanding for researchers in thyroid physiology and pharmacology.
Introduction
Hyperthyroidism, a condition characterized by excessive production of thyroid hormones, is primarily managed by antithyroid drugs that interfere with hormone synthesis. Among these, the thioureylene class of drugs, which includes propylthiouracil (PTU), has been a cornerstone of therapy for decades.[1] These drugs act by inhibiting thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis.[2] PTU exhibits an additional mechanism of action by inhibiting the peripheral conversion of T4 to T3.[3] this compound, another thiouracil derivative, has been mentioned in historical literature for the treatment of hyperthyroidism, but its use and study have been limited, resulting in a significant gap in the understanding of its precise mechanism of action. This guide aims to provide a detailed comparison of the known mechanisms of PTU and the available information on this compound.
Mechanism of Action: A Comparative Analysis
Propylthiouracil (PTU)
Propylthiouracil exerts its antithyroid effects through a dual mechanism of action:
-
Inhibition of Thyroid Peroxidase (TPO): PTU's primary mechanism is the inhibition of TPO, an enzyme responsible for catalyzing the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin, a crucial step in the synthesis of T4 and T3.[3] The inhibition of TPO by PTU is considered to be reversible.[4] PTU interacts with the oxidized form of iodide, preventing it from being used in the iodination of thyroglobulin, without significantly affecting the TPO enzyme's activity directly.[4] The nature of this inhibition can be either reversible or irreversible depending on the ratio of the drug to iodide concentration.[5] A high iodide-to-drug ratio favors reversible inhibition, while a low ratio can lead to irreversible inactivation of TPO.[5]
-
Inhibition of 5'-Deiodinase: PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 by inhibiting the enzyme 5'-deiodinase (Type 1).[1][3] This action contributes to a more rapid decrease in circulating T3 levels than would be achieved by solely inhibiting thyroid hormone synthesis.[6] The inhibition of 5'-deiodinase by thiouracil derivatives is proposed to occur through the formation of a mixed disulfide with the enzyme.[7]
This compound
Quantitative Data
The following table summarizes the available quantitative data for the inhibition of thyroid peroxidase by propylthiouracil. No comparable quantitative data for this compound was found in the reviewed literature.
| Compound | Target | Assay | IC50 | Reference |
| Propylthiouracil | Human Thyroid Peroxidase (TPO) | In vitro | 2 x 10-6 M | [4] |
| Methimazole (for comparison) | Human Thyroid Peroxidase (TPO) | In vitro | 8 x 10-7 M | [4] |
Experimental Protocols
Thyroid Peroxidase (TPO) Inhibition Assay
Several methods are available for assessing TPO inhibition. The Amplex® UltraRed and luminol-based assays are commonly used for their sensitivity and suitability for high-throughput screening.
This assay measures the fluorescence generated by the TPO-catalyzed oxidation of Amplex® UltraRed in the presence of hydrogen peroxide (H₂O₂).
-
Reagents:
-
Procedure:
-
Prepare a working solution of the TPO enzyme in the assay buffer.
-
Add 100 µL of the TPO working solution to each well of a 96-well plate.[11]
-
Add the test compounds at various concentrations to the wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for interaction between the inhibitors and the enzyme.[11]
-
Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in 200 mM Potassium Phosphate Buffer.[11]
-
Initiate the reaction by adding 100 µL of the reaction mixture to each well.[11]
-
Incubate the plate for 30 minutes at 37°C, protected from light.[11][9]
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of TPO activity for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
-
This assay quantifies TPO activity by measuring the chemiluminescence produced during the luminol (B1675438) oxidation in the presence of H₂O₂.
-
Reagents:
-
Procedure:
-
Prepare cell lysates containing hTPO.
-
In a 96-well plate, combine the cell lysate with the test compound at various concentrations.
-
Incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding a solution of luminol and H₂O₂.
-
Immediately measure the chemiluminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
-
5'-Deiodinase Inhibition Assay
Both radiometric and non-radiometric methods are used to measure deiodinase activity.
This highly sensitive assay measures the release of radioactive iodide from a radiolabeled substrate.
-
Reagents:
-
Enzyme source (e.g., rat liver microsomes)
-
Radiolabeled substrate (e.g., [125I]T4 or [125I]rT3)
-
Dithiothreitol (DTT) as a cofactor
-
Test compounds (e.g., PTU) and vehicle control
-
Trichloroacetic acid (TCA) for reaction termination
-
Dowex 50WX-2 cation exchange resin
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme source, DTT, and the test compound in an appropriate buffer.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding ice-cold TCA.
-
Separate the released 125I- from the unreacted substrate using a Dowex column.
-
Quantify the radioactivity in the eluate using a gamma counter.
-
Calculate the percent inhibition of deiodinase activity and determine the IC50 or Ki value.
-
This colorimetric assay is based on the iodide-catalyzed reduction of cerium(IV) to cerium(III) by arsenious acid.
-
Reagents:
-
Enzyme source (e.g., human liver microsomes)[14]
-
Substrate (e.g., reverse T3 - rT3)[15]
-
Dithiothreitol (DTT)
-
Test compounds (e.g., PTU) and vehicle control[15]
-
Arsenious acid solution
-
Ceric ammonium (B1175870) sulfate (B86663) solution
-
Sulfuric acid
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme source, DTT, and the test compound.
-
Initiate the deiodination reaction by adding the substrate and incubate at 37°C.[15]
-
Stop the reaction and separate the released iodide from the remaining substrate.
-
Add arsenious acid and ceric ammonium sulfate to the iodide-containing fraction.
-
Measure the change in absorbance at a specific wavelength (e.g., 420 nm) over time using a spectrophotometer. The rate of color change is proportional to the iodide concentration.
-
Calculate the deiodinase activity and the percent inhibition by the test compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the thyroid hormone synthesis pathway, the mechanism of TPO inhibition by PTU, and the general workflows for the TPO and deiodinase inhibition assays.
Caption: Thyroid hormone synthesis pathway within the thyroid gland.
Caption: Inhibition of TPO-catalyzed iodination by propylthiouracil.
Caption: Inhibition of peripheral 5'-deiodinase by propylthiouracil.
Caption: General experimental workflow for a TPO inhibition assay.
Caption: General experimental workflow for a deiodinase inhibition assay.
Conclusion
Propylthiouracil is a well-established antithyroid drug with a dual mechanism of action that includes the reversible inhibition of thyroid peroxidase and the inhibition of peripheral 5'-deiodinase. This multifaceted mechanism contributes to its efficacy in the management of hyperthyroidism. In stark contrast, this compound remains a poorly characterized compound. While its classification as a thiouracil derivative suggests an inhibitory effect on thyroid peroxidase, the lack of modern, detailed mechanistic studies precludes a definitive understanding of its molecular interactions and comparative potency. This guide highlights the comprehensive knowledge base for PTU and underscores the significant information gap concerning this compound, pointing to a need for further research to elucidate the mechanisms of this historical antithyroid agent. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies and to further investigate the nuanced mechanisms of thioureylene antithyroid drugs.
References
- 1. Antithyroid drug regimen for treating Graves' hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 3. Antithyroid agent - Wikipedia [en.wikipedia.org]
- 4. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. research.wur.nl [research.wur.nl]
- 13. Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Frontiers | Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis [frontiersin.org]
iodothiouracil molecular targets and pathways
An In-depth Technical Guide to the Molecular Targets and Pathways of Iodothiouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the thioureylene class of antithyroid agents, exerts its therapeutic effects by targeting key enzymes involved in the synthesis and metabolic activation of thyroid hormones. This technical guide provides a detailed examination of the molecular targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its mechanism of action. While specific quantitative data for this compound is limited in publicly available literature, this document leverages extensive data from its close analog, propylthiouracil (B1679721) (PTU), to provide a robust framework for understanding its biochemical interactions. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Primary Molecular Targets
The pharmacological activity of this compound is primarily attributed to its interaction with two critical enzyme systems: Thyroid Peroxidase (TPO) and Type 1 Iodothyronine Deiodinase (D1).
Thyroid Peroxidase (TPO)
Thyroid Peroxidase is a large, heme-containing glycoprotein (B1211001) located on the apical membrane of thyroid follicular cells. It is the principal enzyme responsible for the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] TPO catalyzes two essential steps in this process: the oxidation of iodide ions (I⁻) to a reactive iodine intermediate, and the subsequent iodination of tyrosine residues on the thyroglobulin protein scaffold.[1][2]
This compound, like other thiouracils, acts as a potent inhibitor of TPO.[3] By doing so, it effectively blocks the organification of iodine and the coupling of iodotyrosines, thereby decreasing the production of new thyroid hormones.[4][5]
Type 1 Iodothyronine Deiodinase (D1)
The iodothyronine deiodinases are a family of selenoenzymes that regulate the metabolic activation and inactivation of thyroid hormones in peripheral tissues.[6] Type 1 deiodinase (D1), found predominantly in the liver, kidneys, and thyroid, is responsible for converting the prohormone T4 into the more biologically active T3.[7]
This compound inhibits the activity of D1, which reduces the peripheral conversion of T4 to T3.[4][7] This action contributes to a more rapid reduction in circulating T3 levels than would be achieved by inhibiting thyroidal synthesis alone. The inhibition kinetics are described as uncompetitive with respect to the hormone substrate and competitive with respect to the thiol cofactor.[4]
Molecular Mechanisms and Pathways
Inhibition of Thyroid Hormone Synthesis via TPO
The core mechanism of this compound is the disruption of the thyroid hormone synthesis pathway at the level of the thyroid follicular cell. The drug is actively transported into the thyroid gland where it interacts directly with TPO.
The inhibition of TPO by thiouracils can be either reversible or irreversible, a characteristic that is critically dependent on the local concentration of iodide.[8]
-
Low Iodide Concentration: TPO is inactivated, leading to irreversible inhibition of iodination.
-
High Iodide Concentration: The drug itself is oxidized by the TPO-iodide system. This leads to extensive drug metabolism and a transient, or reversible, inhibition of the enzyme.
This dual mechanism involves this compound acting as a substrate for the TPO-iodine intermediate, thus competitively inhibiting the iodination of tyrosine residues on thyroglobulin.
Inhibition of Peripheral T4 Activation via Deiodinase
In peripheral tissues, this compound blocks the enzymatic conversion of T4 to T3. The proposed mechanism suggests that during the deiodination process, an enzyme-sulfenyl iodide intermediate is formed. Thiouracils react with this intermediate to form a stable mixed disulfide, which effectively sequesters the enzyme in an inactive state and prevents its regeneration by the thiol cofactor.[4]
Quantitative Data Summary
Table 1: Inhibition of Thyroid Peroxidase (TPO) by Propylthiouracil (PTU)
| Parameter | Value | Method | Source |
|---|---|---|---|
| IC₅₀ | 1.2 µM | In vitro AUR-TPO Assay (Rat) | [9] |
| Binding Affinity | -5.45 kcal/mol | Molecular Docking |
| Binding Free Energy | -15.47 kcal/mol | Molecular Dynamics | |
Table 2: Inhibition of Type 1 Deiodinase (D1) by Propylthiouracil (PTU)
| Parameter | Value | Substrate | Method | Source |
|---|---|---|---|---|
| IC₅₀ | 1.7 µM | rT3 | In vitro (Rat liver microsomes) | |
| Inhibition Kinetics | Uncompetitive | rT3 | In vitro (FRTL5 cells) | [7] |
| Km (Substrate) | 3.1 µM | T4 | In vitro (FRTL5 cells) | [7] |
| Km (Substrate) | 0.83 µM | rT3 | In vitro (FRTL5 cells) |[7] |
Experimental Protocols
Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)
This high-throughput assay measures TPO activity by monitoring the fluorescence generated from the oxidation of the Amplex UltraRed (AUR) substrate.
-
Principle: In the presence of hydrogen peroxide (H₂O₂), TPO oxidizes the non-fluorescent AUR reagent into the highly fluorescent product, resorufin (B1680543). An inhibitor will reduce the rate of resorufin formation.
-
Key Reagents:
-
TPO Source: Microsomal fractions from rat thyroid glands or recombinant human TPO expressed in a cell line (e.g., FTC-238 cells).[9]
-
Substrate: Amplex UltraRed reagent.
-
Cofactor: Hydrogen Peroxide (H₂O₂).
-
Buffer: Potassium phosphate (B84403) buffer.
-
Positive Control: Propylthiouracil (PTU) or Methimazole (B1676384) (MMI).
-
-
Methodology:
-
Prepare a dose-response curve of the test compound (e.g., this compound) and the positive control.
-
In a microplate, add the TPO enzyme preparation, the test compound at various concentrations, and the AUR reagent.
-
Initiate the reaction by adding a fixed concentration of H₂O₂.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Measure the fluorescence of resorufin using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition relative to untreated controls and determine the IC₅₀ value from the dose-response curve.
-
Iodothyronine Deiodinase (D1) Activity Assay (Radiometric Method)
This highly sensitive assay quantifies D1 activity by measuring the release of radioactive iodide from a labeled substrate.
-
Principle: D1 enzyme in a tissue homogenate or cell lysate catalyzes the removal of an iodine atom from a radiolabeled substrate (e.g., ¹²⁵I-labeled reverse T3). The released ¹²⁵I⁻ is separated from the unreacted substrate and quantified.
-
Key Reagents:
-
Enzyme Source: Liver or kidney microsomal fractions, or cell lysates (e.g., FRTL5 cells).
-
Substrate: Radiolabeled reverse T3 ([¹²⁵I]rT3) is the preferred substrate due to its high affinity for D1.
-
Cofactor: Dithiothreitol (DTT).
-
Inhibitor Control: PTU is used to confirm that the measured activity is specific to D1.
-
-
Methodology:
-
Prepare tissue homogenates or cell lysates containing the D1 enzyme.
-
Set up reaction tubes containing the enzyme preparation, DTT, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding the radiolabeled substrate ([¹²⁵I]rT3).
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding ice-cold bovine serum albumin).
-
Precipitate the remaining protein-bound substrate using trichloroacetic acid.
-
Centrifuge the samples to pellet the precipitate.
-
Measure the radioactivity of the supernatant, which contains the released ¹²⁵I⁻, using a gamma counter.
-
Calculate enzyme activity (e.g., in fmol of I⁻ released/mg protein/min) and determine the inhibitory profile of the test compound.
-
Molecular Docking of this compound with TPO
In silico molecular docking predicts the binding mode and affinity of a ligand (drug) to its protein target.
-
Principle: Computational algorithms are used to place the 3D structure of this compound into the active site of a TPO structural model. The most favorable binding poses are scored based on calculated binding energy.
-
Methodology:
-
Protein Preparation: Obtain a 3D structure of human TPO. Since a complete crystal structure is not available, this is typically done via homology modeling using related peroxidase structures as templates.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry to find the lowest energy conformation.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina) to dock the this compound structure into the defined active site of the TPO model, which includes the heme group.
-
Analysis: Analyze the results to identify the top-scoring binding pose. Visualize the protein-ligand complex using software (e.g., PyMOL) to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues. The calculated binding affinity (e.g., in kcal/mol) provides an estimate of the inhibitory potential.
-
Logical Pathway: Reversible vs. Irreversible TPO Inhibition
The mechanism of TPO inhibition by this compound is modulated by the concentration of iodide, which dictates the fate of the drug and the enzyme.
Conclusion
This compound is a potent antithyroid agent that functions through a dual mechanism: inhibiting the synthesis of thyroid hormones by targeting Thyroid Peroxidase in the thyroid gland, and blocking the activation of the T4 prohormone by targeting Type 1 Iodothyronine Deiodinase in peripheral tissues. The interaction with TPO is complex, with the potential for both reversible and irreversible inhibition depending on the physiological context. The experimental protocols and quantitative data presented herein, primarily from its well-studied analog propylthiouracil, provide a comprehensive technical foundation for researchers and drug development professionals working to understand and develop improved therapeutics for thyroid disorders.
References
- 1. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Inhibitory effects of methimazole and propylthiouracil on iodotyrosine deiodinase 1 in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate requirement for inactivation of iodothyronine-5'-deiodinase activity by thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodothyronine deiodinase activities in FRTL5 cells: predominance of type I 5'-deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Thiouracil Derivatives, with a Focus on Propylthiouracil
Disclaimer: This technical guide focuses primarily on propylthiouracil (B1679721) (PTU), a well-researched thiouracil derivative. Specific quantitative data and detailed experimental protocols for iodothiouracil are scarce in publicly available scientific literature. However, as a member of the same drug class, this compound is presumed to share a similar fundamental mechanism of action and pharmacokinetic profile with PTU. The information presented herein for PTU serves as a comprehensive proxy for understanding the core principles applicable to this compound.
Introduction
Thiouracil derivatives are a class of thioamide drugs that have been a cornerstone in the management of hyperthyroidism, particularly Graves' disease. These agents exert their therapeutic effects by inhibiting the synthesis of thyroid hormones. This guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this class, with a specific emphasis on propylthiouracil (PTU), supported by experimental methodologies and visual representations of key pathways.
Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of thiouracil derivatives is the inhibition of thyroid hormone synthesis. This is achieved through a multi-faceted mechanism targeting the thyroid peroxidase (TPO) enzyme.[1]
Key Mechanisms:
-
Inhibition of Thyroid Peroxidase (TPO): Thiouracils act as substrates for TPO, competitively inhibiting the iodination of tyrosine residues on thyroglobulin. This prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to triiodothyronine (T3) and thyroxine (T4).[1] The inhibition of TPO by PTU has been shown to be reversible.[2]
-
Inhibition of Iodothyronine Deiodination: A distinguishing feature of PTU is its ability to inhibit the peripheral conversion of T4 to the more potent T3 by blocking the action of type I 5'-deiodinase enzyme.[1][3] This contributes to a more rapid decrease in circulating T3 levels.
The following diagram illustrates the signaling pathway of thyroid hormone synthesis and the points of inhibition by thiouracil derivatives.
Caption: Mechanism of action of Propylthiouracil (and this compound).
Pharmacokinetics: ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) of propylthiouracil have been well-characterized.
Absorption
Propylthiouracil is readily absorbed from the gastrointestinal tract following oral administration.[1] Bioavailability has been reported to be around 75-95%.[3][4]
Distribution
PTU is approximately 80-85% bound to plasma proteins, primarily albumin.[3][4] It has a volume of distribution of about 0.4 L/kg.[4] A key characteristic is its concentration in the thyroid gland.[3]
Metabolism
PTU undergoes extensive metabolism, primarily in the liver. The main metabolic pathway is glucuronidation.[4]
Excretion
Approximately 35% of a dose of PTU is excreted in the urine as metabolites within 24 hours.[1][4] The elimination half-life is approximately 1 to 2 hours.[3]
Table 1: Summary of Propylthiouracil Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Bioavailability | 75 - 95% | [3][4] |
| Protein Binding | 80 - 85% | [3][4] |
| Volume of Distribution | ~0.4 L/kg | [4] |
| Elimination Half-life | 1 - 2 hours | [3] |
| Primary Route of Elimination | Renal (as metabolites) | [1][4] |
| Clearance | ~120 ml/min/m² | [3] |
Experimental Protocols
A variety of experimental methods are employed to study the pharmacokinetics and pharmacodynamics of thiouracil derivatives.
In Vitro TPO Inhibition Assay
Objective: To determine the inhibitory effect of a compound on thyroid peroxidase activity.
Methodology:
-
Source of TPO: Purified TPO from human thyroid tissue or recombinant TPO can be used.
-
Assay Components: The reaction mixture typically includes the TPO enzyme, a source of iodide (e.g., potassium iodide), a hydrogen peroxide generating system (e.g., glucose-glucose oxidase), and a substrate for iodination (e.g., tyrosine or guaiacol).[5]
-
Incubation: The test compound (e.g., PTU) at various concentrations is pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of hydrogen peroxide.
-
Detection: The rate of iodination is measured, often spectrophotometrically by monitoring the oxidation of a chromogenic substrate like guaiacol (B22219) or by quantifying the incorporation of radioactive iodine into a protein substrate.[5]
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of TPO activity (IC50) is calculated. For PTU, the IC50 has been reported to be approximately 2 x 10⁻⁶ M.[2]
Caption: Experimental workflow for an in vitro TPO inhibition assay.
In Vivo Model of Hyperthyroidism
Objective: To evaluate the antithyroid efficacy of a compound in a living organism.
Methodology:
-
Induction of Hyperthyroidism: Hyperthyroidism is induced in laboratory animals (e.g., rats) by the administration of exogenous thyroid hormone (e.g., L-thyroxine) or by inducing a Graves'-like disease model.
-
Treatment: The hyperthyroid animals are then treated with the test compound (e.g., PTU) at various doses.
-
Monitoring: Key parameters are monitored over time, including:
-
Serum levels of T3, T4, and TSH (Thyroid Stimulating Hormone).
-
Thyroid gland weight and histology.
-
Metabolic parameters (e.g., oxygen consumption).
-
-
Data Analysis: The dose-response relationship for the reduction in thyroid hormone levels and the amelioration of hyperthyroid symptoms is determined.
Pharmacokinetic Studies in Humans
Objective: To determine the ADME properties of a compound in humans.
Methodology:
-
Study Population: Healthy volunteers or patients with hyperthyroidism are recruited.
-
Drug Administration: A single oral or intravenous dose of the drug is administered.
-
Sample Collection: Blood and urine samples are collected at predefined time points.
-
Bioanalysis: The concentration of the parent drug and its major metabolites in the biological samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using specialized software.
Caption: Workflow for a human pharmacokinetic study.
Conclusion
The thiouracil derivatives, exemplified by propylthiouracil, are effective antithyroid agents with a well-defined mechanism of action centered on the inhibition of thyroid peroxidase and, in the case of PTU, peripheral deiodinase. Their pharmacokinetic profiles are characterized by rapid absorption, significant protein binding, hepatic metabolism, and renal excretion of metabolites. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents. While specific data on this compound is limited, the principles and methodologies described for PTU offer a robust foundation for its scientific evaluation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro Effects of Iodothiouracil and Related Thiouracil Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiouracil derivatives, particularly propylthiouracil (B1679721) (PTU) and its analogs, are a cornerstone in the management of hyperthyroidism. Their primary mechanism of action involves the inhibition of thyroid hormone synthesis. This technical guide provides a comprehensive overview of the in vitro effects of these compounds, with a focus on their interaction with iodine-dependent pathways. We delve into the core mechanism of thyroid peroxidase (TPO) inhibition, effects on cellular apoptosis and proliferation, and immunomodulatory activities. This document summarizes key quantitative data from various studies, details relevant experimental protocols, and visualizes the underlying biochemical and signaling pathways to provide a thorough resource for researchers in endocrinology and drug development.
Core Mechanism of Action: Thyroid Peroxidase Inhibition
The principal antithyroid effect of thiouracil compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones T₃ and T₄.[1][2][3] TPO catalyzes both the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][3]
Thiouracils interfere with this process in two main ways:
-
Competitive Inhibition : They act as alternative substrates for the TPO-catalyzed reaction, competing with tyrosyl residues for oxidized iodine.[1][3][4] This diverts the reactive iodine away from thyroglobulin, thus preventing hormone synthesis.
-
Enzyme Inactivation : Thiouracils can also cause the inactivation of TPO. This can be either reversible or irreversible, depending on the concentration of both the drug and iodide.[1][5] At low iodide concentrations, the drug can bind to an oxidized intermediate of the enzyme, leading to irreversible inactivation.[1] In contrast, at higher iodide levels, the inhibition is typically reversible, as the drug is oxidized and metabolized, allowing TPO activity to resume.[1][5][6]
Studies have shown that propylthiouracil (PTU) primarily interacts with the oxidized iodide produced by TPO, while methimazole (B1676384) (MMI) appears to interact directly with the TPO enzyme itself.[6] This distinction underlies their different inhibitory profiles, with MMI often being a more potent, irreversible inhibitor.[6]
Quantitative Data on TPO Inhibition
The inhibitory potency of thiouracil derivatives on TPO has been quantified in various in vitro systems. This data is crucial for comparing the efficacy of different compounds.
| Compound | 50% Inhibitory Concentration (IC₅₀) | Type of Inhibition | Reference |
| Propylthiouracil (PTU) | 2 x 10⁻⁶ M | Reversible | [6] |
| Methimazole (MMI) | 8 x 10⁻⁷ M | Irreversible | [6] |
Effects on Cellular Pathways and Functions
Beyond TPO inhibition, thiouracils and iodine exhibit complex effects on various cellular processes, including apoptosis, proliferation, and immune function.
Apoptosis and Oxidative Stress
Excess iodide is known to be cytotoxic and can induce apoptosis in thyroid cells.[7] This process involves the generation of reactive oxygen species (ROS) and increased lipid peroxidation.[7] Crucially, the apoptotic effect of iodide is dependent on its oxidation by TPO. Propylthiouracil, by inhibiting TPO, can completely block this iodide-induced cytotoxicity and apoptosis.[7] This suggests that the pro-apoptotic species is not ionic iodide but rather an oxidized form of iodine. The mechanism appears to be p53-independent and does not involve changes in the expression of Bcl-2 family proteins.[7]
Conversely, PTU has also been shown to have a radioprotective effect on cells. In human colon carcinoma cells, PTU treatment diminished radiation-induced apoptosis and increased the surviving cell fraction after exposure to γ-irradiation.[8] This protective effect is linked to an increase in intracellular cyclic AMP (cAMP) levels and the activity of antioxidant enzymes.[8]
Immunomodulatory Effects
In vitro studies using peripheral blood lymphocytes (PBL) have demonstrated that PTU and MMI can exert direct immunosuppressive effects. At concentrations of 10⁻⁵ M or higher, both drugs significantly reduced the secretion of IgG and IgM from B-cells.[9] They also influenced T-cell function, helping to normalize the percentage of total and suppressor T-cells.[9] These findings suggest a direct impact on the immune system, which may contribute to their therapeutic effects in autoimmune thyroid diseases like Graves' disease.[9]
Key Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is designed to measure the inhibitory effect of a compound on the enzymatic activity of TPO.
-
Enzyme Preparation : Highly purified TPO is obtained from thyroid tissue or through recombinant expression.
-
Reaction Mixture : A reaction buffer is prepared containing the TPO enzyme, a source of hydrogen peroxide (H₂O₂), and iodide (I⁻).
-
Inhibitor Addition : The test compound (e.g., PTU) is added to the reaction mixture at various concentrations.
-
Incubation : The mixture is incubated to allow the enzymatic reaction and inhibition to occur.
-
Activity Measurement : TPO activity is assessed by measuring the rate of iodide oxidation or the iodination of a substrate like tyrosine or thyroglobulin. This can be monitored spectrophotometrically or using radiolabeled iodide.
-
Data Analysis : The concentration of the inhibitor that produces 50% inhibition of TPO activity (IC₅₀) is calculated.
-
(Optional) Reversibility Test : To distinguish between reversible and irreversible inhibition, the reaction mixture containing the inhibited enzyme is subjected to dialysis. Restoration of enzyme activity after dialysis indicates reversible inhibition.[6][10]
Cellular Apoptosis Assay (Flow Cytometry)
This method quantifies the extent of apoptosis in a cell population following treatment.
-
Cell Culture and Treatment : Thyroid cells (e.g., FRTL-5, TAD-2) or other relevant cell lines are cultured and treated with the test compound(s) (e.g., excess iodide with or without PTU) for a specified duration.[7][11]
-
Cell Harvesting : Adherent and non-adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining : Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters late apoptotic and necrotic cells with compromised membranes).[12]
-
Flow Cytometry : The stained cells are analyzed using a flow cytometer. The instrument detects the fluorescence signals from thousands of individual cells.
-
Data Interpretation : The cell population is segregated into four quadrants: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).
Signaling and Logic Pathways
Mechanism of Thyroid Peroxidase Inhibition by Thiouracils
Caption: Logical flow of TPO inhibition by thiouracil derivatives.
Experimental Workflow for TPO Inhibition Assay
Caption: A generalized workflow for an in vitro TPO inhibition assay.
Iodide-Induced Apoptosis Signaling in Thyroid Cells
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. A reexamination of the proposed inactivation of thyroid peroxidase in the rat thyroid by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodide excess induces apoptosis in thyroid cells through a p53-independent mechanism involving oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of an antithyroid compound against γ-radiation-induced damage in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of antithyroid drugs on B and T cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Inhibitory effects of methimazole and propylthiouracil on iodotyrosine deiodinase 1 in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodine-131 treatment of thyroid cancer cells leads to suppression of cell proliferation followed by induction of cell apoptosis and cell cycle arrest by regulation of B-cell translocation gene 2-mediated JNK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effects of Iodothiouracil on Thyroid Peroxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of iodothiouracil and related thiouracil derivatives on thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates its likely mechanism and potency from extensive research on analogous compounds, namely propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI). This guide details the molecular mechanisms of TPO inhibition, presents quantitative inhibitory data for related compounds, outlines detailed experimental protocols for assessing TPO activity, and provides visual representations of key pathways and workflows. The information herein is intended to support research and drug development efforts focused on thyroid-related disorders.
Introduction: The Role of Thyroid Peroxidase in Thyroid Hormone Synthesis
Thyroid peroxidase (TPO) is a membrane-bound glycoprotein (B1211001) enzyme located on the apical membrane of thyroid follicular cells.[1] It is the primary enzyme involved in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] The synthesis is a multi-step process that includes the oxidation of iodide, the iodination of tyrosine residues on the thyroglobulin protein, and the coupling of iodotyrosine molecules to form thyroid hormones.[1] Given its critical role, TPO is a major target for antithyroid drugs used in the treatment of hyperthyroidism.[1]
This compound, a member of the thiouracil class of drugs, is presumed to exert its antithyroid effects through the inhibition of TPO, similar to other well-studied drugs in this class like propylthiouracil (PTU) and methimazole (MMI).[2][3] Understanding the precise inhibitory mechanism is crucial for the development of more effective and safer therapeutic agents.
Mechanism of Action of Thiouracil Derivatives on Thyroid Peroxidase
The primary mechanism of action of thiouracil derivatives is the inhibition of thyroid peroxidase.[1] This inhibition disrupts the synthesis of thyroid hormones at multiple key steps.
Competitive Inhibition with Iodide
Thiouracil derivatives act as competitive inhibitors of TPO, competing with iodide for the enzyme's active site.[1] By binding to the oxidized heme group of TPO, these compounds prevent the oxidation of iodide ions (I⁻) to iodine (I₂), which is a critical initial step in the iodination process.[1][4]
Inactivation of Thyroid Peroxidase
Thiouracils can induce both reversible and irreversible inactivation of TPO.[5] The nature of this inactivation is dependent on the concentration of iodide.[5]
-
Reversible Inhibition: At higher concentrations of iodide, the drug is oxidized by the TPO-iodide system, leading to a transient inhibition. TPO activity can resume once the drug is metabolized.[5]
-
Irreversible Inactivation: In the absence or at low concentrations of iodide, thiouracils can bind to an oxidized intermediate of TPO, leading to the irreversible inactivation of the enzyme.[5] This inactivation involves a reaction between the drug and the oxidized heme group of TPO, which is formed by the interaction between TPO and hydrogen peroxide (H₂O₂).[4]
The following diagram illustrates the thyroid hormone synthesis pathway and the points of inhibition by thiouracil derivatives.
Caption: Thyroid hormone synthesis and points of inhibition by thiouracils.
Quantitative Data: Inhibitory Potency of Thiouracil Derivatives
| Compound | IC50 (µM) | Enzyme Source | Assay Method | Reference |
| Propylthiouracil (PTU) | 1.2 | Rat Thyroid Microsomes | Amplex UltraRed Assay | [6] |
| Methimazole (MMI) | 0.11 | Rat Thyroid Microsomes | Amplex UltraRed Assay | [6] |
| Propylthiouracil (PTU) | 2 | Human TPO | Not Specified | [7] |
| Methimazole (MMI) | 0.8 | Human TPO | Not Specified | [7] |
Experimental Protocols for Assessing TPO Inhibition
Several in vitro assays are commonly used to determine the inhibitory activity of compounds against thyroid peroxidase. The following are detailed protocols for two such assays.
Amplex® UltraRed TPO Inhibition Assay
This high-throughput assay is based on the TPO-catalyzed oxidation of the Amplex® UltraRed reagent in the presence of hydrogen peroxide, which produces a fluorescent product.
Materials:
-
Thyroid Peroxidase (TPO): Human or rat thyroid microsomes
-
Reference Inhibitors: Methimazole (MMI), Propylthiouracil (PTU)
-
Amplex® UltraRed Reagent
-
Hydrogen Peroxide (H₂O₂)
-
Potassium Phosphate (B84403) Buffer (200 mM, pH 7.4)
-
DMSO
-
96-well black microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in DMSO.
-
Compound Plating: Add 2 µL of the compound dilutions to the wells of the microplate. Include DMSO-only wells as a vehicle control.
-
Enzyme Addition: Add 100 µL of the TPO working solution (e.g., 12.5 µg/mL total protein in potassium phosphate buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in 200 mM Potassium Phosphate Buffer. Add 100 µL of this mixture to each well to start the reaction.[6]
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm in kinetic mode for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve).
-
Subtract the average rate of the no-enzyme control wells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the Amplex® UltraRed TPO inhibition assay.
Guaiacol (B22219) TPO Inhibition Assay
This colorimetric assay measures the TPO-catalyzed oxidation of guaiacol by H₂O₂, which forms a colored product that can be measured spectrophotometrically.
Materials:
-
TPO enzyme preparation (from porcine or other thyroid tissue)
-
Guaiacol solution (33 mM)
-
Hydrogen Peroxide (H₂O₂) solution (0.27 mM)
-
Sucrose (B13894) buffer (containing 0.25 M sucrose, 2 mM Tris-HCl, 100 mM KCl, 40 mM NaCl, 10 mM MgCl₂, pH 7.4)[8]
-
Test compound solutions
-
96-well clear microplate or cuvettes
Procedure:
-
TPO Preparation: Homogenize frozen thyroid gland slices in sucrose buffer. Centrifuge to obtain a supernatant containing the TPO enzyme.[8]
-
Reaction Mixture Preparation: In each well or cuvette, mix 50 µL of buffer, 40 µL of the test compound solution, 50 µL of guaiacol, and 20 µL of the TPO enzyme solution.[8]
-
Incubation: Incubate the mixture at 37°C.
-
Reaction Initiation: Start the reaction by adding 50 µL of H₂O₂ solution.[8]
-
Absorbance Measurement: Measure the absorbance at 470 nm every minute for 3 minutes.[8]
-
Data Analysis:
Logical Flow of TPO Inhibition by this compound
The following diagram illustrates the logical sequence of events leading to the therapeutic effect of thiouracil derivatives.
Caption: Logical flow of the mechanism of action of thiouracils.
Conclusion
This compound, as a thiouracil derivative, is expected to be a potent inhibitor of thyroid peroxidase, a critical enzyme in thyroid hormone synthesis. Its mechanism of action likely involves competitive inhibition with iodide and potential inactivation of the enzyme, leading to a reduction in T3 and T4 production. While direct quantitative data for this compound is sparse, the provided data for PTU and MMI, along with detailed experimental protocols, offer a solid foundation for further investigation. The methodologies and conceptual frameworks presented in this guide are intended to facilitate continued research into the therapeutic potential of this compound and other TPO inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effects of methimazole and propylthiouracil on iodotyrosine deiodinase 1 in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Preclinical Efficacy of Iodothiouracil and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of iodothiouracil and its derivatives, with a primary focus on their well-established role as inhibitors of thyroid hormone synthesis. The information presented herein is curated from various preclinical studies to support further research and drug development efforts in this area. Propylthiouracil (B1679721) (PTU), a key derivative, is used as the principal exemplar due to the extensive availability of preclinical data.
Core Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)
The primary mechanism of action for thiouracil derivatives is the inhibition of thyroid peroxidase (TPO), a crucial enzyme in the biosynthesis of thyroid hormones.[1][2] TPO catalyzes both the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[1][2] By inhibiting TPO, thiouracils effectively block the synthesis of new thyroid hormones.[2] Some derivatives, like PTU, also exhibit a secondary mechanism by inhibiting the peripheral conversion of T4 to the more potent T3.
Quantitative Efficacy Data
The following tables summarize the in vitro inhibitory potency of various thiouracil derivatives against thyroid peroxidase.
| Compound | IC50 Value (µM) | Assay System | Reference |
| Propylthiouracil (PTU) | 1.2 | Amplex UltraRed-TPO (AUR-TPO) assay with rat thyroid microsomes | [3][4] |
| Methimazole (MMI) | 0.11 | Amplex UltraRed-TPO (AUR-TPO) assay with rat thyroid microsomes | [3][4] |
| Benzylthiouracil | Comparable to PTU | In vivo antithyroid activity | [1] |
| 5-Iodo-2-thiouracil (ITU) | Inhibitory | xlD1 enzyme assay | [5] |
| 6-Iodo-2-uracil (IU) | Inhibitory | xlD1 enzyme assay | [5] |
Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)
This protocol outlines a high-throughput compatible method for determining the inhibitory potential of compounds against TPO.
Materials:
-
TPO Source: Human or rat thyroid microsomes.[1]
-
Substrate: Amplex® UltraRed reagent.[1]
-
Reference Inhibitors: Propylthiouracil (PTU), Methimazole (MMI).[1]
-
Reagents: Hydrogen peroxide (H₂O₂), Potassium Phosphate (B84403) Buffer, DMSO.[1]
Procedure:
-
Compound Plating: Add 2 µL of the test compound dilutions (including reference inhibitors and DMSO as a vehicle control) to the wells of a 96-well black microplate.[1]
-
Enzyme Addition: Add 100 µL of the TPO working solution (e.g., 12.5 µg/mL total protein in potassium phosphate buffer) to each well.[1]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to interact with the enzyme.[1]
-
Reaction Initiation: Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in 200 mM Potassium Phosphate Buffer. Add 100 µL of this mixture to each well to start the reaction.[1]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at approximately 545 nm and emission at approximately 590 nm.[1]
-
Data Analysis:
-
Subtract the average fluorescence of the no-enzyme control wells from all other wells.[1]
-
Normalize the data to the vehicle control (DMSO) wells, which represent 100% TPO activity.[1]
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
In Vivo Model of Hypothyroidism in Rats
This protocol describes the induction of hypothyroidism in rats using propylthiouracil for efficacy studies of antithyroid compounds.
Animal Model:
-
Species: Wistar male rats.[6]
-
Housing: Maintained at 22–24 °C with a 12-h light-dark cycle, with free access to chow and water.[6]
Induction of Hypothyroidism:
-
Method 1: Administer 0.05% PTU in saline solution via gavage at 1 mL/day for 8 weeks.[6]
-
Method 2: Provide 0.02% PTU dissolved in the drinking water for two months.[7]
-
Method 3: Oral administration of PTU at a dose of 15 mg/kg body weight by gavage for 45 days.[8]
Efficacy Assessment:
-
Monitor body weight weekly.[6]
-
Collect blood samples to measure serum levels of triiodothyronine (T3), thyroxine (T4), and thyroid-stimulating hormone (TSH).[6]
-
Successful induction of hypothyroidism is confirmed by significantly decreased T3 and T4 levels and increased TSH levels compared to a control group receiving a placebo.[6][7]
Visualizations
Signaling Pathway: Inhibition of Thyroid Hormone Synthesis
The following diagram illustrates the mechanism of action of thiouracil derivatives in blocking the synthesis of thyroid hormones.
Caption: Mechanism of TPO inhibition by thiouracil derivatives.
Experimental Workflow: In Vitro TPO Inhibition Assay
This diagram outlines the key steps in the in vitro screening of TPO inhibitors.
Caption: Workflow for in vitro TPO inhibition screening.
Potential for Broader Applications
While the primary preclinical focus of thiouracil derivatives has been on hyperthyroidism, some evidence suggests potential for other applications. For instance, propylthiouracil has been shown to have a radioprotective effect on human colon carcinoma cells, increasing the surviving cell fraction after gamma-irradiation.[9] This effect may be mediated by an increase in intracellular cAMP levels and a reduction in radiation-induced apoptosis and oxidative stress.[9] Further preclinical studies are warranted to explore these and other potential therapeutic avenues for this compound derivatives beyond their established role in thyroid disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. brieflands.com [brieflands.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Protective effect of an antithyroid compound against γ-radiation-induced damage in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thiouracil-Based Compounds in Rat Models
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of thiouracil-based antithyroid drugs in rats. Due to the limited availability of specific experimental protocols for iodothiouracil, this document provides detailed methodologies and data for the closely related and widely studied compounds, propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI).
Introduction
Thiouracil and its derivatives, such as this compound, propylthiouracil (PTU), and methimazole (MMI), are a class of compounds known for their antithyroid properties. They are commonly used in experimental research to induce hypothyroidism in animal models, particularly rats, to study the effects of thyroid hormone deficiency on various physiological and pathological processes. These compounds primarily act by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. This document outlines detailed protocols for the use of PTU and MMI in rats, summarizes key quantitative data from various studies, and provides visualizations of experimental workflows and mechanisms of action.
Data Presentation: Quantitative Summary of Experimental Protocols
The following tables summarize dosages, administration routes, and observed effects of propylthiouracil (PTU) and methimazole (MMI) in rats from various experimental studies.
Table 1: Propylthiouracil (PTU) Administration Protocols and Effects in Rats
| Dosage | Route of Administration | Duration | Key Effects Observed |
| 0.05% in drinking water | Oral | 17 days | Decreased proportion of suppressor T cells in the spleen. |
| 10 mg/kg bw/day | Intraperitoneal injection | 5, 10, 12, or 15 days | Increased serum T4 and decreased serum T3 concentrations.[1] |
| 0.1% in drinking water | Oral | Not specified | Impaired thyroidal uptake of 125I in iodine-deficient mice.[1] |
| 1 µmol/100 g BW | Injection | Single dose | Marked inhibitory effect on thyroidal organic iodine formation 17-18 hours post-injection.[2] |
| 0.0001% - 0.01% in drinking water of the dam | Oral (via dam's milk) | During development | Dose-dependent induction of hypothyroidism in pups.[3] |
| 0.05% (w/v) in drinking water | Oral | 3 weeks | 70% decrease in free T3 and virtually undetectable free T4 in serum.[4] |
Table 2: Methimazole (MMI) Administration Protocols and Effects in Rats
| Dosage | Route of Administration | Duration | Key Effects Observed |
| 0.025%, 0.04%, or 0.1% (wt/vol) in drinking water | Oral | 21 days | Dose-dependent induction of hypothyroidism.[5] |
| 5 mg/100 g bw or 8 mg/100 g bw | Intragastric gavage | 21 days | Dose-dependent induction of hypothyroidism.[5] |
| Not specified | Not specified | Not specified | Lacks the prolonged inhibitory effect on TPO seen with PTU, likely due to lower thyroidal uptake.[6][2] |
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Rats using Propylthiouracil (PTU)
Objective: To induce a hypothyroid state in rats for experimental studies.
Materials:
-
Male or female Wistar or Sprague-Dawley rats.
-
6-propyl-2-thiouracil (PTU).
-
Drinking water.
-
Animal balance.
-
Blood collection supplies (e.g., tubes, syringes).
-
Centrifuge.
-
Hormone assay kits (T3, T4, TSH).
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
PTU Preparation: Prepare a 0.05% (w/v) solution of PTU in drinking water.[4] For example, dissolve 0.5 g of PTU in 1 liter of drinking water. Ensure the PTU is fully dissolved.
-
Administration: Provide the PTU solution as the sole source of drinking water to the experimental group of rats for a period of 3 weeks.[4] The control group should receive regular drinking water.
-
Monitoring: Monitor the body weight of the rats regularly (e.g., every 2-3 days).
-
Blood Collection: At the end of the treatment period, collect blood samples from the rats via a suitable method (e.g., tail vein, cardiac puncture under anesthesia).
-
Hormone Analysis: Centrifuge the blood samples to separate the serum. Analyze the serum levels of triiodothyronine (T3), thyroxine (T4), and thyroid-stimulating hormone (TSH) using appropriate assay kits to confirm the hypothyroid state. A significant decrease in T3 and T4 and an increase in TSH are indicative of hypothyroidism.[7]
Protocol 2: Assessment of Goitrogenic Effects
Objective: To evaluate the goitrogenic (thyroid-enlarging) effects of thiouracil compounds.
Materials:
-
Rats treated with a thiouracil compound (as per Protocol 1).
-
Control rats.
-
Surgical instruments for dissection.
-
Analytical balance.
-
Formalin or other tissue fixative.
-
Microscope and histology supplies.
Procedure:
-
Euthanasia and Dissection: At the end of the treatment period, euthanize the rats using an approved method. Carefully dissect and excise the thyroid gland.
-
Thyroid Weight: Remove any adhering connective tissue and weigh the thyroid gland immediately.
-
Histopathological Analysis: Fix the thyroid glands in 10% neutral buffered formalin. Process the tissues for histological examination (e.g., paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin).
-
Evaluation: Compare the thyroid weight and histology between the treated and control groups. Goitrogenic effects are characterized by an increase in thyroid gland weight and follicular cell hyperplasia.
Mandatory Visualizations
Caption: Workflow for inducing and assessing hypothyroidism in rats.
Caption: Inhibition of thyroid hormone synthesis by thiouracil drugs.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. deepdyve.com [deepdyve.com]
- 3. Effect of propylthiouracil dose on serum thyroxine, growth, and weaning in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Hypothyroidism and Hyperthyroidism on Tissue Thyroid Hormone Concentrations in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doses and Routes of Administration of Methimazole Affect Thyroid Status in Methimazole-induced Hypothyroidism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Application Notes and Protocols for Induction of Hypothyroidism in Mice using Iodothiouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for inducing hypothyroidism in mouse models using iodothiouracil. It is important to note that specific literature on the use of this compound for this purpose is limited. Therefore, the protocols and data presented here are largely adapted from established methods utilizing the closely related and well-studied thiouracil derivative, propylthiouracil (B1679721) (PTU).[1][2] Thiouracil compounds are potent antithyroid agents that function by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[3][4][5] This inhibition leads to a hypothyroid state, creating valuable models for studying thyroid-related pathologies and evaluating potential therapeutics.
Mechanism of Action
This compound, like other thioureylene drugs, induces hypothyroidism by inhibiting the action of thyroid peroxidase (TPO).[3][6][7] TPO is a crucial enzyme located in the apical membrane of thyroid follicular cells that catalyzes two essential steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I₂), and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[4][5] By inhibiting TPO, this compound effectively blocks the production of thyroxine (T4) and triiodothyronine (T3), leading to a gradual depletion of circulating thyroid hormones and the development of a hypothyroid state.[4][5]
Signaling Pathway of Thiouracil Derivatives
The following diagram illustrates the mechanism by which thiouracil derivatives, including this compound, inhibit thyroid hormone synthesis.
References
- 1. Effect of Low-level Laser Therapy on Propylthiouracil-induced Hypothyroidism Model Mice: A Pilot Study [jkslms.or.kr]
- 2. Propylthiouracil-induced hypothyroidism reduces xenograft tumor growth in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. benchchem.com [benchchem.com]
- 6. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodothiouracil in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodothiouracil is a thioamide antithyroid agent. While specific in vivo dosage data for this compound is limited in publicly available literature, this document provides detailed application notes and protocols extrapolated from established methodologies for the closely related and extensively studied compound, propylthiouracil (B1679721) (PTU). Thiouracil derivatives are utilized in animal models to induce hypothyroidism, a state characterized by decreased production of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). These models are crucial for investigating the pathophysiology of thyroid disorders and for the preclinical assessment of potential therapeutic interventions.
The primary mechanism of action for thiouracil compounds is the inhibition of thyroid peroxidase (TPO). TPO is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form T4 and T3. By inhibiting TPO, this compound and other thiouracils effectively block the production of new thyroid hormones.
Data Presentation: Propylthiouracil Dosage for Inducing Hypothyroidism
The following tables summarize recommended starting doses for propylthiouracil (PTU) to induce hypothyroidism in rodent models. A pilot study is strongly recommended to determine the optimal dose for your specific animal model, strain, and research objectives.
Table 1: Propylthiouracil (PTU) Dosage in Rats
| Administration Route | Suggested Starting Dose Range | Frequency | Duration | Reference(s) |
| Drinking Water | 0.001% - 0.1% (w/v) | Ad libitum | 3 - 8 weeks | [1][2][3] |
| Oral Gavage | 15 mg/kg body weight | Daily | 45 days | [4] |
| Intraperitoneal Injection | 10 mg per rat (~150g) | Single dose | 3 hours post-injection for analysis | [5] |
| Diet | 1 - 300 mg/kg of diet | Ad libitum | 21 days | [5] |
Table 2: Propylthiouracil (PTU) Dosage in Mice
| Administration Route | Suggested Starting Dose Range | Frequency | Duration | Reference(s) |
| Drinking Water | 0.1% - 0.15% (w/v) | Ad libitum | 14 - 28 days | [3][6] |
| Diet | 0.15% (w/w) | Ad libitum | 2 - 4 months | [6] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of propylthiouracil to induce hypothyroidism in rodent models. These can be adapted for this compound, with the caveat that dose-response studies are essential.
Protocol 1: Administration via Drinking Water
This method is common for long-term studies as it is less stressful for the animals than daily gavage.
Materials:
-
Propylthiouracil (PTU) or this compound
-
Distilled water
-
Light-protected water bottles
-
Stir plate and stir bar
Procedure:
-
Preparation of PTU Solution:
-
To prepare a 0.05% (w/v) solution, dissolve 0.5 g of PTU in 1 liter of distilled water.[2]
-
Slightly heating the water and continuous stirring can aid in dissolution.
-
Prepare fresh solution weekly and store in light-protected bottles to prevent degradation.
-
-
Administration:
-
Provide the PTU-containing water to the animals ad libitum.
-
Monitor water intake to ensure adequate drug consumption, especially in the initial phase, as PTU can have a bitter taste. Flavoring agents like Kool-Aid and sweeteners can be added to increase palatability.[6]
-
-
Monitoring:
Protocol 2: Administration via Oral Gavage
This method ensures precise dosing for each animal.
Materials:
-
Propylthiouracil (PTU) or this compound
-
Vehicle (e.g., 0.9% saline solution)[7]
-
Animal balance
-
Gavage needles appropriate for the animal size
Procedure:
-
Preparation of PTU Suspension:
-
To prepare a solution for a 15 mg/kg dose, calculate the total amount of PTU needed for the study group.[4]
-
Suspend the calculated amount of PTU in the vehicle. For example, to dose a 250g rat at 15 mg/kg, you would need 3.75 mg of PTU. If your stock solution is 5 mg/mL, you would administer 0.75 mL.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Administration:
-
Weigh each animal to calculate the exact volume of the suspension to be administered.
-
Administer the suspension carefully using a gavage needle to avoid injury.
-
-
Monitoring:
-
Closely monitor animals for any signs of distress during and after gavage.
-
Follow the same monitoring procedures for body weight and thyroid hormone levels as described in Protocol 1.
-
Visualizations
Signaling Pathway of Thiouracil Derivatives
The following diagram illustrates the mechanism of action of thiouracil derivatives in inhibiting thyroid hormone synthesis.
Caption: Mechanism of this compound Action in a Thyroid Follicular Cell.
Experimental Workflow for Inducing Hypothyroidism
This diagram outlines a typical experimental workflow for studies involving the induction of hypothyroidism in animal models.
Caption: A typical experimental workflow for inducing hypothyroidism in vivo.
References
- 1. Effect of propylthiouracil dose on serum thyroxine, growth, and weaning in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Propylthiouracyl-induced hypothyroidism results in reversible transdifferentiation of somatotrophs into thyroidectomy cells. A morphologic study of the rat pituitary including immunoelectron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Application Notes: Iodothiouracil Solution for Cell Culture
Introduction
Iodothiouracil belongs to the thiouracil family of compounds, which are primarily known for their antithyroid activity. These compounds, including the well-studied analogues Propylthiouracil (PTU) and Methylthiouracil (MTU), function by inhibiting the enzyme thyroid peroxidase (TPO), thereby blocking the synthesis of thyroid hormones.[1][2] Due to their effects on cellular processes, thiouracil derivatives are investigated for various therapeutic applications, including in cancer research. This document provides detailed protocols for the preparation and application of this compound solutions for in vitro cell culture experiments, targeting researchers in molecular biology, pharmacology, and drug development.
Mechanism of Action
The primary mechanism of action for thiouracil compounds is the inhibition of thyroid peroxidase (TPO). TPO is essential for two key steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent incorporation of iodine onto tyrosine residues within the thyroglobulin protein.[1][2] By binding to and inactivating TPO, this compound effectively reduces the production of new thyroid hormones.[1]
In the context of cancer biology, related compounds like Methylthiouracil have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the activation of key signaling pathways like NF-κB and ERK1/2.[3] The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its inhibition is a common strategy in cancer therapy.[4]
Solubility and Stability
Stock solutions are typically prepared in 100% DMSO and stored at -20°C or -80°C to ensure stability.[6] It is recommended to prepare fresh aqueous working solutions from the DMSO stock for each experiment, as the stability of these compounds in aqueous media over extended periods is not guaranteed.[5][6] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table summarizes the solubility of its close analogue, Propylthiouracil (PTU), to provide a reliable reference for solvent selection and stock solution preparation.
| Compound | Solvent | Solubility (approx.) | Molar Concentration (approx.) |
| Propylthiouracil (PTU) | DMSO | 10 mg/mL | 58.7 mM |
| Dimethylformamide (DMF) | 12.5 mg/mL | 73.4 mM | |
| Ethanol | 2 mg/mL | 11.7 mM | |
| 1:5 DMF:PBS (pH 7.2) | 0.50 mg/mL | 2.9 mM | |
| Methylthiouracil (MTU) | DMSO | 28 mg/mL | 196.93 mM |
| Water | Insoluble | N/A | |
| Ethanol | Insoluble | N/A |
Data sourced from Cayman Chemical and Selleck Chemicals product information.[3][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound using an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10-50 mM). Use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[3]
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C, protected from light. A stock solution in DMSO is generally stable for up to one month at -20°C or up to six months at -80°C.[6]
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., SW579 thyroid cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Cell Treatment: After 24 hours, carefully remove the old medium from the wells and add 100 µL of the freshly prepared this compound working solutions (or control solutions) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and calculate the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow
Caption: Workflow for this compound solution preparation and cell treatment.
Putative Signaling Pathway
Caption: Putative mechanism of action for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Iodine-131 treatment of thyroid cancer cells leads to suppression of cell proliferation followed by induction of cell apoptosis and cell cycle arrest by regulation of B-cell translocation gene 2-mediated JNK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
Application of Iodothiouracil and its Derivatives in Radioiodine Uptake Studies
Application Notes
Iodothiouracil and its more commonly studied derivative, propylthiouracil (B1679721) (PTU), are antithyroid agents that play a crucial role in both the clinical management of hyperthyroidism and in experimental studies involving radioiodine uptake.[1] These compounds are invaluable tools for researchers and drug development professionals investigating thyroid physiology and pathology. Their primary application in radioiodine uptake studies is to inhibit the organification of iodine, a critical step in the synthesis of thyroid hormones.[2] This property allows for the elucidation of thyroid function, the study of hyperthyroid pathologies like Graves' disease, and the investigation of the efficacy of therapeutic interventions.[3][4]
The principal mechanism of action of thiouracil derivatives is the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone biosynthesis.[1] TPO catalyzes the oxidation of iodide ions (I⁻) to iodine (I⁰) and the subsequent incorporation of iodine into tyrosine residues on thyroglobulin.[5][6] By inhibiting TPO, compounds like propylthiouracil effectively block the synthesis of thyroxine (T4) and triiodothyronine (T3).[2] Furthermore, PTU also inhibits the peripheral conversion of T4 to the more potent T3 by targeting the 5'-deiodinase enzyme.[2]
In the context of radioiodine uptake studies, the administration of a thiouracil derivative prior to the introduction of a radioactive iodine isotope (such as ¹²³I or ¹³¹I) allows for the assessment of the drug's inhibitory effect on thyroid function. This is particularly relevant in preclinical animal models and in clinical research to understand the pharmacodynamics of antithyroid drugs. The modulation of radioiodine uptake is a key parameter in determining the efficacy of these compounds. While "this compound" (5-iodo-2-thiouracil) is a recognized chemical entity, propylthiouracil is more extensively documented in the literature for its application in this field.[7][8]
Quantitative Data on the Effects of Propylthiouracil on Radioiodine Uptake
The following tables summarize quantitative data from both preclinical and clinical studies on the impact of propylthiouracil (PTU) on radioiodine uptake and therapeutic outcomes.
Table 1: Effect of Propylthiouracil on 24-Hour Radioiodine Uptake in Euthyroid Rats
| Treatment Group | Dose (mg/kg) | 24-Hour Radioiodine Uptake (%) |
| Control | - | 9.9 |
| PTU | 3.5 | 2.9 |
| PTU | 7.0 | 2.8 |
Source: Adapted from a study on the potential interference of agents on radioiodide thyroid uptake in the euthyroid rat.[9]
Table 2: Cure Rates of Radioiodine Therapy in Hyperthyroid Patients with and without Propylthiouracil Pretreatment
| Pretreatment Group | Number of Patients | Cure Rate (%) |
| No Drug (Control) | 30 | 73.3 |
| Methimazole (MMI) | 45 | 77.8 |
| Propylthiouracil (PTU) | 25 | 32.0 |
Source: Adapted from a study on the effectiveness of radioiodine treatment in hyperthyroid patients with Graves' disease.[3]
Table 3: Influence of Propylthiouracil Pretreatment Discontinuation Time on Radioiodine Therapy Success in Graves' Disease
| PTU Discontinuation Period Before ¹³¹I | Disease Control Rate (%) |
| ≤ 5 days | 50 |
| 6-14 days | ~76 |
| 15-30 days | ~76 |
| 31-60 days | ~76 |
| No Pretreatment | 76 |
Source: Adapted from a retrospective analysis of patients with Graves' disease treated with ¹³¹I.[4]
Experimental Protocols
Protocol 1: In Vivo Radioiodine Uptake Inhibition by Propylthiouracil in a Rat Model
This protocol outlines a method to assess the in vivo effect of propylthiouracil on radioiodine uptake in the thyroid gland of rats.[9][10]
Materials:
-
Propylthiouracil (PTU)
-
Sodium Iodide (¹³¹I) solution
-
Adult male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Gamma counter
-
Anesthesia (e.g., isoflurane)
-
Saline solution (vehicle control)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with standard chow and water ad libitum.
-
Grouping: Divide rats into a control group and one or more PTU treatment groups (e.g., low dose and high dose). A typical group size is 5-8 animals.
-
Drug Administration:
-
Prepare a suspension of PTU in saline at the desired concentrations (e.g., 3.5 mg/kg and 7 mg/kg).
-
Administer the PTU suspension or saline (for the control group) orally via gavage once daily for a predetermined period (e.g., 5 days).
-
-
Radioiodine Administration:
-
On the final day of PTU treatment, administer a single oral dose of Na¹³¹I solution (e.g., 148 kBq in 0.2 mL) to each rat, typically 2 hours after the last PTU dose.
-
-
Uptake Measurement:
-
At 24 hours post-radioiodine administration, anesthetize the rats.
-
Excise the thyroid gland carefully.
-
Measure the radioactivity in the excised thyroid gland using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of radioiodine uptake for each thyroid gland relative to the administered dose.
-
Compare the mean uptake between the control and PTU-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: In Vitro Thyroid Peroxidase Inhibition Assay
This protocol describes an in vitro assay to screen for TPO inhibitors using a fluorescent substrate.[11][12]
Materials:
-
Rat or human thyroid microsomes (as a source of TPO)
-
Propylthiouracil (PTU) and other test compounds
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate (B84403) buffer (200 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of PTU and other test compounds in DMSO (e.g., 10 mM).
-
Prepare a working solution of Amplex® UltraRed (e.g., 25 µM) and H₂O₂ (e.g., 300 µM) in potassium phosphate buffer.
-
Prepare a working solution of thyroid microsomes in potassium phosphate buffer (e.g., 12.5 µg/mL total protein).
-
-
Assay Protocol:
-
Add 2 µL of the compound dilutions (including PTU as a positive control and DMSO as a vehicle control) to the wells of a 96-well microplate.
-
Add 100 µL of the TPO working solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 100 µL of the Amplex® UltraRed/H₂O₂ reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~545 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each compound by fitting the concentration-response data to a suitable model.
-
Visualizations
Caption: Thyroid hormone synthesis pathway and the inhibitory action of Propylthiouracil.
Caption: Experimental workflow for an in vivo radioiodine uptake study.
Caption: Workflow for an in vitro Thyroid Peroxidase (TPO) inhibition assay.
References
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 3. Propylthiouracil reduces the effectiveness of radioiodine treatment in hyperthyroid patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Treatment of diffuse hyperthyroid goiter with radioiodine: influence of propylthiouracil pretreatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. File:Thyroid hormone synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 6. cusabio.com [cusabio.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Potential interference of agents on radioiodide thyroid uptake in the euthyroid rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Study of Iodothiouracil's Inhibition of Thyroid Hormone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the mechanisms of thiouracil derivatives like propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI) in inhibiting thyroid hormone synthesis. However, specific data for iodothiouracil is not widely available. The following application notes and protocols are based on the well-established actions of these closely related compounds and serve as a comprehensive guide for the in vitro investigation of this compound. It is recommended that these protocols be adapted and validated for specific experimental conditions.
Introduction
Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical for regulating metabolism, growth, and development. Their synthesis is a multi-step process orchestrated within the thyroid follicles, with the enzyme thyroid peroxidase (TPO) playing a central role. TPO catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the protein thyroglobulin (Tg), as well as the coupling of these iodotyrosines to form T4 and T3.[1][2][3]
Thiouracil derivatives are a class of antithyroid drugs that effectively reduce thyroid hormone levels by inhibiting this crucial pathway.[4] this compound, as a member of this family, is hypothesized to act primarily through the inhibition of TPO, thereby blocking the synthesis of thyroid hormones.[5] Understanding its in vitro efficacy and mechanism of action is a critical step in its evaluation as a potential therapeutic agent.
These application notes provide a framework for the in vitro assessment of this compound's ability to block thyroid hormone synthesis, with detailed protocols for cell-based and enzyme-based assays.
Mechanism of Action: Inhibition of Thyroid Peroxidase
The primary mechanism of action for thiouracil compounds is the inhibition of thyroid peroxidase.[5] This inhibition can occur through several proposed mechanisms:
-
Competitive Inhibition: Thiouracils act as competitive inhibitors of TPO, vying with iodide for the enzyme's active site. By binding to TPO, they prevent the oxidation of iodide, a necessary first step for its incorporation into thyroglobulin.
-
Enzyme Inactivation: These compounds can also lead to the inactivation of TPO. This may be a reversible or irreversible process depending on the specific compound and experimental conditions.[6]
By impeding TPO activity, this compound is expected to decrease the iodination of thyroglobulin and the subsequent coupling of iodotyrosines, leading to a dose-dependent reduction in T4 and T3 synthesis.
Data Presentation: In Vitro Inhibitory Potency of Thiouracil Derivatives
| Compound | Assay Type | IC50 Value (µM) | Source Organism | Reference |
| Propylthiouracil (PTU) | Amplex UltraRed (AUR) | 1.2 | Rat | [7] |
| Methimazole (MMI) | Amplex UltraRed (AUR) | 0.11 | Rat | [7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay using Amplex® UltraRed
This protocol describes a high-throughput compatible method to determine the inhibitory potential of this compound on TPO activity using a fluorescent substrate.
Materials:
-
Human or rat thyroid microsomes (as a source of TPO)
-
This compound (test compound)
-
Propylthiouracil (PTU) or Methimazole (MMI) as a positive control
-
Amplex® UltraRed reagent
-
Hydrogen Peroxide (H₂O₂)
-
Potassium Phosphate (B84403) Buffer (200 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution to achieve a range of desired concentrations.
-
Prepare stock solutions of PTU or MMI in DMSO for use as positive controls.
-
Prepare the Amplex® UltraRed working solution and H₂O₂ solution in potassium phosphate buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the appropriate volume of the test compound (this compound) or control compound at various concentrations. Include wells with DMSO alone as a vehicle control.
-
Add 10-15 µL of the thyroid microsomal preparation to each well.[7]
-
Add 75 µL of the Amplex® UltraRed reagent (final concentration of 25 µM) to each well.[7]
-
Initiate the reaction by adding 25 µL of H₂O₂ (final concentration of 300 µM).[7]
-
The final reaction volume should be brought to 200 µL with potassium phosphate buffer.[7]
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Record fluorescence readings at regular intervals (e.g., every minute) for a specified period.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition of TPO activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using a suitable non-linear regression model.
-
Protocol 2: Assessment of Iodide Uptake in Thyroid Cell Culture
This protocol outlines a method to assess the effect of this compound on iodide uptake in a thyroid cell line, such as the rat thyroid cell line PCCL3 or the human Nthy-ori 3-1 cell line.[8][9]
Materials:
-
PCCL3 or Nthy-ori 3-1 cells
-
Appropriate cell culture medium (e.g., Coon's modified F-12 for PCCL3, RPMI 1640 for Nthy-ori 3-1) supplemented with necessary growth factors and serum.[8][9]
-
This compound
-
Sodium Iodide (NaI) solution containing a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Gamma counter
Procedure:
-
Cell Culture and Treatment:
-
Culture the thyroid cells in appropriate flasks or multi-well plates until they reach the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include untreated control wells.
-
-
Iodide Uptake Assay:
-
Remove the culture medium and wash the cells with warm PBS.
-
Add fresh medium containing a known concentration of Na¹²⁵I or Na¹³¹I to each well.
-
Incubate the cells for a defined period (e.g., 30-60 minutes) to allow for iodide uptake.
-
Terminate the uptake by removing the radioactive medium and washing the cells multiple times with cold PBS.
-
Harvest the cells by trypsinization.
-
-
Measurement and Analysis:
-
Measure the radioactivity in the cell pellets using a gamma counter.
-
Determine the amount of iodide uptake per well or per microgram of protein.
-
Compare the iodide uptake in this compound-treated cells to that of the untreated control cells to determine the inhibitory effect.
-
Visualizations
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition
Caption: this compound inhibits thyroid peroxidase (TPO), blocking iodide oxidation and thyroglobulin iodination.
Experimental Workflow for In Vitro TPO Inhibition Assay
Caption: Workflow for determining TPO inhibition by this compound using a fluorescence-based assay.
References
- 1. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
- 2. cusabio.com [cusabio.com]
- 3. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 4. Inhibitory effects of methimazole and propylthiouracil on iodotyrosine deiodinase 1 in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reevaluation of the Effect of Iodine on Thyroid Cell Survival and Function Using PCCL3 and Nthy-ori 3-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Cell Culture Systems for Human Thyroid Studies - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for measuring iodothiouracil levels
An overview of advanced analytical methodologies for the quantification of iodothiouracil and related thyreostatic agents is presented in this comprehensive application note. Designed for professionals in research and drug development, this document details established protocols for sample preparation and analysis across various biological matrices. Key performance data for each method are systematically tabulated for comparative evaluation. Furthermore, experimental workflows are visually represented through detailed diagrams to enhance comprehension and practical implementation.
Introduction
This compound, a derivative of thiouracil, belongs to a class of compounds known as thyreostatics. These substances interfere with thyroid hormone synthesis by inhibiting the thyroid peroxidase enzyme, which is crucial for the iodination of tyrosine residues on thyroglobulin. Due to their ability to promote growth and water retention in livestock, their use in food-producing animals is banned in many countries to protect consumer health.[1] Consequently, sensitive and reliable analytical methods are required for the detection and quantification of this compound and other thyreostatic drug residues in various samples, including animal tissues, feed, and biological fluids.[1][2]
The analytical techniques most commonly employed for this purpose include liquid chromatography, mass spectrometry, and immunoassays.[3] These methods offer the high sensitivity and specificity necessary to meet the stringent regulatory requirements for monitoring these banned substances.
General Sample Preparation Workflow
Effective sample preparation is critical for accurate quantification, as it serves to isolate the target analytes from complex sample matrices, minimize interference, and concentrate the analytes to detectable levels.[4] The choice of sample preparation technique depends on the sample type (e.g., thyroid tissue, urine, animal feed) and the analytical method to be used.[5][6]
A typical workflow for sample preparation and analysis is illustrated below.
Common extraction methods include liquid-liquid extraction (LLE) and extraction with organic solvents like methanol, often under alkaline conditions to improve the solubility of thiouracils.[7][8] Clean-up steps are frequently performed using Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) to remove interfering substances such as fats and proteins.[8]
Chromatographic Methods
Chromatography is a powerful technique for separating and quantifying components within a mixture.[9] High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, is the gold standard for thyreostatic drug analysis.[3][10]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9][11] For thiouracil derivatives, reverse-phase columns (e.g., C18) are commonly used.[12][13]
Experimental Protocol: HPLC-UV for Thiouracil Derivatives in Urine [12]
-
Sample Preparation (Urine):
-
To a sample of urine, add a standard solution of propylthiouracil (B1679721) (PTU) and carbimazole (B1668351) (Carb).
-
Perform pre-extraction of the analytes from the urine using ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.[12]
-
-
Chromatographic Conditions:
-
Column: Diasfer-110-C18 (5 µm, 150 x 4.0 mm).[12]
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer solution (pH 6.86) in a 25:75 ratio.[12]
-
Flow Rate: 1.0 ml/min.[14]
-
Detection: UV detection at the maximum absorbance wavelengths for the target compounds (e.g., 275 nm for PTU).[12]
-
-
Quantification:
-
Generate a calibration curve using standard solutions of known concentrations.
-
The calibration curves for similar compounds have been shown to be linear in concentration ranges of 0.51–170.23 µg/mL.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV by combining the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[4] This is the preferred method for regulatory monitoring of thyreostatic drugs.[8][10]
Experimental Protocol: UPLC-MS/MS for Thyreostatics in Thyroid Tissue [8]
-
Sample Preparation (Thyroid Tissue):
-
Homogenize 2 grams of thyroid tissue.
-
Add internal standards (e.g., 5,6-Dimethyl-2-thiouracil).
-
Extract the sample with ethyl acetate.
-
Centrifuge the mixture and collect the supernatant.
-
Perform a clean-up step using either Solid Phase Extraction (SPE) with silica (B1680970) cartridges or Gel Permeation Chromatography (GPC). Recoveries for GPC (80% to 109%) have been reported to be better than for SPE (40% to 79%).[8]
-
Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC).[8]
-
Ionization: Electrospray Ionization (ESI), often in negative mode for thiouracils.[8][13]
-
Mass Spectrometry: Tandem Mass Spectrometer (MS/MS).[8]
-
Quantification: Use spiked blank tissue samples to create a calibration curve, typically in the range of 50-500 µg/kg.[8]
-
The workflow for a typical LC-MS/MS analysis is depicted below.
Immunoassays
Immunoassays utilize the specific binding between an antibody and an antigen to measure the concentration of a substance.[15] These methods can be highly sensitive and are suitable for high-throughput screening.[15][16] Common formats include competitive assays and sandwich assays.[15] For small molecules like this compound, competitive immunoassays are typically used.
Protocol: General Competitive Immunoassay
-
Plate Coating: A microtiter plate is coated with a known amount of antigen (this compound conjugate).
-
Sample Incubation: The sample (containing an unknown amount of this compound) is added to the wells along with a specific antibody. The free this compound in the sample competes with the coated antigen for binding to the antibody.
-
Washing: The plate is washed to remove unbound components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured using a plate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Modern immunoassays, such as Electrochemiluminescent Immunoassays (ECLIA), offer high sensitivity and a wide dynamic range for related thyroid function tests and can be adapted for thyreostatic monitoring.[17]
Quantitative Data Summary
The performance of various analytical methods for thiouracil and related compounds is summarized below. These values provide a benchmark for selecting the appropriate method based on the required sensitivity and the sample matrix.
| Method | Analyte(s) | Matrix | LOD / LLOQ | Recovery (%) | Linearity Range | Reference |
| HPTLC | Thiouracils | Urine/Serum | 7-16 pmol/spot | - | - | [18] |
| MEKC | Thiouracils | Animal Feed | 0.6-1.0 µg/g | 99 ± 5 | 20-200 µg/mL | [7] |
| CE-ECD | Thiouracils | Animal Feed | 15-25 µg/kg | - | - | [19] |
| HPLC-UV | PTU, Carb | Urine | 0.35-0.38 mg/L | 70 ± 2 | 0.51-186.24 mg/L | [12] |
| UPLC-MS/MS | Thyreostatics | Thyroid Tissue | CCβ: 6-25 µg/kg | 80 - 109 (GPC) | 50-500 µg/kg | [8] |
| LC-MS/MS | Thyroid Hormones | Cell Lysate | LLOQ: 0.031-1 nM | - | 0.010-50 nM | [20][21] |
| HPLC-MS/MS | PTU, PTU-GLU | - | LLOQ: 0.1 µM | - | 0.1-50 µM | [13] |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; MEKC: Micellar Electrokinetic Chromatography; CE-ECD: Capillary Electrophoresis with Electrochemical Detection; HPTLC: High-Performance Thin-Layer Chromatography; CCβ: Detection Capability.
Conclusion
A range of robust and sensitive analytical methods are available for the determination of this compound and other thyreostatic agents. LC-MS/MS stands out as the reference method for regulatory purposes due to its exceptional sensitivity and specificity, allowing for the detection of residues at very low µg/kg levels in complex matrices like thyroid tissue.[8] Chromatographic methods such as HPLC-UV and MEKC also provide reliable quantification, particularly for screening purposes in matrices like animal feed and urine.[7][12] The selection of an appropriate method will depend on the specific application, required detection limits, available instrumentation, and the nature of the sample matrix. Proper validation of any chosen method is essential to ensure accurate and defensible results.[20]
References
- 1. Analysis of antithyroid drug residues in food animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of antithyroid drug residues in food animals. | Semantic Scholar [semanticscholar.org]
- 3. Mass spectrometry in the diagnosis of thyroid disease and in the study of thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICP-OES試料作製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Sample Preparation for in vitro Analysis of Iodine in Thyroid Tissue using X-ray Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of thyreostatics in animal feed by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of thyreostatic drugs in thyroid samples by liquid chromatography tandem mass spectrometry: comparison of two sample treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LC-MS/MS detection of thyroid hormone metabolites in tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unomaha.edu [unomaha.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. HPLC Method for Analysis of Iodide and Thyroid Hormones | SIELC Technologies [sielc.com]
- 15. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Predictive Performance of 2 Immunoassays in Patients with Graves Disease Undergoing Radioiodine Therapy: Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Performance characteristics of three automated immunoassays for thyroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of thyreostatics in animal feeds by CE with electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Combined Use of Iodothiouracil and Other Antithyroid Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "iodothiouracil," representing the combined therapeutic application of iodine and thiouracil derivatives such as propylthiouracil (B1679721) (PTU), in conjunction with other antithyroid drugs like methimazole (B1676384) (MMI). This document details the underlying mechanisms, summarizes key quantitative data from clinical studies, provides exemplary experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction
The combination of iodine and thiouracil-based antithyroid drugs is a therapeutic strategy employed in specific clinical situations, primarily for the rapid control of hyperthyroidism. This approach leverages the distinct mechanisms of action of each component to achieve a more rapid and profound suppression of thyroid hormone synthesis and release than is typically achievable with a single agent. Thiouracil derivatives, including propylthiouracil (PTU) and methimazole (MMI), inhibit the synthesis of thyroid hormones by targeting the enzyme thyroid peroxidase (TPO).[1] Iodine, when administered in pharmacological doses, induces the Wolff-Chaikoff effect, a transient inhibition of thyroid hormone synthesis and release.[2] The synergistic or additive effects of these agents make their combined use particularly valuable in the preoperative preparation of patients for thyroidectomy, in the management of severe thyrotoxicosis (thyroid storm), and as an adjunct to radioactive iodine (RAI) therapy.[1][3][4]
Data Presentation: Efficacy of Combination Therapies
The following tables summarize quantitative data from studies evaluating the efficacy of combining iodine with thiouracil derivatives, often in the context of treating Graves' disease.
Table 1: Efficacy of Methimazole (MMI) and Potassium Iodide (KI) Combination Therapy in Graves' Disease
| Outcome Measure | MMI + KI Group (Group A) | MMI Alone Group (Group B) | p-value | Reference |
| Patients with Normal FT4 at 4 weeks | 42% (21/50) | 30% (25/82) | - | [5] |
| Patients with Normal FT4 at 8 weeks | 80% (40/50) | 65% (53/82) | - | [5] |
| Mean Time to Euthyroidism (weeks) | 5.9 ± 3.5 | 7.3 ± 3.7 | 0.008 | [5] |
Table 2: Cure Rates of Radioactive Iodine (131I) Therapy with and without Antithyroid Drug (ATD) Pretreatment in Graves' Disease
| Pretreatment Group | Number of Patients | Cure Rate | p-value (vs. No Drug) | Reference |
| No Drug (ND) | 30 | 73.3% | - | [6] |
| Methimazole (MMI) | 45 | 77.8% | NS | [6] |
| Propylthiouracil (PTU) | 25 | 32% | < 0.05 | [6] |
Table 3: Treatment Failure Rates of Radioactive Iodine (RAI) Therapy with and without Propylthiouracil (PTU) Pretreatment in Graves' Disease
| Treatment Group | Number of Patients | Treatment Failure Rate | p-value | Reference | | --- | --- | --- | --- | | RAI Alone | 48 | 4% | - |[7] | | PTU + RAI | 38 | 34% | 0.003 |[7] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the combination of iodine and thiouracil derivatives.
Clinical Trial Protocol: MMI and KI for Graves' Disease
This protocol is based on a study evaluating the efficacy of adding potassium iodide to methimazole treatment for Graves' disease.[5]
-
Objective: To compare the efficacy and safety of combination therapy (MMI + KI) versus MMI monotherapy in patients with moderate to severe Graves' hyperthyroidism.
-
Patient Population: 132 Japanese patients with newly diagnosed moderate or severe Graves' thyrotoxicosis.
-
Study Design: A comparative study with two treatment arms.
-
Group A (n=50): 15 mg methimazole once daily + 50 mg potassium iodide once daily.
-
Group B (n=82): 15 mg methimazole once daily.
-
-
Treatment Duration:
-
KI in Group A was administered for a mean duration of 11.4 ± 6.9 weeks.
-
MMI doses in both groups were gradually reduced to a maintenance level after patients became euthyroid.
-
Total follow-up duration was 2 years.
-
-
Outcome Measures:
-
Primary: Time to achieve euthyroidism, percentage of patients with normal free thyroxine (FT4) levels at 4 and 8 weeks.
-
Secondary: Changes in TSH receptor antibody (TRAb) titers and goiter size over 2 years.
-
-
Data Collection and Analysis:
-
Serum FT4 and TRAb levels were measured at baseline, 4 weeks, 8 weeks, 6 months, 1 year, and 2 years.
-
Goiter size was assessed at baseline and at 2 years.
-
Statistical significance of the difference in time to euthyroidism was determined using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
-
Preclinical Protocol: In Vivo Study of Antithyroid Drug Combinations in a Rat Model of Hyperthyroidism
This protocol is a synthesized example based on methodologies described for inducing hyperthyroidism and testing antithyroid agents in rats.[8]
-
Objective: To evaluate the antithyroid efficacy of a combination of propylthiouracil and potassium iodide in a thyroxine-induced hyperthyroidism rat model.
-
Animal Model: Male Wistar rats (200-250g).
-
Induction of Hyperthyroidism:
-
Administer L-thyroxine (600 µg/kg) orally for 14 consecutive days to induce a hyperthyroid state.
-
Confirm hyperthyroidism by measuring serum T3 and T4 levels.
-
-
Experimental Groups (n=10 per group):
-
Group 1: Normal Control: Euthyroid rats receiving vehicle.
-
Group 2: Hyperthyroid Control: Hyperthyroid rats receiving vehicle.
-
Group 3: PTU Monotherapy: Hyperthyroid rats receiving PTU (10 mg/kg, orally).
-
Group 4: KI Monotherapy: Hyperthyroid rats receiving KI (e.g., 1 mg/kg, orally).
-
Group 5: Combination Therapy: Hyperthyroid rats receiving PTU (10 mg/kg, orally) and KI (1 mg/kg, orally).
-
-
Treatment Period: Administer treatments daily for a specified period (e.g., 14 days).
-
Outcome Assessment:
-
At the end of the treatment period, collect blood samples for measurement of serum T3, T4, and TSH levels.
-
Excise and weigh the thyroid glands.
-
Perform histological analysis of the thyroid glands.
-
-
Statistical Analysis: Compare the mean hormone levels and thyroid weights between groups using ANOVA followed by a post-hoc test for multiple comparisons.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition
The following diagram illustrates the key steps in thyroid hormone synthesis and the points of inhibition by thiouracil derivatives and iodine.
Caption: Mechanism of thyroid hormone synthesis and points of inhibition by thiouracil derivatives and iodine.
Experimental Workflow for a Clinical Study
The following diagram outlines a typical workflow for a clinical trial investigating combined antithyroid drug therapy.
Caption: A generalized workflow for a randomized clinical trial of combined antithyroid therapy.
PI3K/Akt Signaling Pathway in Thyroid Cells
While the direct modulation of the PI3K/Akt pathway by this compound in benign hyperthyroidism is not extensively documented, this pathway is crucial in thyroid cell growth and proliferation and is often dysregulated in thyroid cancer.[9][10] Understanding this pathway provides context for the cellular effects of thyroid-related drugs.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of thyroid cell growth.
Conclusion
The combination of iodine and thiouracil derivatives represents a potent therapeutic option for the rapid management of hyperthyroidism in specific clinical scenarios. The synergistic action of these drugs, targeting different steps in thyroid hormone synthesis and release, allows for a faster achievement of euthyroidism. The provided data and protocols offer a foundation for further research and clinical application of this combination therapy. The signaling pathways illustrated provide a visual framework for understanding the molecular mechanisms at play. Further investigation is warranted to fully elucidate the long-term outcomes and to optimize dosing regimens for various patient populations.
References
- 1. litfl.com [litfl.com]
- 2. THYROID HORMONE SYNTHESIS | Oncohema Key [oncohemakey.com]
- 3. Lugol’s solution and other iodide preparations: perspectives and research directions in Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rescue pre-operative treatment with Lugol’s solution in uncontrolled Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Propylthiouracil reduces the effectiveness of radioiodine treatment in hyperthyroid patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with propylthiouracil before radioactive iodine therapy is associated with a higher treatment failure rate than therapy with radioactive iodine alone in Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Alterations in the PI3K/Akt Signaling Pathway Confer Sensitivity of Thyroid Cancer Cells to Therapeutic Targeting of Akt and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT Pathway and Its Mediators in Thyroid Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Iodothiouracil Treatment in Canines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the experimental design of studies involving iodothiouracil treatment in canines. This compound, a thionamide derivative, is investigated for its potential to modulate thyroid hormone synthesis. These application notes and protocols are intended to provide a foundational framework for preclinical research. Due to the limited direct research on this compound in canines, the following protocols are largely extrapolated from studies on related thiouracil compounds, such as propylthiouracil (B1679721) (PTU) and methimazole (B1676384), which have a more established research history in this species. All experimental procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Mechanism of Action
This compound is hypothesized to exert its effects on the thyroid gland through a mechanism similar to other thiouracil derivatives. The primary actions are believed to be:
-
Inhibition of Thyroid Peroxidase (TPO): Thiouracils block the enzyme TPO, which is crucial for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin. This action effectively halts the synthesis of new thyroid hormones, thyroxine (T4) and triiodothyronine (T3)[1][2][3][4].
-
Inhibition of Peripheral T4 to T3 Conversion: Some thiouracils, like propylthiouracil, also inhibit the peripheral deiodination of T4 to the more biologically active T3[3][4]. It is plausible that this compound shares this property.
These actions lead to a reduction in circulating thyroid hormone levels, which, through the negative feedback loop of the hypothalamic-pituitary-thyroid (HPT) axis, results in an increased secretion of Thyroid Stimulating Hormone (TSH) from the pituitary gland[5].
Data Presentation: Expected Dose-Response Relationships
The following tables summarize expected quantitative outcomes based on studies with propylthiouracil and methimazole in canines. These are intended as a guide for designing dose-finding studies for this compound.
Table 1: Proposed Oral Dose Ranges for this compound in Canine Studies (Extrapolated)
| Dose Level | Proposed Daily Dose (mg/kg) | Frequency | Rationale/Expected Outcome |
| Low | 1 - 5 | Twice Daily | Minimal to moderate reduction in T4/T3 levels. Useful for initial safety and tolerance assessment. |
| Mid | 5 - 15 | Twice Daily | Significant reduction in T4/T3 levels, approaching therapeutic targets for hyperthyroidism. |
| High | 15 - 30 | Twice Daily | Profound reduction in T4/T3 levels, potentially inducing a hypothyroid state for experimental purposes. |
Table 2: Anticipated Effects of Thiouracil Derivatives on Canine Thyroid Hormones
| Treatment Group | T4 (Thyroxine) | T3 (Triiodothyronine) | TSH (Thyroid Stimulating Hormone) |
| Control (Vehicle) | No significant change | No significant change | No significant change |
| Low-Dose this compound | Gradual, mild to moderate decrease | Gradual, mild decrease | Gradual, mild to moderate increase |
| Mid-Dose this compound | Significant decrease over 2-4 weeks | Significant decrease over 2-4 weeks | Significant increase over 2-4 weeks |
| High-Dose this compound | Profound decrease, potentially below reference range | Profound decrease, potentially below reference range | Marked and sustained increase |
Note: The time course and magnitude of these changes will be dose-dependent and should be determined empirically for this compound.
Experimental Protocols
Dose-Ranging and Efficacy Study
Objective: To determine the effective dose range of this compound for reducing thyroid hormone levels in healthy canines and to characterize the time course of this effect.
Materials:
-
This compound (pharmaceutical grade)
-
Vehicle for administration (e.g., gelatin capsules, sterile water for injection)
-
Healthy adult beagle dogs (male and female)
-
Standard veterinary clinical monitoring equipment
-
Blood collection supplies (serum separator tubes)
-
Centrifuge
-
Freezer (-20°C or -80°C) for sample storage
Protocol:
-
Animal Selection and Acclimation:
-
Select a cohort of healthy adult beagle dogs.
-
House the animals individually in a controlled environment (temperature, light/dark cycle).
-
Allow for an acclimation period of at least one week before the start of the study.
-
Perform a baseline physical examination and collect blood for a complete blood count (CBC), serum chemistry panel, and baseline thyroid hormone levels (T4, T3, TSH).
-
-
Group Assignment:
-
Randomly assign dogs to treatment groups (e.g., vehicle control, low-dose, mid-dose, and high-dose this compound). A minimum of 4-6 dogs per group is recommended.
-
-
Drug Administration:
-
Administer this compound or vehicle orally twice daily (e.g., every 12 hours).
-
Observe animals for any immediate adverse reactions following administration.
-
-
Monitoring and Sample Collection:
-
Conduct daily clinical observations, noting any changes in appetite, behavior, or signs of illness.
-
Record body weight weekly.
-
Collect blood samples at baseline (Day 0) and at regular intervals throughout the study (e.g., weekly for the first month, then bi-weekly).
-
For pharmacokinetic/pharmacodynamic assessments, more frequent sampling may be required around the time of drug administration (e.g., pre-dose, and 2, 4, 6, 8, and 12 hours post-dose).
-
-
Process blood samples to separate serum and store frozen until analysis.
-
-
Hormone Analysis:
-
Analyze serum samples for total T4, total T3, free T4 (by equilibrium dialysis for highest accuracy), and TSH concentrations using validated canine-specific assays.
-
Safety and Toxicity Study
Objective: To evaluate the safety and potential toxicity of this compound in canines following repeated administration.
Materials:
-
As per the efficacy study protocol.
-
Additional supplies for urinalysis and histopathology.
Protocol:
-
Study Design:
-
This protocol can be integrated with the dose-ranging study.
-
Include a control group and at least two dose levels of this compound (a therapeutically relevant dose and a high dose).
-
-
Clinical Pathology Monitoring:
-
At each blood collection time point, perform a complete blood count (CBC) to monitor for hematological abnormalities such as anemia, leukopenia, or thrombocytopenia.
-
Conduct a serum chemistry panel to assess liver and kidney function (including ALT, AST, ALP, BUN, and creatinine).
-
-
Urinalysis:
-
Collect urine samples periodically (e.g., at baseline and at the end of the study) for routine urinalysis to assess renal function.
-
-
Post-Mortem Examination (for terminal studies):
-
Perform a complete gross necropsy.
-
Collect major organs (thyroid, liver, kidneys, bone marrow, etc.) for histopathological examination.
Histopathology Protocol
Objective: To examine the microscopic effects of this compound on the thyroid gland and other major organs.
Materials:
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and eosin (B541160) (H&E) stain
-
Microscope
Protocol:
-
Tissue Collection and Fixation:
-
Immediately following euthanasia, carefully dissect the thyroid gland and other target organs.
-
Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Embedding:
-
Trim the fixed tissues and process them through graded alcohols and xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Section the paraffin-embedded tissues at 4-5 micrometers.
-
Mount the sections on glass slides.
-
Stain the slides with hematoxylin and eosin (H&E).
-
-
Microscopic Examination:
Mandatory Visualizations
Caption: Thyroid hormone synthesis pathway and the inhibitory action of this compound.
Caption: Workflow for a canine this compound dose-ranging and safety study.
Potential Adverse Effects and Mitigation
Based on related compounds, potential adverse effects of this compound treatment in canines may include:
-
Gastrointestinal: Vomiting, anorexia, and diarrhea.
-
Hematological: Anemia, leukopenia, and thrombocytopenia.
-
Hepatotoxicity: Elevated liver enzymes.
-
Dermatological: Pruritus and skin rashes.
Mitigation Strategies:
-
Dose Escalation: Begin with a low dose and gradually increase to the target dose to improve tolerance.
-
Clinical Monitoring: Regular veterinary examinations and prompt attention to any signs of illness.
-
Clinical Pathology: Frequent monitoring of CBC and serum chemistry to detect subclinical adverse effects early.
-
Dose Adjustment/Discontinuation: If significant adverse effects occur, consider reducing the dose or discontinuing treatment.
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound in a canine model. The provided protocols for dose-ranging, safety assessment, and histopathology are based on established methodologies for similar antithyroid compounds. Careful monitoring of both efficacy (thyroid hormone levels) and safety parameters is crucial for a comprehensive understanding of the pharmacological profile of this compound in canines. All research should be conducted ethically and in compliance with all applicable animal welfare regulations.
References
- 1. Pharmacokinetics and short-term clinicopathologic changes after intravenous administration of a high dose of methimazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of thyroid status and choice of USP preparation on the pharmacokinetics of propylthiouracil in the beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical features and outcome of functional thyroid tumours in 70 dogs. - [vin.com]
- 4. Selective inhibition of the secretion of triiodothyronines from the perfused canine thyroid by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. hesiglobal.org [hesiglobal.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiouracil Derivatives for Cell Viability
Disclaimer: The following guide addresses the optimization of thiouracil-related compounds and iodide for cell viability assays. While the query specified "iodothiouracil," the available scientific literature predominantly focuses on the effects of Propylthiouracil (PTU) and iodide (in the form of Sodium or Potassium Iodide). This resource leverages that extensive data to provide a robust framework and best practices that can be adapted for your specific iodinated thiouracil compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for thiouracils (like PTU) and excess iodide in cell culture?
A: The mechanisms are distinct and highly dependent on the cell type, particularly whether it is of thyroid origin.
-
Propylthiouracil (PTU): PTU's primary role is inhibiting the enzyme thyroid peroxidase (TPO).[1][2] This enzyme is essential for thyroid hormone synthesis.[3] In cell culture, PTU can also exhibit antioxidant and direct immunosuppressive effects, which may influence cell viability independent of its TPO inhibition.[4][5]
-
Excess Iodide: In thyroid cells, excess iodide can be cytotoxic. The toxicity is not caused by the iodide ion (I-) itself but by its oxidized form, molecular iodine (I₂).[6] This conversion is catalyzed by the thyroid peroxidase (TPO) enzyme. The resulting I₂ is a reactive molecule that generates significant oxidative stress, leading to the production of Reactive Oxygen Species (ROS), lipid peroxidation, and ultimately, apoptosis (programmed cell death).[7][8][9] This cytotoxic effect is generally specific to thyroid cells that express TPO, while non-thyroid cells are often resistant.[6][7]
Q2: What are typical starting concentrations for PTU and iodide in cell viability experiments?
A: The optimal concentration is highly cell-line dependent and must be determined empirically. However, published studies provide a starting point for range-finding experiments.
-
Propylthiouracil (PTU): In vitro concentrations can be significantly higher than those found in vivo. For example, studies on FRTL-5 rat thyroid cells have used concentrations as high as 5 mM.[10] In other cell types, like U-937 cells, dose-dependent cytotoxicity was seen in a range of 5.5 µg/mL to 330 µg/mL.[11]
-
Iodide (as NaI or KI): The cytotoxic threshold for iodide varies dramatically. Some thyroid cell lines like PCCL3 and Nthy-ori 3-1 show resistance to cytotoxicity until concentrations reach 5 x 10⁻² M (50 mM).[12] In contrast, other lines like TAD-2 exhibit dose-dependent cytotoxicity at lower, yet still high, concentrations.[7]
It is critical to perform a dose-response curve for each new compound and cell line, typically spanning several orders of magnitude (e.g., from 1 µM to 10 mM).
Q3: How can I distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects of my compound?
A: This is a crucial distinction. A standard viability assay like MTT measures metabolic activity, which could decrease because cells are dying (cytotoxicity) or because they have stopped proliferating (cytostasis). To differentiate, you should use complementary assays:
-
Direct Cell Counting: Use a method like Trypan Blue exclusion with a hemocytometer to count live and dead cells at the beginning and end of the treatment period.[13]
-
Cytotoxicity Assays: Measure markers of cell death directly. A common method is the Lactate Dehydrogenase (LDH) release assay, which quantifies a cytosolic enzyme released into the culture medium upon cell membrane damage.[13]
-
Cell Cycle Analysis: Use flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14][15] A compound causing cytostatic effects may lead to an accumulation of cells in a specific phase.[16][17][18]
Q4: Which cell lines are most relevant for studying the effects of this compound?
A: Given that the primary targets of thiouracils and iodide are related to thyroid function, thyroid-derived cell lines are the most physiologically relevant.
-
Rat Thyroid Lines: FRTL-5 and PCCL3 are widely used and well-characterized normal thyroid follicular cell lines.[10][12]
-
Human Thyroid Lines: Nthy-ori 3-1 is a commonly used human thyroid follicular epithelial cell line derived from normal tissue.[12]
-
Negative Controls: Using a non-thyroid cell line (e.g., HEK293, HepG2) can be an excellent control to demonstrate that the observed effects are specific to thyroid cells and potentially dependent on the expression of thyroid-specific proteins like TPO.[7]
Data Summary: Effective Concentrations of PTU and Iodide
The following table summarizes concentrations and their observed effects from various studies. This data should be used as a reference for designing initial range-finding experiments.
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effect | Citation(s) |
| Propylthiouracil (PTU) | FRTL-5 (Rat Thyroid) | 5 mM | 48 hours | Increased NIS protein expression. | [10] |
| Propylthiouracil (PTU) | U-937 (Human Lymphoma) | 5.5 - 330 µg/mL | 24 hours | Dose-dependent cytotoxicity and growth retardation. | [11] |
| Propylthiouracil (PTU) | VSMCs (Vascular Smooth Muscle) | 0.05 - 5 mmol/L | 24 hours | Concentration-dependent inhibition of proliferation. | [19] |
| Potassium Iodide (KI) | TAD-2 (Human Thyroid) | Dose-dependent | 48 hours | Induced apoptosis and morphological changes. | [7] |
| Sodium Iodide (NaI) | PCCL3 & Nthy-ori 3-1 | Up to 5 x 10⁻² M | 24 hours | Cytotoxicity only observed at the highest dose (50 mM). | [12] |
Troubleshooting Guides
Guide 1: Issue - Unexpectedly High Cytotoxicity
| Symptom | Possible Cause | Recommended Solution |
| High cell death even at the lowest concentrations. | Solvent Toxicity: The vehicle (e.g., DMSO, ethanol) used to dissolve the compound is toxic to the cells at its final concentration. | Ensure the final solvent concentration is non-toxic (typically <0.5% for most cells). Run a "vehicle-only" control to confirm.[13] |
| Compound precipitates in the well after addition to media. | Poor Solubility: The compound is not fully soluble in the aqueous culture medium at the tested concentrations, leading to physical cell damage or inaccurate concentrations. | Visually inspect wells for precipitate. Prepare fresh dilutions for each experiment. Consider using a different solvent or adding a solubilizing agent like Pluronic F-68. |
| Results show high cytotoxicity, but are not repeatable. | Inaccurate Dilutions: Errors during the serial dilution process led to much higher concentrations than intended. | Prepare fresh stock solutions and perform serial dilutions carefully. Use calibrated pipettes. |
Guide 2: Issue - No Observable Effect on Cell Viability
| Symptom | Possible Cause | Recommended Solution |
| No dose-dependent decrease in viability at expected concentrations. | Cell Line Resistance: The chosen cell line may not express the necessary targets (e.g., TPO) or may have intrinsic resistance mechanisms. | Verify target expression in your cell line via Western Blot or qPCR. Test a different, more sensitive cell line as a positive control.[13] |
| Viability remains near 100% across all concentrations. | Insufficient Incubation Time: The compound may require a longer duration to induce a measurable effect. | Perform a time-course experiment, testing viability at multiple time points (e.g., 24, 48, and 72 hours).[13] |
| No effect observed, even in positive control cell lines. | Compound Degradation: The compound may be unstable in solution or has degraded during storage. | Prepare fresh stock solutions from powder. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| No effect observed with a metabolic assay (e.g., MTT, WST). | Assay Insensitivity or Interference: The compound may be cytostatic rather than cytotoxic, or it might interfere with the reductase enzymes the assay relies on. | Confirm results with an alternative assay that measures a different aspect of viability, such as an ATP-based assay (CellTiter-Glo®) or a direct cytotoxicity assay (LDH release).[20] |
Guide 3: Issue - High Well-to-Well Variability
| Symptom | Possible Cause | Recommended Solution |
| Replicate wells for the same condition show inconsistent readings. | Uneven Cell Seeding: An inconsistent number of cells were plated in each well, leading to different starting points. | Ensure the cell suspension is homogenous before and during plating. Gently rock the plate north-south and east-west after seeding to ensure even distribution.[20] |
| Outer wells of the plate show different results than inner wells. | "Edge Effect": Wells on the perimeter of the microplate are prone to faster evaporation, altering the concentration of the medium and compound. | Avoid using the outer rows and columns for experimental data. Fill these "buffer" wells with sterile PBS or culture medium to minimize evaporation from adjacent wells.[20] |
| MTT assay results are inconsistent. | Incomplete Formazan (B1609692) Dissolution: The purple formazan crystals produced in the MTT assay were not fully dissolved before reading the absorbance. | After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for 15 minutes and pipette up and down to ensure all crystals are dissolved.[21] |
| Bubbles are present in the wells. | Air Bubbles: Bubbles can interfere with the light path of the plate reader, causing inaccurate absorbance or fluorescence readings. | Inspect wells before reading. If bubbles are present, they can be carefully popped with a sterile pipette tip or a small gauge needle.[22] |
Experimental Protocols & Visualizations
Protocol 1: Standard MTT Cell Viability Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21][23]
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound compound in culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution. Include "vehicle-only" and "untreated" controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[23]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple precipitate is visible.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background.[24]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 4. Protection against radiation-induced damage of 6-propyl-2-thiouracil (PTU) in thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of antithyroid drugs on B and T cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Propylthiouracil Increases Sodium/Iodide Symporter Gene Expression and Iodide Uptake in Rat Thyroid Cells in the Absence of TSH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Reevaluation of the Effect of Iodine on Thyroid Cell Survival and Function Using PCCL3 and Nthy-ori 3-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Iodothiouracil Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of iodothiouracil in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Direct stability and degradation data for this compound is limited in publicly available literature. The information provided is largely based on studies of a closely related and structurally similar compound, propylthiouracil (B1679721) (PTU), and general principles of pharmaceutical stability analysis.[1] These guidelines should be adapted and validated for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The stability of thiouracil compounds, including this compound, in solution is influenced by several factors:
-
pH: Extreme pH conditions, particularly alkaline (basic) environments, can catalyze hydrolysis.[1][2]
-
Oxidizing Agents: this compound is susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can lead to significant degradation.[1][3]
-
Light (Photodegradation): Exposure to light, especially UV radiation, can induce photodegradation.[1] It is recommended to store solutions in amber containers or protect them from light.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4][5]
Q2: How can I monitor the degradation of my this compound solution?
Several analytical techniques are suitable for monitoring the degradation of this compound and quantifying its concentration over time:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and reliable method for separating and quantifying the parent drug from its degradation products.[1][6] A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[1][7]
-
UV-Visible Spectroscopy: This technique can be used to monitor changes in the concentration of this compound, although it may not be able to distinguish the parent drug from its degradation products if they have overlapping absorption spectra.[7]
Q3: What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented, based on the chemistry of related compounds like propylthiouracil, potential degradation pathways include:
-
Hydrolysis: Under basic conditions, the thiouracil ring can be cleaved.
-
Oxidation: The sulfur atom is prone to oxidation, which can lead to the formation of sulfinates or sulfonates.
-
Deiodination: The iodine atom may be cleaved from the molecule.
LC-MS analysis is the most effective method for identifying the exact structures of the degradation products formed under specific stress conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound concentration in solution. | 1. Inappropriate pH: The solution may be too alkaline or acidic. 2. Exposure to Light: The solution may be undergoing photodegradation. 3. High Storage Temperature: Elevated temperatures are accelerating degradation. 4. Presence of Oxidizing Agents: Contamination with oxidizing agents can cause rapid degradation. | 1. Adjust the pH of the solution to a more neutral range (if compatible with the experiment) using appropriate buffers.[2] 2. Store the solution in amber vials or wrap the container in aluminum foil to protect it from light.[4] 3. Store the solution at recommended temperatures, typically refrigerated (2-8 °C) or frozen, unless otherwise specified.[8][9] 4. Ensure all glassware is thoroughly cleaned and that solvents and reagents are free from oxidizing impurities. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of Degradation Products: The experimental conditions are causing the this compound to degrade. | 1. Perform a forced degradation study to systematically identify the conditions causing the degradation. 2. Use LC-MS to identify the structure of the unknown peaks.[1] 3. Adjust experimental parameters (pH, temperature, light exposure) to minimize degradation. |
| Precipitation or color change in the solution. | 1. Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent. 2. Degradation: Some degradation products may be insoluble or colored. | 1. Verify the solubility of this compound in your solvent system. Consider using a co-solvent if necessary. 2. Analyze the precipitate and the solution to identify any degradation products. |
Quantitative Data Summary
The following tables summarize stability data for propylthiouracil (PTU) in solution, which can serve as a reference for designing experiments with this compound.
Table 1: Stability of Propylthiouracil (5 mg/mL) in Extemporaneously Prepared Oral Suspensions [8]
| Storage Temperature | Vehicle | Stability (Time to retain >90% of initial concentration) |
| 25 °C | 1:1 Ora-Sweet:Ora-Plus | 70 days |
| 25 °C | 1:1 1% Methylcellulose:Simple Syrup, NF | 70 days |
| 4 °C | 1:1 Ora-Sweet:Ora-Plus | 91 days |
| 4 °C | 1:1 1% Methylcellulose:Simple Syrup, NF | 91 days |
Table 2: Forced Degradation of Propylthiouracil [1]
| Stress Condition | Result |
| Acid Hydrolysis | Resistant |
| Neutral Hydrolysis | Resistant |
| Basic Hydrolysis | Degraded |
| Oxidation | Degraded |
| Thermal Degradation | Resistant |
| Photodegradation | Degraded |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
Objective: To develop an HPLC method that separates this compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A common starting point is a gradient of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (e.g., around 241 nm for PTU).[1]
-
Forced Degradation: Subject this compound solutions to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.[3][10]
-
Method Optimization: Inject the stressed samples into the HPLC system. Adjust the mobile phase composition, gradient, and flow rate to achieve baseline separation between the parent this compound peak and all degradation product peaks.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
Forced degradation studies help to understand the degradation pathways and the intrinsic stability of the molecule.[10]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period. Neutralize before analysis.
-
Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N NaOH. Heat at a specified temperature (e.g., 60 °C) for a defined period.[3] Neutralize before analysis.
-
Oxidative Degradation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70 °C) for a defined period.[5]
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpp.com [ijrpp.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of an extemporaneously compounded propylthiouracil suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting iodothiouracil assay variability.
Welcome to the technical support center for iodothiouracil assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability and other issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions to specific problems you may encounter during this compound (in the form of propylthiouracil (B1679721), a common thiouracil derivative) assays.
High-Performance Liquid Chromatography (HPLC) Assay Troubleshooting
Q1: Why am I seeing variable or drifting retention times for my propylthiouracil peak?
A1: Fluctuations in retention time are a common issue in HPLC and can be caused by several factors. Here’s a systematic approach to troubleshooting this problem:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a primary cause of retention time drift.[1][2] Ensure the mobile phase is accurately prepared, well-mixed, and degassed.[1] If preparing a gradient, ensure the gradient system is delivering a constant composition.[1]
-
Column Equilibration: Insufficient column equilibration time after changing the mobile phase can lead to drifting retention times. It is recommended to equilibrate the column with at least 10-20 column volumes of the mobile phase.[1]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for reproducible results.[1]
-
Pump Issues and Leaks: Leaks in the pump or fittings can cause pressure fluctuations and, consequently, variable retention times.[1][3] Check for salt buildup around pump connections, which can indicate a leak.[1] Ensure pump seals are in good condition.[1][2]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to extreme pH or aggressive solvents. This can lead to a gradual shift in retention times.[1]
Q2: My propylthiouracil peak is broad and shows poor resolution. What should I do?
A2: Peak broadening can compromise the accuracy and precision of your assay. Consider the following potential causes and solutions:
-
Mobile Phase Flow Rate: A flow rate that is too low can lead to peak broadening.[1] Check and adjust the flow rate to the optimal level for your column and method.
-
Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve and inject your sample in the mobile phase.[2]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Use short, narrow-bore tubing where possible.[4]
-
Column Contamination or Void: Contaminants from previous injections can accumulate on the column, affecting peak shape. A void at the head of the column can also cause peak broadening.[3] Flushing the column with a strong solvent or replacing the column may be necessary.[1][3]
Q3: I am observing a noisy or drifting baseline in my chromatogram. What are the likely causes?
A3: A noisy or drifting baseline can interfere with peak integration and reduce the sensitivity of the assay. Here are some common causes:
-
Mobile Phase Issues: Air bubbles in the mobile phase are a frequent cause of a noisy baseline.[1][2] Ensure the mobile phase is thoroughly degassed. Contaminated or improperly mixed mobile phase can also lead to baseline drift.[2]
-
Detector Problems: A dirty detector cell or a failing lamp can cause baseline noise and drift.[1] Clean the detector cell according to the manufacturer's instructions and replace the lamp if necessary.
-
Leaks: Leaks in the system, particularly between the column and the detector, can introduce noise.[1]
-
Temperature Effects: Fluctuations in laboratory temperature can cause baseline drift, especially for UV detectors.[1]
Spectrophotometric Assay Troubleshooting
Q1: The absorbance readings for my propylthiouracil standards are not consistent. What could be the issue?
A1: Inconsistent absorbance readings in spectrophotometry can arise from several sources. Here's a checklist to identify the problem:
-
Instrument Warm-up: Ensure the spectrophotometer has been allowed to warm up for the manufacturer-recommended time (typically 15-30 minutes) to allow the lamp output to stabilize.[4]
-
Cuvette Handling: Fingerprints, scratches, or residual sample on the cuvette's optical surfaces can scatter light and lead to erroneous readings.[4] Always handle cuvettes by the frosted sides and clean them with a lint-free cloth before each measurement.[4]
-
Proper Blanking: The blank solution must be the same solvent or buffer used to dissolve the sample.[4] Using an incorrect blank is a common source of error.
-
Sample Homogeneity: Ensure that your samples and standards are well-mixed before measurement.[4]
-
Wavelength Accuracy: The instrument's wavelength calibration should be checked periodically.[3]
Q2: I am observing high background absorbance in my assay. What are the potential causes?
A2: High background absorbance can be due to spectral or chemical interferences.
-
Spectral Interference: This occurs when other components in the sample matrix absorb light at the same wavelength as propylthiouracil.[1][3] Consider sample preparation techniques to remove interfering substances.[3]
-
Chemical Interference: Other substances in the sample may react with propylthiouracil or the assay reagents, leading to a change in absorbance.[1][3]
-
Turbidity: The presence of suspended particles in the sample can cause light scattering, leading to artificially high absorbance readings.[3] Centrifuge or filter the samples to remove any particulate matter.
Data Presentation
The following tables summarize key parameters for a typical RP-HPLC method for propylthiouracil analysis and the stability of propylthiouracil under various degradation conditions.
Table 1: RP-HPLC Method Parameters for Propylthiouracil Analysis
| Parameter | Value | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile (B52724) and Phosphate (B84403) Buffer (pH 4.6) (20:80 v/v) | [6] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 272 nm | [5][7] |
| Injection Volume | 10 µL | [8] |
| Linearity Range | 24.916 - 74.748 µg/mL | [5][7] |
| Correlation Coefficient (r²) | > 0.999 | [5][7] |
| Accuracy (% Recovery) | 98 - 102% | [5][7] |
Table 2: Degradation of Propylthiouracil Under Stress Conditions
| Degradation Condition | % Degradation | Reference |
| Acid (5N HCl, 80°C, 60 min) | 2.9 | [7] |
| Base (5N NaOH, 80°C, 60 min) | 9.0 | [7] |
| Oxidation (5% v/v H₂O₂, 30 min) | 7.1 | [7] |
| Photolytic (1.2 million lux hours) | 2.2 | [7] |
| Thermal (105°C, 3 days) | No degradation | [7] |
Experimental Protocols
Protocol 1: RP-HPLC Assay for Propylthiouracil
This protocol describes a reversed-phase high-performance liquid chromatography method for the quantitative determination of propylthiouracil.
1. Materials and Reagents:
-
Propylthiouracil reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (AR grade)
-
Orthophosphoric acid or Sodium hydroxide (B78521) (for pH adjustment)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Solutions:
-
Phosphate Buffer (pH 4.6): Dissolve 3.4 g of monobasic potassium phosphate in 500 mL of water and sonicate to dissolve. Adjust the pH to 4.6 ± 0.05 with 0.1 N sodium hydroxide or diluted phosphoric acid. Add water to a final volume of 1000 mL, filter through a 0.45 µm membrane filter, and degas.[6]
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 80:20 (v/v). Degas the mixture before use.[6]
-
Diluent: Use a mixture of 1% methanol in water.[6]
-
Standard Stock Solution: Accurately weigh about 50 mg of propylthiouracil working standard and transfer it to a 50 mL volumetric flask. Add 10 mL of methanol and sonicate to dissolve. Dilute to volume with water.[8]
-
Working Standard Solution: Dilute 5 mL of the stock solution to 100 mL with water.[8]
4. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 4.6) and Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm
-
Injection Volume: 10 µL
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solution in replicate (e.g., five times) to check for system suitability (precision, tailing factor, theoretical plates).
-
Inject the sample solutions.
-
Calculate the concentration of propylthiouracil in the samples by comparing the peak areas with those of the standard solutions.
Protocol 2: Spectrophotometric Assay for Propylthiouracil
This protocol outlines a simple spectrophotometric method for the determination of propylthiouracil.
1. Materials and Reagents:
-
Propylthiouracil reference standard
-
Appropriate solvent (e.g., methanol or a suitable buffer)
-
Reagents for colorimetric reaction (if applicable, e.g., Prussian blue complex formation)
2. Instrumentation:
-
UV-Visible Spectrophotometer
3. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of propylthiouracil of a known concentration in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
4. Procedure:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength of maximum absorbance for propylthiouracil (e.g., around 275 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution.
-
Determine the concentration of propylthiouracil in the sample from the calibration curve.
Visualizations
Propylthiouracil Mechanism of Action
The following diagram illustrates the dual mechanism of action of propylthiouracil in inhibiting thyroid hormone synthesis.
Caption: Propylthiouracil's dual inhibition of thyroid hormone synthesis.
Bioanalytical Workflow for HPLC Assay
The following diagram outlines the typical workflow for a bioanalytical HPLC assay of this compound.
Caption: A typical workflow for a bioanalytical HPLC assay.
Troubleshooting Logic for HPLC Peak Broadening
This diagram provides a logical approach to troubleshooting broad peaks in an HPLC chromatogram.
Caption: A troubleshooting flowchart for broad HPLC peaks.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. sperdirect.com [sperdirect.com]
- 3. askfilo.com [askfilo.com]
- 4. hinotek.com [hinotek.com]
- 5. researchgate.net [researchgate.net]
- 6. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. jneonatalsurg.com [jneonatalsurg.com]
Technical Support Center: Overcoming Iodothiouracil Resistance in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering iodothiouracil resistance in their cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential resistance mechanisms and strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the potential causes?
A1: Decreased sensitivity to this compound can arise from various factors, primarily categorized as acquired resistance. Common mechanisms include:
-
Altered Drug Metabolism: Cancer cells may develop the ability to metabolize or inactivate this compound more efficiently.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[1]
-
Alterations in Drug Target: While the precise anticancer targets of this compound are still under investigation, mutations or changes in the expression of these targets can reduce drug binding and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR can promote cell survival and override the cytotoxic effects of this compound.[1]
-
Evasion of Apoptosis: Resistant cells may acquire defects in apoptotic pathways, for instance, through the upregulation of anti-apoptotic proteins like Bcl-2.[2]
Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps?
A2: Several methods can be employed to assess the overexpression of efflux pumps like P-glycoprotein (P-gp):
-
Western Blotting: This technique allows for the quantification of P-gp protein levels in your resistant cell line compared to the parental, sensitive cell line.
-
Immunofluorescence: This method can visualize the localization and expression levels of P-gp on the cell membrane.
-
Functional Assays: Using fluorescent substrates of P-gp, such as Rhodamine 123, you can measure the efflux activity. A lower accumulation of the fluorescent dye in resistant cells compared to sensitive cells suggests increased efflux pump activity.
Q3: What are the first steps I should take when I suspect this compound resistance?
A3: The initial steps to confirm and characterize resistance include:
-
Determine the IC50 Value: Perform a dose-response assay (e.g., MTT or CCK-8 assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for both the suspected resistant and the parental (sensitive) cell lines.
-
Calculate the Resistance Index (RI): The RI is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI significantly greater than 1 confirms resistance.[3]
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. This will help you understand if the resistance is stable or transient.
Q4: Can combination therapy help overcome this compound resistance?
A4: Yes, combination therapy is a promising strategy.[4][5] By targeting different cellular pathways simultaneously, you can reduce the likelihood of resistance.[4] Potential combination strategies for this compound could include:
-
Inhibitors of Efflux Pumps: Combining this compound with a P-gp inhibitor can increase its intracellular concentration.
-
Inhibitors of Pro-Survival Pathways: Co-treatment with inhibitors of the PI3K/Akt or MAPK pathways may re-sensitize resistant cells.
-
Apoptosis Inducers: Combining with drugs that promote apoptosis can bypass the resistance mechanisms that inhibit cell death.
Q5: Are there known signaling pathways associated with resistance to thiourea-based drugs?
A5: While specific data for this compound is limited, resistance to other thiourea-containing compounds and related antimetabolites has been linked to several signaling pathways. For instance, resistance to thiopurines has been associated with mutations in nucleotide metabolism pathways.[6] In a broader context of anticancer drug resistance, aberrant activation of the PI3K/Akt/mTOR and MAPK/ERK pathways is a common theme.[7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for the this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Unstable Resistance | Ensure the resistant cell line is continuously maintained in a medium containing a selective concentration of this compound. If the resistance is unstable, consider re-deriving the resistant line. |
| Cell Seeding Density | Optimize and standardize the cell seeding density for your viability assays, as this can significantly impact IC50 values. |
| Assay Variability | Ensure consistent incubation times and reagent concentrations for your viability assays (e.g., MTT, CCK-8). Include positive and negative controls in every experiment. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can affect cell growth and drug response. |
Problem 2: Combination therapy with a P-gp inhibitor fails to reverse this compound resistance.
| Possible Cause | Suggested Solution |
| P-gp is Not the Primary Mechanism | Investigate the expression of other ABC transporters like MRP1 and ABCG2.[1] Consider using inhibitors specific to these transporters. |
| Alternative Resistance Mechanisms | The resistance may be due to target alteration or activation of downstream survival pathways. Analyze potential target mutations or assess the activation state of pro-survival pathways like Akt and ERK. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the P-gp inhibitor for your cell line. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data when comparing parental (sensitive) and this compound-resistant cell lines.
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Fold Change |
| IC50 (µM) of this compound | e.g., 10 µM | e.g., 100 µM | 10-fold |
| P-gp Expression (relative units) | e.g., 1.0 | e.g., 8.5 | 8.5-fold |
| p-Akt/Total Akt Ratio | e.g., 0.5 | e.g., 2.0 | 4.0-fold |
| Apoptosis Rate (% after treatment) | e.g., 60% | e.g., 15% | -4.0-fold |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a method for generating an this compound-resistant cancer cell line using a stepwise dose-escalation approach.[8][9]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitoring: At each concentration, monitor cell viability and morphology. Allow the cells to reach approximately 80% confluency before passaging.
-
Stabilization: Continue this process of dose escalation until the cells can proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterization: Once a resistant population is established, characterize the level of resistance by determining the new IC50 and calculating the Resistance Index (RI).
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers.
Protocol 2: Combination Index (CI) Assay to Evaluate Synergy
This protocol uses the Chou-Talalay method to determine if the combination of this compound and a second agent (e.g., a PI3K inhibitor) is synergistic, additive, or antagonistic.
Materials:
-
This compound-resistant cell line
-
This compound stock solution
-
Second drug stock solution (e.g., PI3K inhibitor)
-
96-well plates
-
Cell viability assay kit
Procedure:
-
Determine IC50 of Single Agents: Determine the IC50 values for this compound and the second drug individually in the resistant cell line.
-
Set up Combination Ratios: Prepare serial dilutions of both drugs. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values (e.g., a ratio of 1:1 of their IC50s).
-
Cell Seeding: Seed the resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat the cells with each drug alone and in combination at various concentrations. Include untreated control wells.
-
Viability Assay: After a set incubation period (e.g., 48-72 hours), perform a cell viability assay.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Caption: Workflow for developing and overcoming this compound resistance.
Caption: Pathways potentially involved in this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of NT5C2-Mediated Thiopurine Resistance in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Thiouracil Derivatives
A focus on Propylthiouracil (PTU) as a representative Thiouracil
Introduction: This technical support center is designed for researchers, scientists, and drug development professionals utilizing thiouracil derivatives, with a specific focus on Propylthiouracil (PTU). While the user's interest was in iodothiouracil, the available scientific literature is more extensive for PTU, a closely related and representative compound of this class. The principles and methodologies discussed here are broadly applicable to other thiouracil derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help mitigate and understand off-target effects during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of Propylthiouracil (PTU)?
A1: The primary on-target effect of PTU is the inhibition of thyroid hormone synthesis. It achieves this by targeting the enzyme thyroid peroxidase (TPO), which is essential for the iodination of tyrosine residues on thyroglobulin, a key step in the production of thyroxine (T4) and triiodothyronine (T3).[1] Additionally, PTU inhibits the peripheral conversion of T4 to the more active T3.[1]
Q2: What are the most significant off-target effects observed with PTU in research and clinical settings?
A2: The most significant off-target effects associated with PTU are hepatotoxicity (drug-induced liver injury) and ANCA-associated vasculitis (inflammation of blood vessels).[2][3] These are considered idiosyncratic reactions, meaning they are not predictable based on the primary mechanism of action and occur in a susceptible subset of individuals.[4]
Q3: What is the proposed mechanism for PTU-induced hepatotoxicity?
A3: The exact mechanism is not fully elucidated but is thought to be an immune-mediated response to a metabolic product of PTU.[2][4] It is hypothesized that reactive metabolites of PTU can act as haptens, forming adducts with liver proteins. These modified proteins can then be recognized as foreign by the immune system, triggering an inflammatory response that leads to liver cell damage.[4]
Q4: What is the proposed mechanism for PTU-induced ANCA-associated vasculitis?
A4: The proposed mechanism for PTU-induced vasculitis involves the formation of autoantibodies, specifically anti-neutrophil cytoplasmic antibodies (ANCA). It is suggested that PTU or its metabolites can interact with myeloperoxidase (MPO) in neutrophils, leading to the production of autoantibodies against MPO.[3] These autoantibodies can then activate neutrophils, causing them to degranulate and release inflammatory mediators that damage blood vessel walls.[3][5]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Phenotype Observed in Experiments
Possible Cause: The observed effects may be due to off-target activities of PTU rather than the intended inhibition of thyroid peroxidase.
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Action: Perform a dose-response curve to determine the lowest effective concentration of PTU that elicits the desired on-target effect.
-
Rationale: Higher concentrations are more likely to induce off-target effects.[4]
-
-
Use of Control Compounds:
-
Action: Include a structurally similar but inactive analog of PTU as a negative control.
-
Rationale: This helps to ensure that the observed phenotype is not due to the chemical scaffold itself but to the specific activity of PTU.
-
-
Target Engagement Assays:
-
Action: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that PTU is engaging with its intended target (TPO) in your experimental system.
-
Rationale: CETSA can verify target binding within intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[6][7]
-
-
Genetic Validation:
Issue 2: How to Proactively Assess the Off-Target Profile of a Thiouracil Derivative
Possible Cause: Lack of a comprehensive understanding of the compound's selectivity.
Troubleshooting Steps:
-
In Silico Profiling:
-
Action: Utilize computational models to predict potential off-target interactions based on the chemical structure of the thiouracil derivative.
-
Rationale: In silico tools can provide a preliminary assessment of potential off-target liabilities, guiding further experimental validation.
-
-
Broad-Panel Screening:
-
Action: Screen the compound against a large panel of receptors, enzymes, and ion channels. Commercial services are available for this purpose.
-
Rationale: This provides a broad overview of the compound's selectivity and can identify potential off-target interactions early in the research process.
-
-
Kinase Profiling:
-
Action: Perform a kinome scan to assess the compound's activity against a wide range of kinases.
-
Rationale: Kinases are a common class of off-targets for many small molecules. A kinome scan can reveal unintended inhibitory or activating effects on signaling pathways.
-
Data Presentation
Table 1: Pharmacokinetics of Propylthiouracil (PTU)
| Parameter | Value | Reference |
| Absorption | 75% | [9] |
| Distribution | 80-85% plasma protein bound | [9] |
| Volume of Distribution | 0.4 L/kg | [9] |
| Onset of Action | 24 to 36 hours | [9] |
| Duration of Action | 12 to 24 hours | [9] |
| Elimination Half-life | ~1 hour | [9] |
| Metabolism | Hepatic (glucuronidation, sulfation) | [9] |
| Excretion | ~35% in urine as metabolites | [9] |
Table 2: Incidence of Major Off-Target Effects of Propylthiouracil (PTU)
| Off-Target Effect | Reported Incidence | Reference |
| Asymptomatic elevation of aminotransferases | 14-28% | [10] |
| Clinically apparent acute hepatitis | 0.1-1.2% | [10] |
| Acute liver failure (adults) | ~1 in 10,000 | [2] |
| Acute liver failure (children) | ~1 in 2,000 | [2] |
| ANCA-associated vasculitis | Rare, incidence not precisely quantified | [] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the engagement of a thiouracil derivative with its intended target (e.g., Thyroid Peroxidase) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control for a specified duration.
-
Heat Challenge: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[6][7]
Protocol 2: Kinase Selectivity Profiling (Conceptual)
Objective: To assess the inhibitory activity of a thiouracil derivative against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and create serial dilutions.
-
Assay Plate Preparation: In a multi-well plate, add the individual recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control to the wells.
-
Kinase Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. The amount of product is then quantified using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration to determine the IC50 values. This will reveal the selectivity profile of the compound.
Mandatory Visualizations
Caption: Experimental workflow for differentiating on-target vs. off-target effects.
Caption: Proposed signaling pathway for PTU-induced hepatotoxicity.
Caption: Proposed signaling pathway for PTU-induced ANCA-associated vasculitis.
References
- 1. The alternative complement pathway in ANCA‐associated vasculitis: further evidence and a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. selectscience.net [selectscience.net]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Improving Iodothiouracil Delivery In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments aimed at improving the in vivo delivery of iodothiouracil.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in vivo?
A1: The primary challenges with in vivo delivery of this compound and similar thiouracil compounds include poor aqueous solubility, rapid metabolism, and potential off-target effects.[1][2] Conventional administration routes often lead to suboptimal drug concentrations at the target site (the thyroid gland) and may cause systemic side effects.[2][3] Advanced drug delivery systems, such as nanoparticles and liposomes, aim to overcome these limitations by improving solubility, protecting the drug from degradation, and enabling targeted delivery.
Q2: Which drug delivery systems are most promising for this compound?
A2: Polymeric nanoparticles and liposomes are two of the most promising platforms for this compound delivery.[4][5] Polymeric nanoparticles can encapsulate hydrophobic drugs, control their release, and can be surface-modified for targeted delivery.[4][6] Liposomes, which are lipid-based vesicles, are biocompatible and can encapsulate both hydrophilic and hydrophobic compounds, offering versatility in formulation.[5][7]
Q3: How can I improve the encapsulation efficiency of this compound in my nanoparticle or liposomal formulation?
A3: To improve encapsulation efficiency, consider the following:
-
Method Optimization: For polymeric nanoparticles, techniques like emulsification-solvent evaporation or nanoprecipitation can be optimized by adjusting parameters such as polymer concentration, solvent composition, and stirring rate.[8] For liposomes, the thin-film hydration method is common, and factors like lipid composition and hydration buffer can be modified.[9]
-
Physicochemical Properties: The solubility of this compound in the chosen organic solvent (for nanoparticles) or its affinity for the lipid bilayer (for liposomes) is crucial.[10] Adjusting the pH of the aqueous phase can also influence the encapsulation of ionizable drugs.
-
Drug-to-Carrier Ratio: Optimizing the initial drug-to-polymer or drug-to-lipid ratio is essential. Excess drug may lead to precipitation or low encapsulation.[11]
Q4: My nanoparticles are aggregating in vivo. What can I do to prevent this?
A4: Nanoparticle aggregation in vivo is a common issue that can lead to rapid clearance by the reticuloendothelial system (RES) and reduced efficacy.[12] To prevent aggregation:
-
Surface Modification: PEGylation (coating nanoparticles with polyethylene (B3416737) glycol) is a widely used strategy to create a hydrophilic shell that repels plasma proteins and reduces aggregation.[13]
-
Zeta Potential: Ensure your nanoparticles have a sufficiently high absolute zeta potential (typically > ±20 mV) to maintain colloidal stability through electrostatic repulsion.
-
Concentration: Administering nanoparticles at an optimal concentration can prevent aggregation that may occur at very high concentrations.[12]
Troubleshooting Guides
Problem 1: Low Bioavailability and Rapid Clearance of this compound
Possible Causes:
-
Poor aqueous solubility of free this compound.[10]
-
Rapid metabolism and excretion of the drug.
-
Uptake of the delivery system by the mononuclear phagocyte system (MPS), especially in the liver and spleen.[13]
Solutions:
| Solution | Description | Key Experimental Parameters to Optimize |
| Encapsulation in Nanocarriers | Encapsulate this compound in polymeric nanoparticles or liposomes to improve its solubility and protect it from premature degradation.[4][5] | Polymer/lipid composition, drug loading, particle size, and surface charge. |
| PEGylation | Modify the surface of your nanocarriers with polyethylene glycol (PEG) to increase circulation time and reduce MPS uptake.[13] | PEG chain length and density on the nanoparticle surface. |
| Targeted Delivery | Functionalize the nanocarrier surface with ligands that bind to receptors overexpressed on thyroid cells (e.g., TSH receptor). | Ligand selection, conjugation chemistry, and ligand density. |
Problem 2: Inconsistent Drug Release Profile In Vivo
Possible Causes:
-
Burst release of the drug immediately after administration.
-
Premature degradation of the nanocarrier.
-
Inadequate drug loading leading to rapid depletion.
Solutions:
| Solution | Description | Key Experimental Parameters to Optimize |
| Polymer/Lipid Selection | Use polymers with a slower degradation rate (e.g., higher molecular weight PLGA) or lipids with a higher phase transition temperature to achieve sustained release. | Polymer molecular weight, copolymer ratio, lipid chain length, and saturation. |
| Optimize Formulation Technique | For nanoparticles, methods like double emulsion can be used for better control over release. For liposomes, adjusting the cholesterol content can modulate membrane fluidity and drug release.[14] | Emulsion parameters (surfactant, homogenization speed), cholesterol-to-phospholipid ratio. |
| Crosslinking | For some polymeric systems, crosslinking the polymer matrix can slow down drug diffusion and release. | Crosslinker concentration and reaction time. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Thiouracil-Loaded Nanoparticles
| Formulation | Polymer | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| 2-Thiouracil-AuNPs | Gold | 24 ± 4 | -38 ± 5 | N/A (surface functionalized) | [15][16] |
| Docetaxel-PLGA-PEG | PLGA-PEG | ~100 | -20 to -30 | ~5-10 | [11] |
Table 2: Characteristics of Liposomal Formulations for Drug Delivery
| Formulation | Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Doxorubicin Liposomes | HSPC/Cholesterol/DSPE-PEG | ~85 | >90% | Sustained release | |
| Vitamin D3 Liposomes | DPPC/Cholesterol | ~83 | High | Sustained release | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a surfactant (e.g., polyvinyl alcohol - PVA) in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry for long-term storage.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve the desired lipids (e.g., a mixture of DSPC and cholesterol) and this compound (if it is lipophilic) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[9][14]
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.[9][14]
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing hydrophilic this compound, if applicable) by rotating the flask at a temperature above the lipid phase transition temperature.[9][14] This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles with a uniform size, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.[9]
-
Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography.
Visualizations
Signaling Pathway: Mechanism of Iodide Trapping and Thiouracil Action
Caption: Mechanism of iodide trapping and the inhibitory action of this compound on thyroid peroxidase (TPO).
Experimental Workflow: In Vivo Evaluation of Nanoparticle-Delivered this compound
Caption: Experimental workflow for the in vivo evaluation of this compound-loaded nanoparticles.
Logical Relationship: Troubleshooting High Off-Target Accumulation
Caption: A decision tree for troubleshooting high off-target accumulation of nanoparticles in vivo.
References
- 1. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side Effects of Anti-Thyroid Drugs and Their Impact on the Choice of Treatment for Thyrotoxicosis in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polymeric Nanoparticles for Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. 5-Iodouracil CAS#: 696-07-1 [m.chemicalbook.com]
- 11. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hiyka.com [hiyka.com]
- 13. benchchem.com [benchchem.com]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 15. Gold Nanoparticles Functionalized with 2-Thiouracil for Antiproliferative and Photothermal Therapies in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Iodothiouracil and Laboratory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodothiouracil. It addresses potential interferences with common laboratory assays, distinguishing between physiological effects of the drug and potential analytical interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antithyroid agent belonging to the thionamide class of drugs. Its primary mechanism of action is the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). By blocking this enzyme, this compound reduces the production of thyroid hormones, making it effective in the treatment of hyperthyroidism.[1] this compound is a sulfur-containing heterocyclic compound with the molecular formula C4H3IN2OS.[2]
Q2: What are the expected effects of this compound on thyroid function tests?
Given its mechanism of action, this compound therapy is expected to cause a decrease in serum levels of free and total T4 and T3, and a compensatory increase in thyroid-stimulating hormone (TSH) levels as the pituitary gland responds to lower thyroid hormone levels. These changes are the intended therapeutic effect of the drug and indicate a response to treatment.
Q3: Can this compound affect liver function tests?
Yes, thionamides like propylthiouracil, a closely related compound to this compound, have been associated with liver injury, ranging from mild, transient elevations in liver enzymes to severe hepatotoxicity.[3][4][5] It is important to monitor liver function tests (ALT, AST, bilirubin) in subjects receiving this compound. It is also noteworthy that hyperthyroidism itself can cause abnormalities in liver function tests, which may normalize with successful antithyroid treatment.[3][6]
Q4: Does this compound interfere with complete blood count (CBC)?
While radioactive iodine therapy is known to cause hematologic abnormalities, there is less direct evidence for this compound causing interference with CBC analysis.[7][8][9] However, agranulocytosis, a potentially life-threatening decrease in white blood cells, is a known rare side effect of thionamide therapy.[1][5] Therefore, monitoring of the white blood cell count, particularly in the initial months of treatment, is recommended.
Q5: Could this compound directly interfere with the analytical process of immunoassays?
There is limited direct evidence in the scientific literature of this compound causing analytical interference (e.g., cross-reactivity) in immunoassays.[10][11][12][13][14] However, the possibility of interference from drugs or their metabolites in immunoassays is a known phenomenon.[10] Given this compound's chemical structure, theoretical possibilities for interference exist, but these are not well-documented. Any unexpected or discordant immunoassay results should be investigated thoroughly.
Troubleshooting Guides
Issue 1: Unexpected Thyroid Function Test Results
Symptoms:
-
TSH, T4, and T3 levels are inconsistent with the clinical picture.
-
Results are discordant with the expected physiological response to this compound.
-
Significant variability in results between different assay platforms.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Physiological Variation | - Confirm the timing of sample collection relative to the last dose of this compound.- Evaluate patient adherence to the prescribed treatment regimen. |
| Assay Interference (General) | - Check for Biotin (B1667282) Interference: High doses of biotin supplements can interfere with streptavidin-biotin based immunoassays, which are commonly used for thyroid function tests. Inquire about biotin intake and consider a washout period before re-testing.[15][16][17]- Investigate Heterophile Antibodies: The presence of human anti-animal antibodies (HAAAs) or other heterophile antibodies can cause spurious results in immunoassays.[15][18][19] Consider re-assaying the sample using a different method or after pre-treatment with blocking agents. |
| Potential this compound-Specific Analytical Interference (Theoretical) | - Method Comparison: Analyze the sample on a different immunoassay platform that uses different antibodies and assay principles.- Serial Dilution: Perform a serial dilution of the sample. Non-linear results upon dilution may suggest interference.[20] |
Issue 2: Abnormal Liver Function Test Results
Symptoms:
-
Elevated levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), or bilirubin (B190676) in a patient taking this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Drug-Induced Liver Injury (DILI) | - Review the patient's clinical history for other potential causes of liver injury (e.g., viral hepatitis, alcohol consumption, other medications).- Monitor liver function tests closely. Discontinuation of this compound may be necessary if significant liver injury is suspected.[3][5] |
| Underlying Hyperthyroidism | - Evaluate the patient's thyroid status. Liver function abnormalities can be a manifestation of uncontrolled hyperthyroidism and may improve with effective treatment.[3][6] |
Methodologies for Investigating Assay Interference
When analytical interference is suspected, a systematic approach is crucial.
1. Sample Dilution and Recovery:
-
Protocol: Serially dilute the patient sample with the assay-specific diluent.
-
Interpretation: A non-linear response, where the measured concentration does not decrease proportionally with the dilution factor, suggests the presence of an interfering substance.
2. Analysis by an Alternative Method:
-
Protocol: Re-analyze the sample using a different assay platform from another manufacturer. Ideally, the alternative method should employ different antibodies and detection systems.
-
Interpretation: A significant discrepancy in the results between the two methods is a strong indicator of assay interference.
3. Use of Heterophile Antibody Blocking Agents:
-
Protocol: Pre-treat the sample with commercially available heterophile antibody blocking tubes or reagents.
-
Interpretation: If the results normalize after treatment, it confirms the presence of heterophile antibody interference.
Visualizing Potential Interference Pathways
The following diagrams illustrate the general mechanism of a sandwich immunoassay and how interfering substances can lead to erroneous results.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Propylthiouracil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Liver tests in hyperthyroidism: effect of antithyroid therapy [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Risk factors for liver abnormalities with hyperthyroidism [thyroid.org]
- 7. Complete blood counts are frequently abnormal 1 year after dosimetry-guided radioactive iodine therapy for metastatic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 131I Therapy on Complete Blood Count in Patients with Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of the first radioactive iodine ablation on peripheral complete blood count in patients with differentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 13. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Laboratory Testing in Thyroid Conditions - Pitfalls and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laboratory interference in the thyroid function test | Paczkowska | Endokrynologia Polska [journals.viamedica.pl]
- 17. dial.uclouvain.be [dial.uclouvain.be]
- 18. Interference in thyroid function tests – problems and solutions - Clinical Laboratory int. [clinlabint.com]
- 19. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. myadlm.org [myadlm.org]
Technical Support Center: Long-Term Iodothiouracil Administration in Rodents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term administration of iodothiouracil and related thiouracil compounds in rodent models. Due to the limited availability of recent, detailed long-term studies specifically on this compound, this guide incorporates data from studies on the closely related and extensively researched compounds, propylthiouracil (B1679721) (PTU) and methylthiouracil (B1676490) (MTU). The underlying mechanisms and effects are largely considered analogous.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other thiouracils?
A1: this compound and other thiouracil derivatives, such as propylthiouracil (PTU), primarily act by inhibiting the enzyme thyroid peroxidase (TPO).[1] TPO is essential for two critical steps in thyroid hormone synthesis: the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[1] By blocking TPO, these compounds reduce the synthesis of new thyroid hormones, leading to a hypothyroid state.[1]
Q2: What are the expected long-term effects of administering this compound or its analogs to rodents?
A2: Chronic administration of thiouracils induces a state of hypothyroidism, characterized by low levels of T3 and T4. This reduction in circulating thyroid hormones leads to a compensatory increase in Thyroid-Stimulating Hormone (TSH) from the pituitary gland.[2][3] Persistently elevated TSH levels stimulate the thyroid follicular cells, which can lead to a sequence of histopathological changes over time, including cellular hyperplasia, the formation of adenomas, and eventually, carcinomas.[2][4]
Q3: How long does it typically take to observe thyroid tumors in rodents treated with thiouracils?
A3: The timeline for tumor development can vary depending on the specific compound, dosage, and rodent strain. In studies involving combined administration of an initiator like nitrosomethylurea (B1605039) followed by methylthiouracil (MTU), tumors infiltrating the thyroid capsule were observed from 16 weeks, with angioinvasive carcinomas appearing after 24 weeks and lung metastases after 30 weeks.[4][5] Another study noted the occurrence of follicular cell hyperplasias and adenomas from week 4 and carcinomas from week 8 of treatment.[2]
Q4: Are the thyroid tumors induced by thiouracils relevant to human risk assessment?
A4: The development of thyroid follicular tumors in rodents due to sustained TSH elevation is a well-documented phenomenon.[2] This mechanism, involving the disruption of the hypothalamic-pituitary-thyroid (HPT) axis, is generally considered to have less relevance to humans due to species-specific differences in thyroid physiology and sensitivity to TSH stimulation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent levels of hypothyroidism (variable T3/T4 and TSH levels) | 1. Variable Drug Intake: If administering via drinking water or feed, rodents may have inconsistent consumption patterns. 2. Incorrect Dosing: Calculation errors or improper preparation of the dosing solution. 3. Compound Degradation: The stability of this compound in the vehicle may be compromised. | 1. Switch to a more precise administration method like oral gavage for consistent dosing.[6] 2. Double-check all calculations and ensure the compound is fully solubilized or evenly suspended in the vehicle. 3. Prepare fresh dosing solutions regularly and store them appropriately, protected from light and extreme temperatures. |
| High mortality rate in the experimental group | 1. Severe Hypothyroidism: The dose may be too high, leading to severe metabolic depression. 2. Off-target Toxicity: The compound may have toxic effects on other organs at the administered dose. | 1. Conduct a pilot dose-response study to determine the optimal dose that induces hypothyroidism without causing excessive morbidity.[1] 2. Monitor animals closely for signs of distress, such as significant weight loss, lethargy, or hypothermia.[7] 3. Consider lowering the dose or using an intermittent dosing schedule. |
| No significant increase in TSH despite low T3/T4 levels | 1. Pituitary Dysfunction: Pre-existing or induced issues with the pituitary gland's ability to produce TSH. 2. Assay Issues: Problems with the TSH immunoassay, such as incorrect antibody usage or standard curve preparation. | 1. This is an unlikely biological outcome; the primary suspect would be technical error. 2. Validate the TSH assay with appropriate controls. Check the expiration dates and storage conditions of all reagents. Rerun the assay with fresh samples and reagents. |
| Failure to observe expected thyroid hyperplasia or tumors | 1. Insufficient Duration: The study may not have been conducted for a long enough period. 2. Low TSH Stimulation: The induced level of TSH may not be high enough to be proliferative. 3. Rodent Strain Resistance: Some strains may be less susceptible to TSH-induced tumorigenesis. | 1. Review the literature for typical timelines for the specific rodent strain and compound. Long-term studies often extend for many months to over a year.[4] 2. Increase the dose of the thiouracil compound to further suppress T4/T3 and achieve higher compensatory TSH levels.[3] 3. Ensure the chosen rodent strain is appropriate for the study. F344 and Wistar rats have been used in similar studies.[2][5] |
Quantitative Data Summary
The following tables summarize quantitative data from long-term studies using thiouracil derivatives in rodents.
Table 1: Hormonal and Glandular Weight Changes Following Propylthiouracil (PTU) Administration in Rats
| Duration of Treatment | PTU Dose | Serum T4 | Serum T3 | Serum TSH | Thyroid Gland Weight |
| Short-term (3 weeks) | 0.05% in drinking water | Virtually undetectable | 70% decrease from baseline | - | - |
| Short-term | Low dose | - | - | 24.85 µg/L (Control: 7.02 µg/L) | 0.039 g (Control: 0.021 g) |
| Short-term | High dose | - | - | 47.86 µg/L (Control: 7.02 µg/L) | 0.066 g (Control: 0.021 g) |
| Long-term | Low dose | - | - | 30.3 µg/L (Control: 10.92 µg/L) | 0.0355 g (Control: 0.023 g) |
| Long-term | High dose | - | - | 101.36 µg/L (Control: 10.92 µg/L) | 0.077 g (Control: 0.023 g) |
| 1 Month | 1 mg/kg/day (oral) | 2.32 µg/dl (Control: 5.03 µg/dl) | 1.44 pg/ml (Control: 3.06 pg/ml) | 27.33 µU/ml (Control: 10.41 µU/ml) | - |
| Data compiled from multiple sources.[3][7][8] Note that units and assay methods may vary between studies. |
Table 2: Progression of Thyroid Lesions in Rats Treated with Methylthiouracil (MTU) after an Initiator (NMU)
| Time After MTU Administration | Key Histopathological Findings |
| 2 Months | Appearance of individual foci with increased cytoplasmic and nuclear basophilia. |
| Subsequent Weeks | Increase in the number of foci, leading to the formation of nodes. |
| From 16 Weeks | Presence of tumors infiltrating the thyroid capsule. |
| After 24 Weeks | Observation of angioinvasive carcinomas. |
| After 30 Weeks | Development of lung metastases in a subset of animals. |
| Data from Schäffer & Müller, 1980.[4][5] |
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Rats using Propylthiouracil (PTU)
This protocol is adapted from established methods for inducing hypothyroidism and can serve as a starting point for this compound experiments.[6][7]
-
Objective: To induce a stable hypothyroid state in rats for long-term studies.
-
Materials:
-
Propylthiouracil (PTU)
-
Vehicle: Distilled water or 0.9% saline solution.
-
Wistar or Fischer-344 rats (age- and weight-matched).
-
Administration equipment (e.g., drinking bottles, oral gavage tubes).
-
-
Methodology:
-
Dosing Preparation:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Administration: Randomly assign rats to control (vehicle only) and treatment groups. Administer PTU according to the chosen method for the desired study duration (e.g., 8 weeks to several months).[6]
-
Monitoring:
-
Termination: At the end of the study, euthanize animals according to approved protocols. Collect blood via cardiac puncture for final hormone analysis. Dissect the thyroid gland, weigh it, and fix it in 10% neutral-buffered formalin for histopathological analysis.[3]
-
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced inhibition of thyroid hormone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of thyroid stimulating hormone on the development and progression of rat thyroid follicular cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the development of metastasizing tumors of the rat thyroid gland after combined administration of nitrosomethylurea and methylthiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the development of metastasizing tumors of the rat thyroid gland after combined administration of nitrosomethylurea and methylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. Effect of Hypothyroidism and Hyperthyroidism on Tissue Thyroid Hormone Concentrations in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Iodothiouracil and its Derivatives in Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of iodothiouracil and its common analogue, propylthiouracil (B1679721) (PTU), in animal experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to ensure the well-being of animal subjects and the integrity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and propylthiouracil (PTU)?
A1: this compound and PTU are antithyroid drugs that primarily function by inhibiting thyroid peroxidase (TPO).[1][2][3][4][5] TPO is a key enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][4][5] Specifically, these drugs block the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines, which are essential steps in the formation of T4 and T3.[1][2] Additionally, PTU can inhibit the peripheral conversion of T4 to the more active T3 by blocking the enzyme 5'-deiodinase.[1][3][5]
Q2: What are the common adverse effects of this compound/PTU administration in laboratory animals?
A2: Common side effects include hypothyroidism, characterized by weight gain, lethargy, and constipation.[4] More severe adverse effects, though less common, can include agranulocytosis (a severe drop in white blood cells), hepatotoxicity (liver damage), and vasculitis (inflammation of blood vessels).[6] In cats, propylthiouracil is not recommended due to a high incidence of serious adverse effects like hemolytic anemia and thrombocytopenia.[7] Long-term use in rats has been associated with pituitary adenomas and thyroid hyperplasia.[4]
Q3: How does this compound/PTU administration affect animal behavior and husbandry?
A3: Animals treated with these compounds may exhibit signs of hypothyroidism, such as decreased activity and lethargy.[8] Changes in appetite and body weight are also common.[9][10] For instance, rats on a sodium-deficient diet and treated with PTU may show a negative sodium balance and weight loss.[11] It is crucial to monitor animals for changes in feeding behavior, water consumption, and overall activity levels.[12][13]
Q4: What are the considerations for choosing a vehicle and route of administration for this compound/PTU?
A4: The choice of vehicle and administration route depends on the experimental design. For chronic studies, oral administration in drinking water is a common method to minimize animal handling and stress.[14] However, this can lead to less precise dosing. Oral gavage can ensure more accurate dosing. The solubility of the compound in the chosen vehicle is a critical factor, and solutions should be prepared to avoid precipitation.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Variable or inconsistent levels of hypothyroidism | - Inconsistent drug intake (if administered in drinking water or feed)- Variation in individual animal metabolism- Degradation of the compound in the vehicle | - Consider switching to a more precise dosing method like oral gavage.- Ensure homogenous mixing of the compound in the vehicle.- Prepare fresh solutions regularly to prevent degradation.- Monitor individual animal water/feed intake if possible. |
| Unexpected weight loss or gain | - Hypothyroidism-induced metabolic changes- Reduced feed intake due to altered taste of feed/water- Dehydration | - Monitor feed and water consumption daily.- If using drinking water administration, consider flavoring agents to mask the taste.- Ensure the observed weight changes are consistent with expected hypothyroid effects and not due to other health issues. |
| Signs of severe adverse effects (e.g., lethargy, jaundice, signs of infection) | - Drug toxicity (hepatotoxicity, agranulocytosis) | - Immediately consult with the institutional veterinarian.- Consider reducing the dose or discontinuing the treatment.- Blood work may be necessary to assess liver function and blood cell counts. |
| No significant change in thyroid hormone levels | - Insufficient dosage- Poor absorption of the compound- Incorrect administration technique | - Verify the dose calculation and preparation.- Ensure the administration technique (e.g., oral gavage) is performed correctly to ensure full delivery of the dose.- Consider increasing the dose in a stepwise manner while closely monitoring for adverse effects. |
Data Presentation
Table 1: Effects of Propylthiouracil (PTU) on Thyroid Hormone Levels in Different Animal Models
| Animal Model | PTU Dose | Duration | Effect on T4 Levels | Effect on T3 Levels | Reference |
| Rats | 0.001% in drinking water | 4th postnatal week | Depressed to 25% of controls | Not specified | [15] |
| Mice | 50 ppm in drinking water | Gestational day 14 to postnatal day 21 | Significantly lower than control | No significant difference | [16] |
| Swine | 10 mg/kg MMI (related compound) | 28 days | Transient decrease | Significantly decreased | |
| Zebrafish | 100 mg/L in water | 42 days post-hatch | Decreased | Decreased | [17][18] |
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Mice using Propylthiouracil (PTU) in Drinking Water
This protocol is adapted from studies inducing hypothyroidism in mice for developmental research.[14]
Materials:
-
Propylthiouracil (PTU)
-
Drinking water
-
Calibrated scale and volumetric flasks
-
Animal housing with water bottles
Procedure:
-
Preparation of PTU Solution:
-
Calculate the required amount of PTU to achieve the desired concentration (e.g., 1 mg/ml) in the drinking water.
-
Dissolve the PTU in a small amount of a suitable solvent if necessary, then bring it to the final volume with drinking water. Ensure complete dissolution.
-
-
Administration:
-
Provide the PTU-containing water to the experimental group of mice ad libitum.
-
The control group should receive untreated drinking water.
-
Measure daily water consumption to estimate the average daily dose of PTU ingested per animal.
-
-
Monitoring:
-
Record body weight and food intake 2-3 times per week.
-
Observe the animals daily for any clinical signs of distress or adverse effects.
-
-
Confirmation of Hypothyroidism:
-
After the desired treatment period (e.g., 3 weeks), collect blood samples via appropriate methods (e.g., tail vein, cardiac puncture).
-
Measure serum levels of T4, T3, and Thyroid-Stimulating Hormone (TSH). In a hypothyroid state, T4 and T3 levels are expected to be decreased, while TSH levels should be elevated.
-
Visualizations
Signaling Pathway: Inhibition of Thyroid Hormone Synthesis by Propylthiouracil (PTU)
Caption: Inhibition of thyroid hormone synthesis by PTU.
Experimental Workflow: Induction and Confirmation of Hypothyroidism
Caption: Workflow for inducing hypothyroidism in an animal model.
References
- 1. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 6. phebra.com [phebra.com]
- 7. Hyperthyroidism in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 8. Propylthiouracil causes behavioral changes in rats: the role of serotonin | springermedicine.com [springermedicine.com]
- 9. Effects of therapeutic and toxic doses of propylthiouracil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term effects of propylthiouracil-induced neonatal hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of thyroxine and propylthiouracil on feeding behavior and the expression of hypothalamic appetite-regulating peptides and thyroid function in goldfish (Carassius auratus) [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Low-level Laser Therapy on Propylthiouracil-induced Hypothyroidism Model Mice: A Pilot Study [jkslms.or.kr]
- 15. Effect of propylthiouracil dose on serum thyroxine, growth, and weaning in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | In Utero and Postnatal Propylthiouracil-Induced Mild Hypothyroidism Impairs Maternal Behavior in Mice [frontiersin.org]
- 17. Effects of the antithyroid agent propylthiouracil in a partial life cycle assay with zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rivm.openrepository.com [rivm.openrepository.com]
Validation & Comparative
Comparative Analysis: Iodothiouracil and Methimazole in Thyroid Research
This guide provides a detailed comparative analysis of Iodothiouracil and Methimazole (B1676384), two prominent thionamide compounds used in the management of hyperthyroidism and as tools in thyroid-related research. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms, performance, and key experimental considerations, supported by experimental data and detailed protocols.
Mechanism of Action
Both this compound and Methimazole (MMI) function primarily by inhibiting thyroid hormone synthesis. Their main target is the enzyme thyroid peroxidase (TPO), which is crucial for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[1][2]
Primary Mechanism: TPO Inhibition Thionamides act as competitive substrates for TPO, effectively diverting oxidized iodide away from thyroglobulin and preventing the synthesis of thyroid hormones.[3] Methimazole is approximately 10 times more potent than propylthiouracil (B1679721) (a closely related thiouracil derivative).[4]
Secondary and Differential Mechanisms A key difference lies in their peripheral action. This compound, like its analogue propylthiouracil (PTU), inhibits the peripheral deiodination of T4 to the more active T3 by acting on the type 1 5'-deiodinase enzyme.[4][5][6] Methimazole has a significantly weaker effect on this peripheral conversion.[4]
Furthermore, methimazole has demonstrated distinct immunomodulatory effects. It can inhibit the interferon-gamma (IFN-γ) signaling pathway in thyroid cells by scavenging hydrogen peroxide (H₂O₂), which in turn prevents the full activation of the Janus kinase (JAK)/STAT signaling pathway.[7][8] This may contribute to its therapeutic effects in autoimmune thyroid disorders like Graves' disease.
Comparative Pharmacokinetics
Methimazole and thiouracils exhibit notable differences in their pharmacokinetic profiles, which influences their dosing and clinical application. MMI's longer half-life allows for once-daily dosing, improving patient compliance.[3] In contrast, this compound's properties are similar to PTU, which requires more frequent administration.[6]
| Parameter | This compound (inferred from PTU) | Methimazole | Reference(s) |
| Bioavailability | 50 - 80% (subject to first-pass effect) | 80 - 95% | [4][5] |
| Serum Half-life | 1 - 2 hours | 3 - 6 hours | [5][6] |
| Duration of Action | 12 - 24 hours (accumulates in thyroid) | 36 - 72 hours (accumulates in thyroid) | [3][9] |
| Protein Binding | ~80% | Virtually none | [5][6] |
| Placental Transfer | Lower | Higher | [4][5] |
| Excretion in Breast Milk | Low | Higher | [5] |
Comparative Efficacy and Safety Profile
Clinical data, primarily from meta-analyses of randomized controlled trials comparing MMI and PTU, provide insights into the relative efficacy and safety of these drug classes.
Efficacy Data
A meta-analysis of 16 randomized controlled trials demonstrated that MMI may be more effective than PTU in reducing thyroid hormone levels.[10]
| Outcome Measure | Finding | Reference(s) |
| T3, T4, FT3, FT4 Levels | Reduction was significantly greater in the MMI group compared to the PTU group. | [10][11] |
| TSH Level | TSH levels were significantly higher (indicating a greater reduction in thyroid hormone production) in the MMI group. | [11] |
| Cure Rate (after 131I) | Pretreatment with PTU, but not MMI, was shown to significantly reduce the cure rate of subsequent radioiodine therapy. | [12] |
Safety and Side Effect Profile
Both drug classes share similar minor side effects, but differ in their risk profiles for severe adverse events.
| Side Effect | This compound (inferred from PTU) | Methimazole | Reference(s) |
| Common Minor Effects | Rash, pruritus, nausea, altered taste. | Rash, pruritus, nausea, altered taste. | [11][13] |
| Agranulocytosis | Rare (~0.2-0.5%); life-threatening reduction in white blood cells. | Rare (~0.3-0.6%); life-threatening reduction in white blood cells. | [4][13][14] |
| Hepatotoxicity | Higher risk of severe liver injury and acute liver failure (FDA boxed warning for PTU). | Lower risk of liver damage compared to PTU. | [10][15][16] |
| Congenital Anomalies | Lower risk. Generally preferred in the first trimester of pregnancy. | Higher risk of teratogenic effects (e.g., cutis aplasia) when used in the first trimester. | [6][17] |
Experimental Protocols
Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol describes a high-throughput method to determine the inhibitory potential of compounds on TPO activity using a fluorescent substrate.
Materials:
-
Rat or human thyroid microsomes (source of TPO)
-
Amplex® UltraRed reagent (10 mM stock in DMSO)
-
Hydrogen peroxide (H₂O₂) (300 µM working solution)
-
Potassium Phosphate (B84403) Buffer (200 mM, pH 7.4)
-
Test compounds (this compound, Methimazole) dissolved in DMSO
-
96-well or 384-well microplates (black, clear bottom)
-
Plate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds (e.g., this compound, Methimazole) in DMSO. Add 1 µL of each dilution to the appropriate wells of the microplate. Include wells for positive (no inhibitor) and negative (no TPO) controls.
-
Enzyme Preparation: Dilute the thyroid microsome stock in 200 mM Potassium Phosphate Buffer to the desired final concentration (e.g., 12.5 µg/mL total protein).[18]
-
Enzyme Addition: Add 50 µL of the TPO working solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the inhibitors to interact with the enzyme.[18]
-
Reaction Initiation: Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in the phosphate buffer. Add 50 µL of this mixture to each well to start the reaction.[18]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Measurement of Serum Thyroid Hormones
This protocol outlines the standard procedure for quantifying TSH, T4, and T3 levels in serum samples using automated immunometric assay (IMA) methodology.
Materials:
-
Serum samples collected from subjects.
-
Automated immunoassay analyzer (e.g., Roche Cobas, Abbott Architect).
-
Assay-specific reagent kits for TSH, Free T4 (FT4), and Total T3.
-
Calibrators and quality control materials provided by the assay manufacturer.
-
Centrifuge.
Procedure:
-
Sample Collection and Preparation: Collect whole blood via venipuncture. Allow the blood to clot at room temperature and then centrifuge at ~1500xg for 10 minutes to separate the serum. Store serum frozen (-20°C or below) until analysis.[19]
-
Instrument Calibration: Prior to running samples, perform a calibration of the analyzer for each analyte (TSH, FT4, T3) using the manufacturer-provided calibrators. The specific calibrator values are typically encoded in a barcode.[19]
-
Quality Control: Analyze at least two levels of quality control material (normal and abnormal) to verify that the instrument and reagents are performing within specified limits.[19]
-
Sample Analysis:
-
Thaw serum samples and allow them to reach room temperature (20-25°C).[19]
-
If particulates are visible, centrifuge the samples again.
-
Load the samples onto the automated analyzer.
-
Initiate the testing sequence for TSH, FT4, and T3. The analyzer will automatically pipette the required sample volume (typically 10-50 µL), add reagents, incubate, and measure the signal (e.g., chemiluminescence).
-
-
Data Interpretation: The analyzer's software automatically calculates the concentration of each hormone based on the calibration curve. Results are typically reported in units such as mIU/L for TSH, pmol/L or ng/dL for FT4, and nmol/L or ng/dL for T3. Compare the results to established reference intervals to assess thyroid function.[20][21]
References
- 1. syn-161-035-140-080.biz.spectrum.com [syn-161-035-140-080.biz.spectrum.com]
- 2. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. louisville.edu [louisville.edu]
- 4. Medical Pharmacology: Thyroid Pharmacology and Physiology [pharmacology2000.com]
- 5. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. btf-thyroid.org [btf-thyroid.org]
- 14. researchgate.net [researchgate.net]
- 15. A comparative study on the clinical efficacy and pregnancy outcomes of methimazole and propylthiouracil in managing pregnancy complicated with hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hyperthyroidism Medications: Types, Side Effects, Results, Duration [healthline.com]
- 17. Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. wwwn.cdc.gov [wwwn.cdc.gov]
- 20. Thyroid Function Tests | American Thyroid Association [thyroid.org]
- 21. Clinical Strategies in the Testing of Thyroid Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: Iodothiouracil vs. Propylthiouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two antithyroid agents: iodothiouracil and propylthiouracil (B1679721) (PTU). While extensive experimental data exists for propylthiouracil in animal models, particularly rats, in vivo efficacy data for this compound is notably limited in publicly available scientific literature. This comparison, therefore, synthesizes the available information to highlight the established effects of propylthiouracil and contrasts them with the currently understood, albeit less detailed, actions of this compound.
Quantitative Efficacy Comparison
The following table summarizes the known in vivo effects of propylthiouracil on key thyroid function parameters in rat models. Due to the scarcity of published quantitative data for this compound, its effects are described qualitatively based on available information.
| Parameter | Propylthiouracil (PTU) | This compound |
| Serum Thyroxine (T4) Levels | Dose-dependent decrease.[1] Significant reductions observed with oral administration of various concentrations (e.g., 0.001% in drinking water).[1] | Reported to suppress thyroidal iodide uptake, which would theoretically lead to decreased T4 synthesis. However, specific in vivo data on serum T4 levels is limited. |
| Serum Triiodothyronine (T3) Levels | Dose-dependent decrease.[1] | The effect on T3 levels is not well-documented in vivo. As a thiouracil derivative, it is expected to inhibit thyroid hormone synthesis. |
| Serum Thyroid-Stimulating Hormone (TSH) Levels | Significant, dose-dependent increase as a compensatory response to low thyroid hormone levels.[2] | Expected to increase due to the feedback mechanism resulting from decreased thyroid hormone production, though direct in vivo evidence is scarce. |
| Thyroid Gland Histology | Follicular cell hypertrophy and hyperplasia, decreased colloid content, and increased vascularity.[3] | Limited specific histological data available. As a thiouracil, it is expected to produce signs of thyroid gland stimulation due to elevated TSH. |
| Inhibition of Iodide Uptake | Inhibits the organification of iodine but its direct effect on iodide uptake is less pronounced than its effect on hormone synthesis. | Reported to be as effective as thiouracil in suppressing thyroidal iodide uptake in rats. |
Experimental Protocols
A standardized experimental protocol for evaluating the in vivo efficacy of antithyroid drugs in a rat model is outlined below. This protocol is applicable for testing both this compound and propylthiouracil.
Induction of Hypothyroidism in a Rat Model
A common method for studying the effects of antithyroid drugs is to induce a hypothyroid state in laboratory animals, typically rats.
Objective: To induce a state of hypothyroidism to evaluate the efficacy of antithyroid compounds.
Materials:
-
Male Wistar rats (8 weeks old, 200-250g)
-
Propylthiouracil (PTU) or this compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose or distilled water)
-
Animal caging and husbandry supplies
-
Analytical equipment for hormone assays (ELISA kits for T3, T4, TSH)
-
Histological processing equipment
Procedure:
-
Animal Acclimation: House rats in standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly assign rats to control and treatment groups.
-
Drug Administration: Administer the antithyroid drug (e.g., PTU at a concentration of 0.01% in drinking water) for a specified period, typically 2-4 weeks. The control group receives the vehicle alone.[4]
-
Monitoring: Monitor body weight and general health of the animals regularly.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia for serum hormone analysis. Euthanize the animals and excise the thyroid glands for histological examination.
-
Hormone Analysis: Determine serum levels of T3, T4, and TSH using commercially available ELISA kits.
-
Histological Analysis: Fix thyroid glands in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
Experimental Workflow Diagram
Signaling Pathways
Both this compound and propylthiouracil are thiouracil derivatives and are expected to share a primary mechanism of action: the inhibition of thyroid peroxidase (TPO). TPO is a key enzyme in the synthesis of thyroid hormones.
Thyroid Hormone Synthesis Pathway and Inhibition by Thiouracils
The following diagram illustrates the normal thyroid hormone synthesis pathway and the points of inhibition by thiouracil compounds.
Propylthiouracil has a dual mechanism of action. In addition to inhibiting TPO within the thyroid gland, it also inhibits the peripheral deiodination of thyroxine (T4) to the more potent triiodothyronine (T3) by blocking the enzyme 5'-deiodinase.[5] This peripheral action contributes to its rapid therapeutic effect. The effect of this compound on peripheral deiodination has not been extensively studied.
Conclusion
Propylthiouracil is a well-characterized antithyroid drug with a clear dose-dependent efficacy in reducing thyroid hormone levels in vivo, supported by extensive experimental data in animal models. Its effects on thyroid gland histology are also well-documented. In contrast, while this compound is known to possess antithyroid properties, primarily through the suppression of iodide uptake, there is a significant lack of comprehensive in vivo studies quantifying its effects on thyroid hormone profiles and detailing its impact on thyroid morphology.
For researchers and drug development professionals, this guide highlights the robust dataset available for propylthiouracil as a reference compound in antithyroid drug studies. It also underscores the need for further in vivo research to fully elucidate the efficacy and mechanism of action of this compound to allow for a more direct and quantitative comparison. Future studies should focus on generating dose-response data for this compound on serum T3, T4, and TSH levels, as well as detailed histological analysis of the thyroid gland in a validated animal model.
References
- 1. Effect of Hypothyroidism and Hyperthyroidism on Tissue Thyroid Hormone Concentrations in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of serum triiodothyronine (T3) and thyroxine (T4) with biologic effects of thyroid hormone replacement in propylthiouracil-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical analysis of the histomorphometry of rat thyroid after treatment with thyroxin and propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for Two Tissue-specific Pathways for In Vivo Thyroxine 5′-Deiodination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antithyroid Effects of Thiouracil Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antithyroid properties of various thiouracil analogs, with a focus on their efficacy and mechanism of action. The information presented is supported by experimental data to aid in the research and development of novel antithyroid therapeutics. Thiouracil and its derivatives are a cornerstone in the management of hyperthyroidism, primarily by inhibiting the synthesis of thyroid hormones.[1]
Mechanism of Action: Targeting Thyroid Hormone Synthesis
The principal mechanism by which thiouracil analogs exert their antithyroid effects is through the inhibition of thyroid peroxidase (TPO).[1] TPO is a critical enzyme in the thyroid gland responsible for catalyzing the oxidation of iodide and its subsequent incorporation into tyrosine residues on the thyroglobulin protein, a process known as organification. TPO also catalyzes the coupling of these iodotyrosine residues to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2] By inhibiting TPO, thiouracil analogs effectively block the production of thyroid hormones.[1]
Some thiouracil analogs, notably propylthiouracil (B1679721) (PTU), also exhibit a secondary mechanism of action by inhibiting the peripheral conversion of T4 to the more potent T3. This is achieved by inhibiting the enzyme 5'-deiodinase (ID-1).[3]
Comparative Antithyroid Activity
The antithyroid potency of thiouracil analogs can vary significantly based on their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different functional groups on the thiouracil scaffold influence inhibitory activity. For instance, in vivo studies in rats have demonstrated that certain novel thiouracil derivatives can be more potent than the widely used propylthiouracil (PTU) in reducing serum T4 levels.[4]
The following table summarizes the in vivo antithyyroid activity of several synthesized thiouracil analogs compared to PTU. The data represents the percentage reduction in serum T4 and T3 levels in a thyroxine-induced hyperthyroid rat model.
| Compound | % Reduction in Serum T4 (relative to PTU) | % Reduction in Serum T3 (relative to PTU) |
| PTU (Reference) | 100% | 100% |
| Analog 3A | ~103% | Comparable to PTU |
| Analog 4A | ~108% | Lower than PTU |
| Analog 5A | ~110% | Lower than PTU |
| Analog 8A | ~125% | Comparable to PTU |
| Analog 10A | ~160% | Comparable to PTU |
| Analog 7B | ~130% | Comparable to PTU |
| Analog 3C | ~125% | Comparable to PTU |
| Analog 5C | ~161% | Lower than PTU |
| Analog 6C | ~135% | Comparable to PTU |
Data adapted from a study on novel thiouracil derivatives. The percentage reduction is calculated relative to the effect of PTU in the same experimental model.[4][5]
In vitro studies have also been employed to compare the inhibitory effects of thiouracil analogs on deiodinase activity. For example, 5-methyl-2-thiouracil (B189611) (C1) and 6-benzyl-2-thiouracil (C2) have been shown to have a lower IC50 than PTU for the inhibition of type 1 deiodinase (D1), indicating higher potency.[3]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of the antithyroid effects of novel compounds. Below are summaries of key experimental protocols.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on TPO activity. A common method utilizes the Amplex® UltraRed reagent as a fluorogenic substrate.[2]
Materials:
-
TPO Source: Human or rat thyroid microsomes.[2]
-
Substrate: Amplex® UltraRed Reagent.[2]
-
Initiator: Hydrogen Peroxide (H₂O₂).[2]
-
Buffer: Potassium Phosphate Buffer (200 mM, pH 7.4).[2]
-
Test Compounds and Controls: Test analogs, Propylthiouracil (PTU), and Methimazole (MMI) as positive controls, and DMSO as a vehicle control.[2]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in DMSO.[2]
-
Assay Plate Setup: Add the diluted compounds to the wells of a 96-well black microplate.[2]
-
Enzyme Addition: Add the TPO working solution (diluted thyroid microsomes) to each well.[2]
-
Pre-incubation: Incubate the plate to allow the inhibitors to interact with the enzyme.[2]
-
Reaction Initiation: Add a reaction mixture containing Amplex® UltraRed and H₂O₂ to each well.[2]
-
Incubation: Incubate the plate, protected from light.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~545 nm, emission ~590 nm).[2]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for each compound.
In Vivo Antithyroid Activity Assessment in a Rat Model
This protocol is designed to evaluate the in vivo efficacy of thiouracil analogs in a hyperthyroid animal model.[4]
Animals:
-
Male Wistar rats.[6]
Induction of Hyperthyroidism:
-
Administer thyroxine (T4) to the rats to induce a hyperthyroid state.[4]
Experimental Groups:
-
Control Group: Healthy rats receiving the vehicle.
-
Hyperthyroid Group: Rats with induced hyperthyroidism receiving the vehicle.
-
Treatment Groups: Hyperthyroid rats receiving different doses of the test compounds or a reference drug like PTU.[4]
Procedure:
-
Acclimatization: Allow the animals to acclimate to the laboratory conditions.[7]
-
Induction: Induce hyperthyroidism by daily administration of T4 for a specified period.[4]
-
Treatment: Administer the test compounds or reference drug orally or via injection for a defined treatment period.[4]
-
Blood Sampling: Collect blood samples at the end of the treatment period.[4]
-
Hormone Analysis: Measure the serum concentrations of T3 and T4 using appropriate assay kits (e.g., ELISA).[4]
-
Data Analysis: Compare the mean serum T3 and T4 levels between the different treatment groups and the hyperthyroid control group to determine the antithyroid efficacy.[4]
In Vitro Iodothyronine Deiodinase Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of T4 to T3. A non-radioactive method based on the Sandell-Kolthoff reaction is commonly used.[8]
Materials:
-
Enzyme Source: HEK293 cell lysate expressing the deiodinase enzyme (e.g., DIO1).[8]
-
Substrate: Reverse T3 (rT3) for DIO1.[8]
-
Cofactor: Dithiothreitol (DTT).[8]
-
Buffer: HEPES buffer.[8]
-
Test Compounds and Controls: Test analogs and a known inhibitor like PTU.[8]
Procedure:
-
Enzyme Preparation: Dilute the cell lysate containing the deiodinase enzyme in the assay buffer.[8]
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.[1]
-
Reaction Initiation: Add a mixture of the substrate (rT3) and cofactor (DTT) to start the reaction.[1]
-
Incubation: Incubate the plate at 37°C.[1]
-
Iodide Measurement: Stop the reaction and measure the amount of iodide released using the Sandell-Kolthoff reaction, which is a colorimetric method.[8]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key biological pathway and experimental workflows.
Caption: Thyroid hormone synthesis pathway and the inhibitory action of thiouracil analogs on Thyroid Peroxidase (TPO).
Caption: Experimental workflow for the in vitro Thyroid Peroxidase (TPO) inhibition assay.
Caption: Experimental workflow for the in vivo assessment of antithyroid activity in a rat model.
References
- 1. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antithyroid action of ketoconazole: in-vitro studies and rat in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thiouracil Derivatives: A Focus on Cross-Reactivity and Thyroid Peroxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various thiouracil derivatives, with a primary focus on their inhibitory effects on thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. While direct comparative immunoassay data for iodothiouracil remains limited in publicly available literature, this document summarizes existing experimental data for other relevant thiouracils to offer a valuable reference for researchers in drug development and related fields.
Executive Summary
Thiouracil and its derivatives are a class of compounds known for their antithyroid properties, primarily achieved through the inhibition of thyroid peroxidase (TPO). This guide explores the comparative inhibitory potency of several thiouracil compounds. Due to the structural similarities among these derivatives, the potential for cross-reactivity in analytical and biological assays is a significant consideration. This document presents available quantitative data on TPO inhibition, outlines a general experimental protocol for assessing cross-reactivity, and provides visual representations of the relevant biological pathway and experimental workflow.
Data Presentation: Comparative Inhibition of Thyroid Peroxidase
The primary mechanism of action for thiouracil derivatives is the inhibition of TPO, which catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on thyroglobulin.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the in vitro inhibitory potency of several thiouracil derivatives against thyroid peroxidase, providing a basis for comparing their relative activities.
| Compound | IC50 (µM) | Assay System | Reference |
| Methimazole (B1676384) (MMI) | 0.8 | Human Thyroid Peroxidase | [2] |
| Methimazole (MMI) | 13 | Amphibian Thyroid Glands | [3] |
| Methimazole (MMI) | 0.11 | Rat Thyroid Microsomes | [4] |
| Propylthiouracil (B1679721) (PTU) | 2 | Human Thyroid Peroxidase | [2] |
| Propylthiouracil (PTU) | 8.6 | Amphibian Thyroid Glands | [3] |
| Propylthiouracil (PTU) | 1.2 | Rat Thyroid Microsomes | [4] |
| Benzylthiouracil | Not widely reported | Expected to be comparable to PTU | [5] |
| This compound | Data not available | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.
Signaling Pathway: Thyroid Hormone Synthesis and Thiouracil Inhibition
The following diagram illustrates the key steps in the thyroid hormone synthesis pathway and the point of inhibition by thiouracil derivatives. Thiouracils interfere with the function of thyroid peroxidase (TPO), thereby reducing the production of thyroid hormones T3 and T4.
Experimental Protocols
General Protocol for Competitive ELISA to Determine Cross-Reactivity
This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which can be adapted to quantify the cross-reactivity of different thiouracil derivatives. The principle of this assay is the competition between a labeled antigen (e.g., a thiouracil-enzyme conjugate) and the unlabeled analyte (the thiouracil derivative being tested) for a limited number of antibody binding sites.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-thiouracil antibody (specific to the target class of compounds)
-
Thiouracil-enzyme conjugate (e.g., HRP-conjugated thiouracil)
-
Standard solutions of the primary target thiouracil and other thiouracil derivatives to be tested for cross-reactivity
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the anti-thiouracil antibody, diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the thiouracil-enzyme conjugate and either the standard solution or the test compound solution to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: The concentration of the test compound is inversely proportional to the color signal. Calculate the cross-reactivity of each derivative relative to the primary target thiouracil using the following formula:
Cross-Reactivity (%) = (IC50 of primary target / IC50 of test compound) x 100
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the cross-reactivity of thiouracil derivatives using a competitive ELISA.
Discussion and Future Directions
The available data clearly indicates that thiouracil derivatives such as methimazole and propylthiouracil are potent inhibitors of thyroid peroxidase. The structural similarity between these compounds suggests a high likelihood of cross-reactivity in immunoassays designed to detect a specific thiouracil. However, a significant data gap exists regarding the specific cross-reactivity profile of this compound.
For researchers developing assays for or studying the effects of this compound, it is crucial to experimentally determine its cross-reactivity against other relevant thiouracils. The competitive ELISA protocol provided in this guide offers a robust framework for such investigations. Future studies should aim to generate quantitative cross-reactivity data for a broader range of thiouracil derivatives, including iodinated forms, to provide a more complete picture for the scientific community. This will aid in the development of more specific analytical methods and a better understanding of the structure-activity relationships within this important class of compounds.
References
- 1. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 2. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Thyroid Peroxidase Inhibitors: Unraveling the Efficacy and Mechanisms of Propylthiouracil and Methimazole
A notable scarcity of current research and experimental data exists for iodothiouracil, a historically mentioned antithyroid agent. Consequently, this guide will provide a comprehensive comparison of the two most clinically relevant and well-documented thyroid peroxidase (TPO) inhibitors: propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, performance, and the experimental protocols used in their evaluation.
Introduction to Thyroid Peroxidase Inhibitors
Thyroid peroxidase (TPO) is a key enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] It catalyzes the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin, a crucial step in thyroid hormone production.[1][2] TPO inhibitors are a class of drugs that interfere with this process, thereby reducing the production of thyroid hormones. These agents are the primary pharmacological treatment for hyperthyroidism, a condition characterized by an overactive thyroid gland. The most prominent members of this class are the thionamides, which include propylthiouracil (PTU) and methimazole (MMI).[1]
Mechanism of Action: A Tale of Two Thionamides
Both PTU and MMI are thionamides that share a core mechanism of inhibiting TPO.[3][4] They act as substrates for TPO, competing with tyrosine and thereby preventing the iodination of thyroglobulin.[3] However, there are subtle but significant differences in their mechanisms and clinical effects.
Propylthiouracil (PTU): PTU exhibits a dual mechanism of action. Primarily, it inhibits TPO, reducing the synthesis of new thyroid hormones.[4][5] Additionally, PTU uniquely inhibits the peripheral deiodination of T4 to the more potent T3, which can lead to a more rapid, albeit modest, reduction in circulating T3 levels.[4][5] Studies have shown that PTU acts as a reversible inhibitor of TPO.[6][7]
Methimazole (MMI): MMI's primary mechanism is the potent and irreversible inhibition of TPO.[6] Unlike PTU, it does not significantly inhibit the peripheral conversion of T4 to T3.[8] Due to its longer half-life and once-daily dosing, MMI is often the preferred agent for long-term management of hyperthyroidism.[8][9]
Comparative Efficacy: Insights from Experimental and Clinical Data
The choice between PTU and MMI often depends on the specific clinical scenario, patient characteristics, and the desired speed of onset of action.
| Parameter | Propylthiouracil (PTU) | Methimazole (MMI) | Reference |
| TPO Inhibition | Reversible | Irreversible | [6][7] |
| IC50 for TPO | 2 x 10-6 M | 8 x 10-7 M | [6] |
| Peripheral T4 to T3 Conversion Inhibition | Yes | No | [4][5] |
| Half-life | ~1 hour | 4-6 hours | [8] |
| Dosing Frequency | Multiple times per day | Once daily | [8][9] |
Clinical studies have consistently demonstrated the efficacy of both drugs in treating hyperthyroidism. A study comparing single daily doses of 15 mg MMI and 150 mg PTU found that MMI was significantly more effective in inducing euthyroidism after 4, 8, and 12 weeks of treatment.[9]
Side Effect Profile: A Critical Consideration
While generally well-tolerated, both PTU and MMI can cause adverse effects, ranging from minor to severe.
| Side Effect | Propylthiouracil (PTU) | Methimazole (MMI) | Reference |
| Minor Side Effects | Rash, itching, hair loss, joint pain, nausea, altered taste | Rash, itching, hair loss, joint pain, nausea | [10][11][12] |
| Hepatotoxicity | Boxed warning for severe liver injury and acute liver failure | Lower risk than PTU | [8][13] |
| Agranulocytosis | Rare but serious risk | Rare but serious risk | [13][14] |
| Vasculitis | Associated with antineutrophil cytoplasmic antibodies (ANCA)-positive vasculitis | Less commonly reported | |
| Use in Pregnancy | Preferred in the first trimester due to lower risk of congenital abnormalities | Associated with a higher risk of congenital abnormalities in the first trimester | [15] |
Experimental Protocols
The evaluation of TPO inhibitors involves a range of in vitro and in vivo experimental protocols.
In Vitro Thyroid Peroxidase Inhibition Assay
Objective: To determine the inhibitory potential of a compound on TPO activity.
Methodology:
-
Enzyme Source: Purified TPO from human or animal thyroid tissue.
-
Substrates: Iodide (as potassium iodide) and a tyrosine-containing substrate (e.g., thyroglobulin or a synthetic peptide). A chromogenic substrate like guaiacol (B22219) can also be used to measure peroxidase activity.
-
Incubation: The enzyme is incubated with the test compound at various concentrations in a suitable buffer system.
-
Reaction Initiation: The reaction is initiated by the addition of hydrogen peroxide (H2O2).
-
Measurement of Activity:
-
Iodination Assay: The incorporation of radioactive iodine (e.g., 125I) into the substrate is measured.
-
Spectrophotometric Assay: The oxidation of a chromogenic substrate (e.g., guaiacol) is measured by monitoring the change in absorbance at a specific wavelength.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of TPO activity (IC50) is calculated.
In Vivo Assessment of Antithyroid Activity in Rodent Models
Objective: To evaluate the in vivo efficacy of a TPO inhibitor in reducing thyroid hormone levels.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Induction of Hyperthyroidism (Optional): Hyperthyroidism can be induced by administering thyroid-stimulating hormone (TSH) or by other methods.
-
Drug Administration: The test compound is administered to the animals, usually orally or via injection, at different doses for a specified period.
-
Blood Sampling: Blood samples are collected at various time points to measure serum levels of T4, T3, and TSH.
-
Thyroid Gland Analysis: At the end of the study, the thyroid glands are excised, weighed, and may be used for histological examination or to measure intrathyroidal iodine content and TPO activity.
-
Data Analysis: The effect of the compound on thyroid hormone levels, thyroid gland weight, and histology is compared to a control group.
Visualizing the Mechanisms
Thyroid Hormone Synthesis Pathway
Caption: Overview of Thyroid Hormone Synthesis.
Mechanism of Action of Thionamidesdot
References
- 1. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. Antithyroid agent - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meded101.com [meded101.com]
- 9. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 10. Propylthiouracil: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 12. Propylthiouracil: Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 13. Propylthiouracil Side Effects: Common, Severe, Long Term [drugs.com]
- 14. Propylthiouracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. droracle.ai [droracle.ai]
A Comparative Guide to Thiouracil Derivatives and Other Therapies in the Management of Hyperthyroidism
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of iodothiouracil and the current standard-of-care treatments for hyperthyroidism, primarily focusing on the thiouracil derivatives propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI), alongside radioactive iodine (RAI) therapy. While this compound, a compound with historical significance in antithyroid treatment, is discussed, this review highlights the extensive body of research available for its modern analogues and alternative therapies, offering a comprehensive overview for drug development and research professionals.
Historical Context of this compound
This compound (5-iodo-2-thiouracil) is a distinct chemical entity that was investigated for its antithyroid properties in the mid-20th century. Early studies from the late 1940s and early 1950s suggested that it possessed potent antithyroid activity, comparable to other thiouracil derivatives of the era. A notable characteristic that emerged from this preliminary research was its potential for reduced goitrogenic effects—the enlargement of the thyroid gland—compared to other antithyroid agents. However, comprehensive modern clinical trials, systematic reviews, and detailed experimental data for this compound are largely absent from the contemporary scientific literature. As such, a direct, data-rich comparison with current therapies is challenging. This guide, therefore, focuses on the well-documented alternatives, using their established profiles as a benchmark for understanding the therapeutic landscape.
Comparative Efficacy and Pharmacokinetics of Thiouracil Derivatives
The following table summarizes the key efficacy and pharmacokinetic parameters of propylthiouracil (PTU) and methimazole (MMI), the two most widely used thionamides for the treatment of hyperthyroidism. A placeholder for this compound is included to reflect its historical context, acknowledging the absence of current data.
| Feature | Propylthiouracil (PTU) | Methimazole (MMI) | This compound |
| Mechanism of Action | Inhibits thyroid peroxidase (TPO), blocking thyroid hormone synthesis; also inhibits the peripheral conversion of T4 to T3.[1][2][3] | Inhibits TPO, blocking thyroid hormone synthesis.[4] | Presumed to inhibit TPO, similar to other thiouracils. |
| Half-Life | Approximately 1 hour.[4] | 4-6 hours.[4] | Data not available from recent studies. |
| Dosing Frequency | Typically 2-3 times daily.[4] | Once daily dosing is common.[4] | Historical dosing regimens varied. |
| Efficacy in Hyperthyroidism | Effective in reducing thyroid hormone levels.[5][6] | Generally considered more effective and faster in normalizing thyroid hormone levels than PTU.[5][6] | Historical reports suggest efficacy. |
| Use in Pregnancy | Preferred in the first trimester due to a lower risk of specific birth defects compared to MMI.[4][7][8] | Associated with a higher risk of congenital anomalies in the first trimester.[7][8] | Safety in pregnancy has not been established in modern studies. |
| Special Considerations | Boxed warning for severe hepatotoxicity.[4] | Less risk of severe hepatotoxicity compared to PTU.[9] | Adverse effect profile not well-documented by modern standards. |
Adverse Effects Profile of Thiouracil Derivatives
This table outlines the notable adverse effects associated with PTU and MMI, based on systematic reviews and meta-analyses.
| Adverse Effect | Propylthiouracil (PTU) | Methimazole (MMI) |
| Hepatotoxicity | Higher risk of liver injury and elevated transaminases (OR 2.40 and 3.96, respectively, compared to MMI).[10] Carries a boxed warning for severe liver injury and acute liver failure.[11] | Lower risk of severe liver damage compared to PTU.[5][10] |
| Agranulocytosis | No significant difference in risk compared to MMI.[10] | No significant difference in risk compared to PTU.[10] |
| Rash and Urticaria | No significant difference in risk compared to MMI.[10] | No significant difference in risk compared to PTU.[10] |
| Congenital Anomalies (First Trimester) | Lower risk compared to MMI.[7][8] | Higher risk compared to PTU (OR 0.80 for PTU vs MMI).[7][8] |
| Hypothyroidism | Lower risk of inducing hypothyroidism compared to MMI.[5][12] | Higher risk of inducing hypothyroidism compared to PTU (OR 2.738).[5][12] |
Radioactive Iodine (RAI) Therapy Outcomes
RAI therapy is a definitive treatment for hyperthyroidism, particularly in Graves' disease. The following table summarizes its outcomes.
| Outcome | Description |
| Success Rate | High success rate in achieving a cure for hyperthyroidism with a single dose, with reported rates of 79.3% to 93.3%.[13][14] |
| Time to Hypothyroidism | The majority of patients develop hypothyroidism within 3 to 6 months post-treatment.[15] The mean time to response can vary, with one study reporting an average of 110.2 days.[13] |
| Incidence of Hypothyroidism | A common and intended outcome, with up to 80% of patients developing permanent hypothyroidism.[15] One study found an overall cumulative incidence of 50.7%.[16] |
| Factors Influencing Outcome | Pre-treatment with PTU has been associated with a higher failure rate of RAI therapy.[13] Larger thyroid gland size may also be associated with treatment failure.[13] |
Experimental Protocols
Protocol for a Randomized Controlled Trial Comparing PTU and MMI in Graves' Disease
A typical clinical trial evaluating the efficacy and safety of PTU versus MMI in patients with newly diagnosed Graves' disease would follow a protocol similar to the one described in a study involving 36 patients.[17]
-
Patient Population: Adult patients (e.g., aged 18-65) with a new diagnosis of Graves' disease, confirmed by clinical symptoms and laboratory tests (elevated free T4 and/or T3, suppressed TSH, and positive TSH receptor antibodies). Exclusion criteria would include pregnancy, pre-existing liver disease, and known allergies to thionamides.[17]
-
Study Design: A single-blind, randomized controlled trial.[17] Patients are randomly assigned to receive either PTU or MMI.
-
Intervention:
-
Monitoring and Outcome Measures:
-
Primary Efficacy Endpoint: Time to achieve euthyroidism (normalization of free T4 and T3 levels).
-
Secondary Efficacy Endpoints: Changes in TSH, free T4, and free T3 levels from baseline at specified intervals (e.g., 4, 8, and 12 weeks).
-
Safety Endpoints: Incidence of adverse events, including but not limited to skin rash, arthralgia, elevated liver enzymes, and agranulocytosis. Complete blood counts and liver function tests are monitored regularly.
-
-
Statistical Analysis: Comparison of the proportion of patients achieving euthyroidism in each group at different time points using appropriate statistical tests (e.g., chi-squared test). Comparison of changes in thyroid hormone levels using t-tests or ANOVA.
Visualizations
Mechanism of Action of Thiouracil Derivatives
Caption: Mechanism of action of thiouracil derivatives.
Experimental Workflow for a Comparative Clinical Trial
Caption: Experimental workflow of a comparative clinical trial.
References
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 4. meded101.com [meded101.com]
- 5. The efficiency and safety of methimazole and propylthiouracil in ...: Ingenta Connect [ingentaconnect.com]
- 6. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. SIDE EFFECTS OF PTU AND MMI IN THE TREATMENT OF HYPERTHYROIDISM: A SYSTEMATIC REVIEW AND META-ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of radioactive iodine treatment of graves’ hyperthyroidism using a single calculated 131I dose | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
- 15. Transient Hypothyroidism after Radioiodine for Graves’ Disease: Challenges in Interpreting Thyroid Function Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Incidence of Hypothyroidism Following the Radioactive Iodine Treatment of Graves’ Disease and the Predictive Factors Influencing its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Data Presentation: Comparative Efficacy of Antithyroid Treatments
A comprehensive meta-analysis of clinical trial data for a specific compound named "iodothiouracil" could not be conducted as searches for this term did not yield a recognized single pharmaceutical agent. It is likely that the intended topic of interest is the clinical application of thiouracil derivatives, such as propylthiouracil (B1679721) (PTU), in conjunction with iodine therapy for thyroid disorders. This guide, therefore, provides a comparative analysis based on available clinical trial data for the combined use of thiouracils and iodine, with a focus on propylthiouracil as a representative of its class.
The following tables summarize quantitative data from clinical trials evaluating the effects of propylthiouracil (PTU) alone and in combination with iodine, as well as a meta-analysis comparing PTU with methimazole (B1676384) (MMI).
Table 1: Early Changes in Thyroid Function with Propylthiouracil (PTU) and Iodide Combination Therapy [1]
| Treatment Group | Parameter | Before Treatment (Mean ± SEM) | After 1 Week (Mean ± SEM) | After 4 Weeks (Mean ± SEM) |
| Iodide (1 mg/day) | T4 (μ g/100 ml) | 20.9 ± 1.6 | 15.6 ± 2.2 | - |
| T3 (ng/100 ml) | > 740 | 457 ± 87 | - | |
| T3-RU (%) | 49.5 ± 2.3 | 42.2 ± 4.0 | - | |
| FT4I | 14.7 ± 1.8 | 9.7 ± 2.4 | - | |
| PTU (300 mg/day) | T4 (μ g/100 ml) | 22.5 ± 0.8 | - | 11.1 ± 1.9 |
| T3 (ng/100 ml) | > 592 | - | 229 ± 56 | |
| T3-RU (%) | 54.9 ± 1.0 | - | 36.6 ± 4.4 | |
| FT4I | 18.7 ± 1.0 | - | 5.7 ± 1.7 | |
| PTU (300 mg) + Iodide (1 mg) | A more rapid and significant decrease in T4, T3, T3-RU, and FT4I was observed compared to PTU alone, particularly in the early phase of treatment. |
T4: Thyroxine, T3: Triiodothyronine, T3-RU: T3-Resin Sponge Uptake, FT4I: Free Thyroxine Index
Table 2: Meta-Analysis of Methimazole (MMI) vs. Propylthiouracil (PTU) in Hyperthyroidism [2][3]
| Outcome Measure | Weighted Mean Difference (WMD) / Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Favors MMI / Favors PTU |
| Thyroid Hormone Levels | ||||
| T3 | -1.321 | -2.271 to -0.372 | 0.006 | MMI |
| T4 | -37.311 | -61.012 to -13.610 | 0.002 | MMI |
| Free T3 (FT3) | -1.388 | -2.543 to -0.233 | 0.019 | MMI |
| Free T4 (FT4) | -3.613 | -5.972 to -1.255 | 0.003 | MMI |
| Thyroid-Stimulating Hormone (TSH) | 0.787 | 0.380 to 1.194 | < 0.001 | MMI |
| Adverse Events | ||||
| Risk of Liver Function Damage | OR = 0.208 | 0.146 to 0.296 | < 0.001 | MMI |
| Risk of Hypothyroidism | OR = 2.738 | 1.444 to 5.193 | 0.002 | PTU |
Experimental Protocols
1. Propylthiouracil and Iodide Combination Therapy for Hyperthyroidism
A clinical study was conducted to compare the acute effects of iodide, propylthiouracil (PTU), and a combination of both on thyroid function in hyperthyroid patients.[1]
-
Patient Population: Patients with hyperthyroidism and diffuse goiter.
-
Treatment Groups:
-
Iodide group: Received 1 mg/day of iodide as iodinated-lecithin.
-
PTU group: Received 300 mg/day of propylthiouracil.
-
Combination group: Received both 300 mg/day of PTU and 1 mg/day of iodide.
-
-
Data Collection: Serum concentrations of thyroxine (T4), triiodothyronine (T3), T3-resin sponge uptake (T3-RU), and free T4 index (FT4I) were measured before and during treatment.
-
Outcome: The study observed that the concomitant administration of PTU and iodide was more effective in the early phase of therapy for hyperthyroidism than PTU alone.[1]
2. Randomized Clinical Trial of Propylthiouracil Pretreatment before Radioiodine (¹³¹I) Therapy
This trial aimed to determine if pretreatment with propylthiouracil (PTU) affects the outcome of radioiodine therapy.[4]
-
Patient Population: Untreated hyperthyroid patients with Graves' disease or toxic nodular goiter.
-
Randomization: Patients were randomized to either receive PTU pretreatment (+PTU group) or no pretreatment (-PTU group) before ¹³¹I therapy.
-
Intervention:
-
+PTU group (n=39): Received a median PTU dose of 100 mg, which was discontinued (B1498344) 4 days before ¹³¹I treatment.
-
-PTU group (n=41): Received no pretreatment.
-
-
Primary Outcome: Treatment failure rate after one year of follow-up.
-
Key Finding: The study concluded that PTU pretreatment reduces the cure rate of ¹³¹I therapy in hyperthyroid diseases.[4]
Visualization of Signaling Pathways
The following diagrams illustrate the mechanism of action of propylthiouracil and the experimental workflow of a combination therapy trial.
Caption: Mechanism of action of Propylthiouracil (PTU).
Caption: Experimental workflow for a randomized clinical trial.
References
- 1. Clinical study on early changes in thyroid function of hyperthyroidism treated with propylthiouracil and a relatively small dose of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propylthiouracil before 131I therapy of hyperthyroid diseases: effect on cure rate evaluated by a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Iodothiouracil (Propylthiouracil) and Carbimazole in Antithyroid Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent antithyroid thionamides: iodothiouracil, represented by its widely used derivative propylthiouracil (B1679721) (PTU), and carbimazole (B1668351). This analysis is intended to support research and development efforts by presenting objective performance data, detailed experimental methodologies, and a clear visualization of their mechanisms of action.
Executive Summary
Carbimazole, which is rapidly converted to its active metabolite methimazole (B1676384) (MMI), is generally considered the first-line treatment for hyperthyroidism due to its rapid action and convenient once-daily dosing.[1] Propylthiouracil (PTU) is typically reserved for specific situations, such as during the first trimester of pregnancy or in cases of intolerance to carbimazole.[1] A meta-analysis of 16 randomized controlled trials demonstrated that MMI may be more effective than PTU in reducing thyroid hormone levels.[2] However, the choice between these agents can be nuanced, depending on the specific clinical context and patient profile.
Mechanism of Action
Both carbimazole (via methimazole) and propylthiouracil inhibit the synthesis of thyroid hormones.[3] Their primary target is the enzyme thyroid peroxidase (TPO), which is crucial for the organification of iodide and the coupling of iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).[4][5] PTU has an additional mechanism of action; it inhibits the peripheral deiodination of T4 to the more potent T3.[6][7]
Caption: Mechanism of action of Carbimazole and Propylthiouracil.
Pharmacokinetic Profile
Carbimazole is a prodrug that is completely converted to methimazole after absorption.[8] Methimazole has a longer half-life than PTU, allowing for once-daily dosing, which may improve patient compliance.[1][9]
| Parameter | This compound (Propylthiouracil) | Carbimazole (Methimazole) | Reference(s) |
| Bioavailability | 80-95% | 80-95% | [8] |
| Active Form | Propylthiouracil | Methimazole | [10] |
| Protein Binding | ~80% | Virtually non-protein-bound | [8] |
| Elimination Half-life | 1-2 hours | ~3-6 hours (Methimazole) | [8][11] |
| Dosing Frequency | 2-3 times daily | Once daily | [1] |
| Placental Transfer | Lower | Higher | [12] |
Clinical Efficacy: A Quantitative Comparison
A meta-analysis of 16 randomized controlled trials involving 1906 patients provides key insights into the comparative efficacy of methimazole (the active form of carbimazole) and PTU.[2]
| Outcome Measure | Finding | Interpretation | Reference |
| T3 Levels | WMD = -1.321 (95% CI: -2.271 to -0.372) | Favors Methimazole | [2] |
| T4 Levels | WMD = -37.311 (95% CI: -61.012 to -13.610) | Favors Methimazole | [2] |
| Free T3 (FT3) Levels | WMD = -1.388 (95% CI: -2.543 to -0.233) | Favors Methimazole | [2] |
| Free T4 (FT4) Levels | WMD = -3.613 (95% CI: -5.972 to -1.255) | Favors Methimazole | [2] |
| TSH Level | WMD = 0.787 (95% CI: 0.380 to 1.194) | Favors Methimazole | [2] |
| Remission Rate (Graves' Disease) | 30-50% after a single course | Similar for both drugs | [1] |
WMD: Weighted Mean Difference. A negative WMD for T3, T4, FT3, and FT4 indicates a greater reduction with methimazole. A positive WMD for TSH indicates a greater increase (normalization) with methimazole.
Safety and Tolerability Profile
Both drugs can cause minor side effects such as rash and nausea.[1] The most serious, though rare, adverse effect is agranulocytosis.[1][13] PTU carries a higher risk of severe liver injury.[1][14]
| Adverse Event | This compound (Propylthiouracil) | Carbimazole (Methimazole) | Reference(s) |
| Minor Side Effects (e.g., rash, pruritus) | Can occur | Can occur | [1] |
| Agranulocytosis | 0.2-0.5% | 0.2-0.5% | [13] |
| Liver Function Damage | Higher risk | Lower risk (OR = 0.208) | [2][14] |
| Hypothyroidism | Lower risk | Higher risk (OR = 2.738) | [2] |
OR: Odds Ratio. An OR < 1 favors methimazole; an OR > 1 favors PTU.
Experimental Protocols
Clinical Trial Workflow for Efficacy and Safety Assessment
A typical randomized controlled trial comparing carbimazole and PTU would follow the workflow outlined below.
Caption: Generalized workflow for a clinical trial of antithyroid drugs.
Methodologies for Key Experiments
-
Thyroid Function Tests (TFTs): Serum levels of TSH, free T4, and free T3 are measured at baseline and at regular intervals (e.g., every 4-6 weeks) during treatment.[15] These are typically measured using automated immunoassays on platforms such as the Cobas e411 analyzer.[16] The goal is to achieve and maintain euthyroidism.[17]
-
Thyroid Autoantibody Measurement: The presence and levels of thyroid-stimulating hormone receptor antibodies (TRAb), anti-thyroid peroxidase (TPOAb), and anti-thyroglobulin (TgAb) can be measured at baseline and at the end of treatment to assess for immunological remission.[18] These are also typically measured using immunoassays.[19] The measurement of TRAb is particularly useful for predicting the risk of relapse in Graves' disease.[20]
-
Preclinical Evaluation in Rodent Models: To assess the efficacy of new antithyroid compounds, experimental hyperthyroidism can be induced in rats, for example, by administering thyroxine. The test compounds are then administered, and their effects on serum thyroid hormone levels, heart rate, and body weight are monitored. Histological examination of the thyroid gland can also be performed to assess for changes in follicular cell activity.
Conclusion
The available evidence suggests that carbimazole (methimazole) is more effective than propylthiouracil in rapidly normalizing thyroid hormone levels and has a more favorable safety profile, particularly concerning liver toxicity.[2] The convenience of once-daily dosing for carbimazole also promotes better patient adherence.[9] However, propylthiouracil remains an important therapeutic option in specific clinical scenarios. This guide provides the foundational data and methodological context to aid researchers and drug development professionals in their ongoing efforts to refine and improve treatments for hyperthyroidism.
References
- 1. btf-thyroid.org [btf-thyroid.org]
- 2. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antithyroid agent - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. amboss.com [amboss.com]
- 7. droracle.ai [droracle.ai]
- 8. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Carbimazole - Wikipedia [en.wikipedia.org]
- 11. mims.com [mims.com]
- 12. youtube.com [youtube.com]
- 13. Management of thyrotoxicosis: anti thyroid drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antithyroid Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Guidelines for Thyroid Testing [teveritt.co.uk]
- 16. Prospective Trial of Functional Thyrotropin Receptor Antibodies in Graves Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical effectiveness of Carbimazole and Propylthiouracil for Hyperthyroidism in Patients of Punjab, Pakistan | Siddiqui | Advancements in Life Sciences [submission.als-journal.com]
- 18. Thyroid autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. The Usefulness of Thyroid Antibodies in the Diagnostic Approach to Autoimmune Thyroid Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Iodothiouracil's Effect on T4 to T3 Conversion: A Comparative Guide
For researchers and professionals in drug development, understanding the nuanced effects of compounds on thyroid hormone metabolism is critical. This guide provides a comparative analysis of iodothiouracil and other key compounds known to inhibit the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). The primary mechanism for this conversion is the enzymatic removal of an iodine atom from the outer ring of T4, a reaction catalyzed by deiodinase enzymes, primarily type 1 and type 2 deiodinases (D1 and D2).
This guide will focus on the comparative efficacy of this compound, with a significant focus on its close analogue propylthiouracil (B1679721) (PTU) due to the extensive availability of experimental data, alongside other inhibitors such as methimazole (B1676384), iopanoic acid, and amiodarone.
Mechanism of Action: Inhibition of Deiodinase
The conversion of T4 to T3 is a critical step in thyroid hormone activation. Thiouracil derivatives, including this compound and propylthiouracil, exert their inhibitory effect on this process by targeting the 5'-deiodinase enzyme.[1] These compounds act as competitive inhibitors of the enzyme, reducing the peripheral conversion of T4 to T3.[2] This is a key differentiator from other antithyroid drugs like methimazole, which primarily inhibits thyroid hormone synthesis within the thyroid gland and does not significantly affect peripheral T4 to T3 conversion.[3]
dot
Caption: Signaling pathway of T4 to T3 conversion and inhibition by this compound/PTU.
Comparative Efficacy of Deiodinase Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of various compounds on T4 to T3 conversion. It is important to note that direct comparative studies involving this compound are limited, and much of the data for thiouracils are derived from studies on propylthiouracil (PTU).
| Compound | Class | Mechanism of Deiodinase Inhibition | IC50 / Potency | Clinical Notes |
| This compound | Thiouracil | Competitive inhibition of 5'-deiodinase. | Data not widely available, but expected to be similar to other thiouracils. | Studied for antithyroid and goitrogenic potential.[4] |
| Propylthiouracil (PTU) | Thiouracil | Competitive inhibition of 5'-deiodinase.[2] | Potent inhibitor of type 1 deiodinase (D1).[1] Some studies suggest an IC50 in the low micromolar range. | Used in the treatment of hyperthyroidism, particularly in thyroid storm, due to its dual action of inhibiting hormone synthesis and peripheral T4 conversion.[5] |
| Methimazole | Thioimidazole | No significant direct inhibition of 5'-deiodinase.[3] | Weak inhibitor.[6] | Primarily inhibits thyroid peroxidase, blocking thyroid hormone synthesis.[7] |
| Iopanoic Acid | Iodinated Contrast Agent | Potent competitive inhibitor of both D1 and D2 deiodinases.[8] | IC50 for human DIO1 is approximately 97 µM and for DIO2 is approximately 231 µM.[9] | Used historically for cholecystography; its use in thyrotoxicosis is limited.[8] |
| Amiodarone | Antiarrhythmic Drug | Inhibits type 1 5'-deiodinase activity.[10] | Dose-dependent inhibition.[11] Decreases serum T3 levels by 20-25%.[10] | A complex drug with multiple effects on thyroid function, can induce both hypothyroidism and hyperthyroidism.[12] |
Experimental Protocols
Accurate validation of a compound's effect on T4 to T3 conversion requires robust experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Deiodinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on deiodinase enzyme activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on 5'-deiodinase activity.
Materials:
-
Recombinant human deiodinase enzymes (e.g., DIO1, DIO2).
-
Substrate: Thyroxine (T4) or reverse T3 (rT3).
-
Cofactor: Dithiothreitol (DTT).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.0, 1 mM EDTA).
-
96-well microplates.
-
Method for detecting iodide release (e.g., Sandell-Kolthoff reaction) or LC-MS/MS for measuring T3 production.[13][14]
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant deiodinase enzyme, DTT, and the test compound dilutions.
-
Initiate the reaction by adding the substrate (T4 or rT3).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the amount of T3 produced or iodide released using a validated detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
dot
Caption: Experimental workflow for the in vitro deiodinase inhibition assay.
In Vivo Measurement of T4 to T3 Conversion
This protocol assesses the effect of a compound on T4 to T3 conversion in a living organism.
Objective: To measure the change in serum T3 and T4 levels following administration of a test compound.
Materials:
-
Animal model (e.g., rats, mice).
-
Test compound (e.g., this compound).
-
Vehicle for compound administration.
-
Blood collection supplies.
-
Radioimmunoassay (RIA) or LC-MS/MS for T3 and T4 quantification.[15][16]
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Divide animals into control and treatment groups.
-
Administer the test compound or vehicle to the respective groups over a defined period.
-
Collect blood samples at baseline and at specified time points after treatment.
-
Separate serum from the blood samples.
-
Measure serum T3 and T4 concentrations using a validated radioimmunoassay (RIA) or LC-MS/MS method.
-
Statistically analyze the changes in T3 and T4 levels between the control and treatment groups to determine the effect of the compound on T4 to T3 conversion.
Conclusion
The validation of this compound's effect on T4 to T3 conversion is best understood through the extensive research conducted on its close analog, propylthiouracil. The available evidence strongly supports the role of thiouracils as inhibitors of 5'-deiodinase, thereby reducing the peripheral activation of T4 to T3. This mechanism distinguishes them from other antithyroid agents like methimazole. For researchers and drug development professionals, the provided experimental protocols offer a framework for the direct assessment of novel compounds on this critical pathway in thyroid hormone metabolism. Further studies focusing specifically on this compound would be beneficial to delineate its precise inhibitory kinetics and clinical potential.
References
- 1. Deiodinases: implications of the local control of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for Two Pathways of Iodothyronine 5′-Deiodination in Rat Pituitary That Differ in Kinetics, Propylthiouracil Sensitivity, and Response to Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 5984-97-4 | >98% [smolecule.com]
- 5. Thyroid Storm Medication: Antithyroids, Iodides, Beta- blockers, Glucocorticoids [emedicine.medscape.com]
- 6. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of methimazole and propylthiouracil on iodotyrosine deiodinase 1 in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 9. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. AMIODARONE AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of Amiodarone-Related Thyroid Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. A Sensitive Radioimmunoassay for T3 and T4 Determinations in Plasma and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioimmunoassay of triiodothyronine (T3) and thyroxine (T4). An assay with both the bound and free fraction of the hormone present in the counting vessel - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Iodothiouracil: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Iodothiouracil, a compound utilized in research and drug development, is paramount to ensuring laboratory safety and environmental protection. Due to its chemical properties, this compound must be managed as hazardous waste, necessitating strict adherence to established protocols and regulatory requirements. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[4] The following steps provide a general framework for its proper disposal:
-
Segregation and Collection : All this compound waste, including unused product, contaminated labware (e.g., vials, pipettes), and personal protective equipment (PPE), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5] The container should be kept closed when not in use.[3][6]
-
Waste Characterization : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[7] Given its composition, this compound should be treated as a hazardous substance.
-
Neutralization of Iodine-Containing Solutions (if applicable) : For liquid waste containing this compound, a neutralization step to convert elemental iodine to a less hazardous iodide form is recommended. This can be achieved by the careful addition of a 10% sodium thiosulfate (B1220275) solution until the characteristic color of iodine disappears.[2] After neutralization, the pH of the solution should be checked and adjusted to a neutral range (typically 6-8) before final disposal.[2]
-
Container Labeling : The hazardous waste container must be accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage : Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1][7]
-
Arrange for Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[5][7] Do not dispose of this compound down the drain or in regular trash.[2][8]
Quantitative Data Summary
| Parameter | Guideline/Value | Source |
| Waste Classification | Hazardous Waste | [7][9] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat | [1] |
| Neutralizing Agent | 10% Sodium Thiosulfate (for liquid waste) | [2] |
| Final pH of Aqueous Waste | 6 - 8 | [2] |
| Storage Conditions | Cool, dry, well-ventilated, sealed container | [1][3] |
Experimental Protocol: Neutralization of Iodine-Containing Waste
Objective: To convert reactive elemental iodine (I₂) in liquid waste to the less hazardous iodide ion (I⁻) before final disposal.
Materials:
-
Iodine-containing waste solution
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, lab coat, gloves)
Procedure:
-
Preparation: Conduct the procedure in a certified chemical fume hood. Ensure all necessary materials are within reach.
-
Neutralization: While stirring the iodine-containing waste solution, slowly add the 10% sodium thiosulfate solution dropwise.[2] The characteristic brown or yellow color of the iodine solution will begin to fade.
-
Endpoint Determination: Continue the dropwise addition of sodium thiosulfate until the solution becomes completely colorless. This indicates the complete conversion of iodine to iodide.[2]
-
pH Verification: Use a pH indicator strip to check the pH of the neutralized solution. If necessary, adjust the pH to a neutral range (6-8) using a mild acid or base.[2]
-
Final Disposal: The neutralized and pH-adjusted solution can now be transferred to a properly labeled hazardous aqueous waste container for disposal by a licensed waste management company.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sodiumiodide.net [sodiumiodide.net]
- 2. benchchem.com [benchchem.com]
- 3. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. nj.gov [nj.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Iodothiouracil
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with potent compounds like Iodothiouracil, a derivative of the antithyroid agent thiouracil, rigorous adherence to safety protocols is essential to minimize exposure and mitigate risk. This guide provides immediate, essential safety and logistical information, including operational procedures and disposal plans, to support the safe handling of this compound.
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against chemical exposure. Given that this compound is a hazardous compound, a comprehensive approach to personal protection is required.[1] All PPE should be donned before handling the compound and removed in the correct order to avoid self-contamination.[2]
| Protection Level | Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety Goggles / Face Shield | Wear chemical safety goggles that conform to OSHA or European standards.[3][4] A face shield should be used in addition to goggles when there is a significant risk of splashes.[5] |
| Hand Protection | Double Nitrile Gloves | Double-gloving with chemotherapy-rated gloves is recommended to protect against skin absorption.[2][4][6] Change gloves immediately if contaminated or torn, and at regular intervals (e.g., every 30-60 minutes).[7] |
| Body Protection | Disposable Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs provides a removable barrier in case of a spill.[4][5] Gowns should be changed immediately after a spill or every two to three hours during continuous work.[5] |
| Respiratory Protection | N95 Respirator or Higher | For handling powders, an N95 or higher-rated respirator is necessary to prevent inhalation of aerosolized particles.[7] All work with solid this compound should be conducted within a certified chemical fume hood or other ventilated enclosure.[2][4] Surgical masks offer insufficient protection.[1][7] |
| Foot Protection | Closed-toe Shoes & Shoe Covers | Substantial, closed-toe shoes are required.[2] Disposable shoe covers should be worn in the handling area to prevent tracking contamination and discarded before exiting.[1][7] |
Operational Plan: Safe Handling and Storage
Adherence to a standardized operational workflow minimizes the risk of accidental exposure during routine handling.
Pre-Handling Protocol:
-
Designate Area: Establish a designated area for handling this compound, such as a specific chemical fume hood.
-
Assemble Materials: Ensure a hazardous waste container, spill kit, and all necessary PPE are readily accessible before starting work.[1]
-
Review SDS: Always consult the Safety Data Sheet (SDS) for the specific batch of this compound before use.[6]
Handling Protocol:
-
Work in Fume Hood: All weighing and manipulation of solid this compound must be performed in a certified chemical fume hood to control airborne particles.[4][8]
-
Avoid Dust: Minimize the generation of dust when handling the powder.[3][9] Use techniques like gentle scooping rather than pouring from a height.
-
Prevent Contact: Avoid all personal contact with the material, including inhalation and contact with skin and eyes.[10][11]
-
No Eating or Drinking: Do not eat, drink, or smoke in areas where this compound is handled.[8]
-
Labeling: Clearly label all containers with the chemical name and hazard information.
Post-Handling Protocol:
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Dispose of Waste: Place all contaminated disposables (e.g., pipette tips, gloves, gowns, weigh paper) into a designated, sealed hazardous waste container.[2][3][10]
-
Remove PPE: Doff PPE in the correct order (e.g., outer gloves, gown, inner gloves) to prevent cross-contamination.
-
Wash Hands: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[3][8]
Storage:
-
Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[9][10]
-
Store away from incompatible materials such as strong oxidizing agents.[4][8]
Quantitative Hazard Data
| Compound | Parameter | Value | Species | Notes |
| Propylthiouracil (PTU) | LD₅₀ (Oral) | 1250 mg/kg | Rat | Harmful if swallowed.[3][4][7] |
| Propylthiouracil (PTU) | Occupational Exposure Limit (OEL) | Not Established | N/A | No specific Permissible Exposure Limit (PEL) or Recommended Exposure Limit (REL) has been set by OSHA or NIOSH.[4][8] A conservative approach using engineering controls and PPE is mandatory. |
Emergency Protocol: Spill and Exposure Plan
Accidents require immediate and correct action to prevent further contamination and injury.
Spill Response (Solid Powder):
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear full PPE, including double gloves, a gown, eye protection, and a respirator, before entering the spill area.
-
Contain Spill: Gently cover the spill with absorbent pads or vermiculite (B1170534) to prevent the powder from becoming airborne. Do not sweep dry powder.
-
Clean Up: Carefully scoop or vacuum the material using a HEPA-filtered vacuum.[3][10] Place all contaminated materials into a labeled hazardous waste container.[9][10]
-
Decontaminate Area: Clean the spill area with soap and water or another appropriate decontamination solution.
-
Dispose of Waste: Dispose of all cleanup materials as hazardous waste.[3]
First Aid and Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing.[9] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3][8] Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Call a physician or Poison Control Center immediately.[3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All this compound waste is considered hazardous chemical waste.
-
Solid Waste: Collect all waste powder and contaminated disposables (gloves, gowns, shoe covers, absorbent pads) in a clearly labeled, sealed hazardous waste container kept in the fume hood.[2][10]
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled liquid hazardous waste container.[2] Do not pour down the drain.[11]
-
Contaminated Labware: Place contaminated sharps (needles, etc.) directly into a designated sharps container for hazardous chemical waste. Non-sharp items like glassware should be decontaminated or disposed of as hazardous waste.[6]
-
Waste Pickup: Dispose of all waste containers through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[3][10]
Procedural Workflow Visualization
Caption: Workflow for responding to a solid this compound spill.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. eCFR :: 10 CFR Part 20 Subpart C -- Occupational Dose Limits [ecfr.gov]
- 5. mtpinnacle.com [mtpinnacle.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. echemi.com [echemi.com]
- 8. phebra.com [phebra.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. lewisu.edu [lewisu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
